Product packaging for Capnine(Cat. No.:CAS No. 76187-10-5)

Capnine

货号: B1220359
CAS 编号: 76187-10-5
分子量: 351.5 g/mol
InChI 键: XMTQSVIYISYLNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Amino-3-hydroxy-15-methyl-1-hexadecanesulfonic acid is an organosulfonic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37NO4S B1220359 Capnine CAS No. 76187-10-5

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

76187-10-5

分子式

C17H37NO4S

分子量

351.5 g/mol

IUPAC 名称

2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid

InChI

InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22)

InChI 键

XMTQSVIYISYLNK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O

规范 SMILES

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O

同义词

2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid
capnine

产品来源

United States

Foundational & Exploratory

The Discovery and Bacterial Origin of Capnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of capnine, a unique sulfonolipid found in a diverse range of bacteria. The document details the key enzymatic steps in its production, presents quantitative data on its abundance, and outlines the experimental methodologies used to elucidate its structure and function. This information is critical for researchers investigating bacterial lipid metabolism, developing novel antimicrobial agents, and understanding the role of these molecules in bacterial physiology and pathogenesis.

Discovery and Origin of this compound

This compound was first identified in 1980 by W. Godchaux III and E. R. Leadbetter in gliding bacteria belonging to the genus Capnocytophaga.[1][2][3] Structurally, this compound is 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, a sulfonolipid that is an analog of sphinganine.[2][3][4][5] This discovery was significant as it introduced a novel class of lipids in prokaryotes.

This compound and its N-acylated derivatives, known as capnoids, are primarily located in the outer membrane of Gram-negative bacteria from the phylum Bacteroidetes.[1][6][7][8][9][10] This phylum includes a wide array of bacteria from various environments, including soil, marine habitats, and the human microbiome, encompassing oral and intestinal bacteria.[1][6][7][8] The presence of this compound is not merely incidental; it is essential for the characteristic gliding motility observed in many of these bacterial species.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria bears a striking resemblance to the well-established sphingolipid biosynthetic pathway.[1][6][7][9][10] The process is primarily mediated by a trio of key enzymes: Cysteate synthase (CapA), Cysteate-C-fatty acyltransferase (CapB), and NAD(P)H-dependent dehydrothis compound reductase (CapC).[1][6][7][8][9] The genes encoding these enzymes have been identified and characterized in bacteria such as Capnocytophaga ochracea and Ornithobacterium rhinotracheale.[1][6][8]

The biosynthetic pathway can be summarized in the following steps:

  • Formation of Cysteate: The pathway initiates with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by Cysteate synthase (CapA) .[1][6][7][8][9]

  • Formation of Dehydrothis compound: Subsequently, Cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate with a long-chain fatty acyl-CoA, typically 13-methyl-myristoyl-CoA, to form dehydrothis compound.[1][6][7][8][9]

  • Reduction to this compound: The final step involves the reduction of the keto group in dehydrothis compound by NAD(P)H-dependent dehydrothis compound reductase (CapC) to yield the final product, this compound.[1][6][7][8][9]

Interestingly, some bacteria possess an alternative route for the synthesis of the intermediate 3-dehydrothis compound, which involves an archaeal-type cysteate synthase.[1] The widespread presence of homologs for capA, capB, and capC across the Bacteroidetes phylum suggests that the capacity to produce this compound is a common feature of this bacterial lineage.[1][6][7][8]

Signaling Pathway Diagram

Capnine_Biosynthesis cluster_0 This compound Biosynthetic Pathway OPS O-phospho-L-serine CapA CapA (Cysteate synthase) OPS->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB (Cysteate-C-fatty acyltransferase) Cysteate->CapB Acyl_CoA 13-methyl-myristoyl-CoA Acyl_CoA->CapB Dehydrothis compound 3-Dehydrothis compound CapC CapC (Dehydrothis compound reductase) Dehydrothis compound->CapC This compound This compound CapA->Cysteate CapB->Dehydrothis compound CapC->this compound

Caption: The enzymatic cascade of the this compound biosynthetic pathway.

Quantitative Data on this compound Abundance

The concentration of this compound and its acylated derivatives can be substantial, highlighting their importance as major components of the bacterial cell envelope.

Bacterial Strain/ComponentLipidAbundanceReference
Capnocytophaga spp. (whole cells)This compound and N-acylthis compound7 - 16 µmol/g (wet weight)[3]
Capnocytophaga spp. (isolated cell envelopes)This compound and N-acylthis compoundup to 400 mg/g of envelope protein[3]

Experimental Protocols

The elucidation of the this compound structure and its biosynthetic pathway has relied on a combination of classic and modern biochemical and analytical techniques.

Structural Elucidation of this compound

The definitive structure of this compound was determined using the following key experimental methods:

  • Infrared (IR) Absorption Spectrometry: This technique was employed to identify the functional groups present in the isolated lipid, providing initial clues about its chemical nature, including the presence of the sulfonate group.[3][4]

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS was crucial for determining the precise molecular weight and elemental composition of this compound, which allowed for the deduction of its chemical formula.[3][4]

Elucidation of the Biosynthetic Pathway

The identification of precursors and the characterization of the enzymes involved in this compound biosynthesis were achieved through the following experimental approaches:

  • Stable Isotope Labeling: Early studies utilized labeling experiments to trace the metabolic fate of potential precursors. For instance, feeding experiments with isotopically labeled cysteate in Flavobacterium johnsoniae confirmed its role as a direct precursor for the sulfonate head group of this compound.[1]

  • Gene Cloning and Heterologous Expression: The genes encoding the biosynthetic enzymes (CapA, CapB, and CapC) were identified through bioinformatic analysis and subsequently cloned into a suitable expression host, such as E. coli. This allowed for the production of recombinant enzymes in sufficient quantities for further characterization.

  • Enzyme Purification and in vitro Assays: The heterologously expressed enzymes were purified using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography). The activity of the purified enzymes was then confirmed through in vitro assays by providing the specific substrates (e.g., O-phospho-L-serine and sulfite for CapA) and monitoring the formation of the expected products using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_1 Experimental Workflow for this compound Biosynthesis Elucidation Bioinformatics Bioinformatic Analysis (Identification of candidate genes) Cloning Gene Cloning and Heterologous Expression Bioinformatics->Cloning Purification Enzyme Purification Cloning->Purification Assay In vitro Enzyme Assays Purification->Assay Analysis Product Analysis (HPLC, MS) Assay->Analysis Confirmation Pathway Confirmation Analysis->Confirmation

References

The Crucial Role of Capnine in Bacterial Gliding Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliding motility, a form of microbial translocation over surfaces without the aid of flagella or pili, is a key characteristic of many bacteria belonging to the phylum Bacteroidetes. This unique mode of movement is critical for various biological functions, including biofilm formation, nutrient acquisition, and pathogenesis. At the heart of this intricate process lies capnine, a sulfonolipid embedded in the outer membrane. This technical guide provides an in-depth exploration of the biological role of this compound in gliding motility, focusing on its biosynthesis, its necessity for the function of the Type IX Secretion System (T9SS), and the experimental methodologies used to study this phenomenon. The information presented herein is intended to be a valuable resource for researchers investigating novel antimicrobial targets and scientists in the field of bacterial motility.

Introduction to this compound and Gliding Motility

This compound, chemically known as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a sulfonolipid structurally analogous to sphingolipids.[1][2] It is a major component of the outer membrane of several gliding bacteria, including those from the genera Capnocytophaga and Flavobacterium.[3][4] Gliding motility is a complex process that involves the movement of adhesin proteins along the cell surface, propelled by a motor complex. In many Bacteroidetes, this machinery is the Type IX Secretion System (T9SS).[5] The integrity of the outer membrane, where both this compound and the T9SS are located, is paramount for efficient gliding.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that is essential for its incorporation into the outer membrane. The pathway involves three key enzymes: CapA, CapB, and CapC.

  • CapA (Cysteate Synthase): This enzyme catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[4][6]

  • CapB (Cysteate-C-fatty acyltransferase): CapB then catalyzes the condensation of cysteate with a fatty acyl-CoA, such as 13-methyl-myristoyl-CoA, to form dehydrothis compound.[4][6]

  • CapC (Dehydrothis compound Reductase): Finally, the NAD(P)H-dependent enzyme CapC reduces dehydrothis compound to produce this compound.[4][6]

In some bacteria, such as Alistipes finegoldii, an alternative first step is catalyzed by the enzyme SulA, a cysteate acyl-acyl carrier protein (ACP) transferase, which condenses acyl-ACP and cysteate to form 3-ketothis compound.[7]

Capnine_Biosynthesis cluster_reactants Substrates cluster_enzymes Enzymes cluster_products Products & Intermediates O-phospho-L-serine O-phospho-L-serine CapA CapA (Cysteate Synthase) O-phospho-L-serine->CapA Sulfite Sulfite Sulfite->CapA 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA CapB CapB (Cysteate-C-fatty acyltransferase) 13-methyl-myristoyl-CoA->CapB NAD(P)H NAD(P)H CapC CapC (Dehydrothis compound Reductase) NAD(P)H->CapC Cysteate Cysteate CapA->Cysteate Dehydrothis compound Dehydrothis compound CapB->Dehydrothis compound This compound This compound CapC->this compound Cysteate->CapB Dehydrothis compound->CapC

Figure 1: The biosynthetic pathway of this compound, highlighting the key enzymes and intermediates.

Quantitative Impact of this compound on Gliding Motility

The absence of this compound has a profound impact on the gliding motility of bacteria. Studies on Flavobacterium johnsoniae have demonstrated that mutations in genes required for this compound biosynthesis lead to a complete loss or significant reduction of gliding motility.

Strain Relevant Genotype/Phenotype Gliding Speed Colony Morphology Reference
Flavobacterium johnsoniae (Wild-Type)This compound proficientUp to 10 µm/sSpreading colonies with thin edges[1]
Flavobacterium johnsoniae (Wild-Type)This compound proficientApproximately 5 µm/sSpreading colonies[6]
Flavobacterium johnsoniae (fjoh_2419 mutant)Deficient in this compound synthesisReduced motility at the microscopic levelNon-spreading colonies[1]
Flavobacterium johnsoniae (gldK, gldL, gldM mutants)Defective in T9SS componentsCompletely deficient in gliding motilityNon-spreading colonies[1]

The Role of this compound in the Function of the Type IX Secretion System (T9SS)

The T9SS is a complex molecular machine responsible for the secretion and surface localization of adhesin proteins, such as SprB in F. johnsoniae, which are essential for gliding motility. While a direct signaling interaction between this compound and the T9SS has not been elucidated, the available evidence strongly suggests that this compound's role is structural and essential for the proper functioning of the T9SS. This compound, as a major component of the outer membrane, is critical for maintaining the membrane's integrity and fluidity. This is necessary for the correct assembly and operation of the T9SS protein complex, which spans the entire cell envelope. A deficient outer membrane due to the absence of this compound would likely lead to the mislocalization or dysfunction of T9SS components, thereby inhibiting the transport of adhesins to the cell surface and abolishing gliding motility.

T9SS_Capnine_Relationship cluster_membrane Outer Membrane This compound This compound T9SS Type IX Secretion System (T9SS) This compound->T9SS Maintains structural integrity for T9SS function Adhesins Adhesin Proteins (e.g., SprB) T9SS->Adhesins Secretes and localizes Gliding Gliding Motility Adhesins->Gliding Mediates

Figure 2: Logical relationship between this compound, the T9SS, and gliding motility.

Experimental Protocols

Enzyme Assays for this compound Biosynthesis

The following are generalized protocols for assaying the activity of the key enzymes in the this compound biosynthetic pathway, based on methodologies described in the literature.

5.1.1. CapA (Cysteate Synthase) Activity Assay

  • Principle: The formation of cysteate from O-phospho-L-serine and sulfite is monitored by liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 10 mM O-phospho-L-serine

    • 20 mM Sodium sulfite

    • 10 µM Pyridoxal 5'-phosphate (PLP)

    • 1 µg of purified CapA enzyme

  • Procedure:

    • Combine all reaction components except the enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the purified CapA enzyme.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Analyze the supernatant for the presence of cysteate using LC-MS.

5.1.2. CapB (Cysteate-C-fatty acyltransferase) Activity Assay

  • Principle: The formation of dehydrothis compound from cysteate and a fatty acyl-CoA is detected by LC-MS.

  • Reaction Mixture:

    • 50 mM HEPES buffer (pH 7.5)

    • 5 mM Cysteate

    • 1 mM 13-methyl-myristoyl-CoA

    • 10 µM PLP

    • 2 µg of purified CapB enzyme

  • Procedure:

    • Follow the same procedural steps as for the CapA assay.

    • Analyze the supernatant for the presence of dehydrothis compound using LC-MS.

5.1.3. CapC (Dehydrothis compound Reductase) Activity Assay

  • Principle: The reduction of dehydrothis compound to this compound is coupled to the oxidation of NAD(P)H, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, or the product can be analyzed by LC-MS.

  • Reaction Mixture:

    • 50 mM Phosphate buffer (pH 7.0)

    • 0.2 mM Dehydrothis compound (synthesized via the CapB reaction)

    • 0.2 mM NADPH or NADH

    • 1 µg of purified CapC enzyme

  • Procedure:

    • Combine all reaction components except the enzyme in a quartz cuvette.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the purified CapC enzyme and mix quickly.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Alternatively, the reaction can be stopped and the product analyzed by LC-MS to confirm the formation of this compound.

Gliding Motility Assay

This protocol provides a method for observing and quantifying bacterial gliding motility on a solid surface.

  • Principle: The movement of individual bacterial cells on an agar surface is observed and recorded using phase-contrast microscopy.

  • Materials:

    • Microscope slides

    • Coverslips

    • Low-melt agar (e.g., 1% in appropriate growth medium)

    • Bacterial culture in logarithmic growth phase

    • Phase-contrast microscope with a camera for time-lapse imaging

  • Procedure:

    • Prepare a thin pad of low-melt agar on a microscope slide.

    • Inoculate the center of the agar pad with a small droplet (1-2 µl) of the bacterial culture.

    • Gently place a coverslip over the inoculum.

    • Place the slide on the microscope stage and allow the cells to acclimate for a few minutes.

    • Using a phase-contrast objective (e.g., 40x or 100x oil immersion), focus on the edge of the inoculum where individual cells are visible.

    • Record time-lapse videos of the moving cells.

    • The speed of individual cells can be determined by measuring the distance traveled over a specific time interval using image analysis software.

Gliding_Motility_Workflow A Prepare thin agar pad on slide B Inoculate with bacterial culture A->B C Cover with coverslip B->C D Observe under phase-contrast microscope C->D E Record time-lapse video D->E F Analyze video to measure cell speed E->F

Figure 3: A simplified workflow for a bacterial gliding motility assay.

Implications for Drug Development

The essential role of this compound in the gliding motility and outer membrane integrity of many pathogenic bacteria, such as Capnocytophaga species which are associated with periodontal disease, makes its biosynthetic pathway an attractive target for novel antimicrobial drug development. Inhibitors of the CapA, CapB, or CapC enzymes could disrupt the formation of this compound, leading to a loss of gliding motility and potentially compromising the viability of the bacteria. A compromised outer membrane due to the lack of this compound may also increase the susceptibility of the bacteria to other antibiotics. Therefore, high-throughput screening for inhibitors of these enzymes could lead to the discovery of new classes of antibiotics effective against gliding bacteria.

Conclusion

This compound is a critical sulfonolipid whose role in the gliding motility of Bacteroidetes is indispensable. Its biosynthesis is a well-defined enzymatic pathway that is essential for the structural integrity of the outer membrane and the proper functioning of the Type IX Secretion System. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's biological functions and for the exploration of its biosynthetic pathway as a novel target for antimicrobial therapies. Further research into the precise molecular interactions between this compound and the T9SS will undoubtedly provide deeper insights into the fascinating mechanism of bacterial gliding motility.

References

An In-depth Technical Guide to the Capnine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capnine, a sulfonolipid structurally analogous to sphingolipids, is a critical component of the outer membrane of bacteria belonging to the phylum Bacteroidetes. It plays a vital role in their characteristic gliding motility and has been implicated in host-microbe interactions. The elucidation of its biosynthetic pathway has opened new avenues for understanding bacterial lipid metabolism and identifying novel targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the experimental protocols utilized for its characterization.

Introduction

Sulfonolipids are a class of sulfur-containing lipids found in various bacteria. Among these, this compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its N-acylated derivatives, known as capnoids, are prominently found in the outer membranes of gliding bacteria within the Bacteroidetes phylum.[1][2][3] The biosynthesis of this compound is essential for the gliding motility of these organisms.[2] Structurally, this compound resembles sphingolipids, suggesting a convergent evolutionary path for the biosynthesis of these membrane lipids.[1][2][3] This guide will provide a detailed exploration of the three-enzyme pathway responsible for this compound synthesis.

The this compound Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound is a sequential three-step enzymatic process that converts O-phospho-L-serine and a fatty acyl-CoA into this compound. The pathway is catalyzed by three key enzymes: Cysteate Synthase (CapA), Cysteate-C-Fatty Acyltransferase (CapB), and NAD(P)H-dependent Dehydrothis compound Reductase (CapC).[1][2][3]

Step 1: Synthesis of Cysteate by CapA

The pathway initiates with the formation of L-cysteate from O-phospho-L-serine (OPS) and sulfite. This reaction is catalyzed by Cysteate Synthase (CapA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2]

  • Substrates: O-phospho-L-serine, Sulfite

  • Product: L-cysteate, Phosphate

  • Enzyme: CapA (Cysteate Synthase)

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

Step 2: Condensation to form 3-Dehydrothis compound by CapB

The second step involves the condensation of L-cysteate with a long-chain fatty acyl-CoA, typically 13-methyl-myristoyl-CoA, to produce 3-dehydrothis compound. This reaction is catalyzed by Cysteate-C-Fatty Acyltransferase (CapB) .[1][2][3]

  • Substrates: L-cysteate, 13-methyl-myristoyl-CoA

  • Product: 3-Dehydrothis compound, CoA

  • Enzyme: CapB (Cysteate-C-Fatty Acyltransferase)

Step 3: Reduction to this compound by CapC

The final step in the pathway is the reduction of the keto group in 3-dehydrothis compound to a hydroxyl group, yielding the final product, this compound. This stereospecific reduction is catalyzed by the NAD(P)H-dependent Dehydrothis compound Reductase (CapC) .[1][2][3]

  • Substrate: 3-Dehydrothis compound

  • Product: this compound

  • Enzyme: CapC (Dehydrothis compound Reductase)

  • Cofactor: NADPH or NADH

Quantitative Data

While comprehensive kinetic parameters for the this compound biosynthetic enzymes are still being extensively researched, the following table summarizes the available information on the enzymes characterized from Capnocytophaga ochracea (CapA and CapB) and Ornithobacterium rhinotracheale (CapC).

EnzymeSource OrganismSubstrate(s)Product(s)Cofactor(s)Optimal pHOptimal Temperature (°C)
CapA Capnocytophaga ochraceaO-phospho-L-serine, SulfiteL-cysteate, PhosphatePLP~8.037
CapB Capnocytophaga ochraceaL-cysteate, 13-methyl-myristoyl-CoA3-Dehydrothis compound, CoA-~7.537
CapC Ornithobacterium rhinotracheale3-Dehydrothis compoundThis compoundNADPH~7.037

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the characterization of the this compound biosynthetic pathway.[1][2]

Cloning, Expression, and Purification of this compound Biosynthetic Enzymes

Objective: To produce and purify recombinant CapA, CapB, and CapC for in vitro assays.

Protocol:

  • Gene Synthesis and Cloning:

    • Codon-optimize the genes encoding CapA (C. ochracea), CapB (C. ochracea), and CapC (O. rhinotracheale) for expression in Escherichia coli.

    • Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (His6) tag for affinity purification.

  • Protein Expression:

    • Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

    • Continue incubation at 16°C for 16-20 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT)).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His6-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt and concentrate the purified protein using an appropriate method (e.g., centrifugal filtration) into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

In Vitro Enzyme Assays

4.2.1. CapA (Cysteate Synthase) Assay

Objective: To determine the activity of CapA by measuring the formation of L-cysteate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 2 mM O-phospho-L-serine, 10 mM sodium sulfite, 0.1 mM PLP, and 5 µM purified CapA in a total volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding 200 µL of methanol.

  • Analysis:

    • Centrifuge the quenched reaction to precipitate the enzyme.

    • Analyze the supernatant for the presence of L-cysteate using Liquid Chromatography-Mass Spectrometry (LC-MS).

4.2.2. CapB (Cysteate-C-Fatty Acyltransferase) Assay

Objective: To determine the activity of CapB by measuring the formation of 3-dehydrothis compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 2 mM L-cysteate, 0.5 mM 13-methyl-myristoyl-CoA, and 5 µM purified CapB in a total volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding 200 µL of methanol.

  • Analysis:

    • Centrifuge the quenched reaction.

    • Analyze the supernatant for the formation of 3-dehydrothis compound by LC-MS.

4.2.3. CapC (Dehydrothis compound Reductase) Assay

Objective: To determine the activity of CapC by measuring the NADPH-dependent reduction of 3-dehydrothis compound to this compound.

Protocol:

  • Coupled Assay with CapB: This assay is typically performed as a coupled reaction with CapB to generate the CapC substrate, 3-dehydrothis compound, in situ.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 2 mM L-cysteate, 0.5 mM 13-methyl-myristoyl-CoA, 1 mM NADPH, 5 µM purified CapB, and 5 µM purified CapC in a total volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Quenching: Stop the reaction by adding 200 µL of methanol.

  • Analysis:

    • Centrifuge the quenched reaction.

    • Analyze the supernatant for the presence of this compound by LC-MS.

Mandatory Visualizations

This compound Biosynthetic Pathway

Capnine_Biosynthesis cluster_substrates Substrates cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes OPS O-phospho-L-serine Cysteate L-cysteate OPS->Cysteate + Sulfite Sulfite Sulfite FattyAcylCoA 13-methyl-myristoyl-CoA Dehydrothis compound 3-Dehydrothis compound NADPH NADPH This compound This compound Cysteate->Dehydrothis compound + 13-methyl-myristoyl-CoA Dehydrothis compound->this compound + NADPH CapA CapA CapA->Cysteate CapB CapB CapB->Dehydrothis compound CapC CapC CapC->this compound

Caption: The three-step enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_gene_to_protein Gene to Purified Protein cluster_activity_assay Enzyme Activity Assay cluster_data Data Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Protein Expression in E. coli Gene_Synthesis->Expression Purification Affinity Purification Expression->Purification Assay_Setup In Vitro Assay Setup (Substrates, Buffer, Enzyme) Purification->Assay_Setup Purified Enzyme Incubation Incubation (37°C) Assay_Setup->Incubation Quenching Reaction Quenching (Methanol) Incubation->Quenching Analysis LC-MS Analysis Quenching->Analysis Data Quantitative Analysis of Product Formation Analysis->Data

Caption: A generalized workflow for the characterization of this compound biosynthetic enzymes.

Relationship between this compound and Sphingolipid Biosynthesis

Pathway_Comparison cluster_this compound This compound Pathway cluster_sphingolipid Sphingolipid Pathway cluster_analogy Functional Analogy Cap_Start O-phospho-L-serine + Sulfite CapA Cap_Mid L-cysteate + Fatty Acyl-CoA CapB Cap_Start->Cap_Mid Cap_Keto 3-Dehydrothis compound CapC Cap_Mid->Cap_Keto Analogy1 Condensation Cap_Mid:f0->Analogy1 Cap_End This compound Cap_Keto->Cap_End Analogy2 Reduction Cap_Keto:f0->Analogy2 Sph_Start Serine + Fatty Acyl-CoA SPT Sph_Keto 3-Ketosphinganine KSR Sph_Start->Sph_Keto Sph_Start:f0->Analogy1 Sph_Mid Sphinganine CerS Sph_Keto->Sph_Mid Sph_Keto:f0->Analogy2 Sph_End Ceramide Sph_Mid->Sph_End Analogy3 Acylation (in Sphingolipid path) Sph_Mid:f0->Analogy3

Caption: A logical diagram illustrating the analogous steps in this compound and sphingolipid biosynthesis.

References

The Pivotal Role of Sulfonolipids in Bacteroidetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Members of the phylum Bacteroidetes are prominent inhabitants of the mammalian gut microbiome and other diverse environments. A unique feature of many Bacteroidetes species is the production of sulfonolipids, a class of sulfur-containing lipids structurally analogous to sphingolipids. These molecules are not merely structural components of the bacterial outer membrane; they are key players in a variety of physiological processes, including gliding motility, interspecies signaling, and modulation of the host immune system. This technical guide provides an in-depth exploration of the function of sulfonolipids in Bacteroidetes, detailing their biosynthesis, physiological roles, and the experimental methodologies used to study them. A significant focus is placed on their interaction with the host, particularly their ability to antagonize lipopolysaccharide (LPS) signaling through the Toll-like receptor 4 (TLR4) pathway, highlighting their potential as therapeutic targets for inflammatory conditions such as inflammatory bowel disease (IBD).

Introduction

Sulfonolipids are a class of lipids characterized by a capnine base, which is a long-chain amino alcohol containing a sulfonate group, N-acylated with a fatty acid. First identified in environmental bacteria, they are now recognized as significant molecules produced by commensal gut Bacteroidetes, particularly species belonging to the genera Alistipes and Odoribacter. Their structural similarity to eukaryotic sphingolipids, which are crucial signaling molecules, has prompted intensive research into their functions. This guide synthesizes the current understanding of Bacteroidetes sulfonolipids, offering a comprehensive resource for researchers in microbiology, immunology, and drug development.

Sulfonolipid Biosynthesis

The biosynthesis of sulfonolipids in Bacteroidetes is a multi-step enzymatic process that mirrors the initial steps of sphingolipid synthesis. The pathway involves the condensation of a fatty acyl carrier protein (ACP) or coenzyme A (CoA) thioester with the sulfur-containing amino acid, cysteate.

Key Enzymes and Reactions

The core biosynthetic pathway involves the sequential action of several key enzymes:

  • Cysteate Synthase (CapA): In some Bacteroidetes, the pathway begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, catalyzed by CapA.

  • Cysteate Acyl-ACP Transferase (SulA) / Cysteate-C-fatty acyltransferase (CapB): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the crucial condensation reaction between an acyl-ACP (or acyl-CoA in some species) and cysteate to form 3-ketothis compound. This is the first committed step in sulfonolipid synthesis.

  • Dehydrothis compound Reductase (CapC): The 3-ketothis compound intermediate is then reduced by an NAD(P)H-dependent reductase to form this compound.

  • N-acyltransferase: Finally, a yet-to-be-fully-characterized N-acyltransferase attaches a fatty acid to the amino group of this compound to produce the final sulfonolipid. Variations in the acyl chain (e.g., hydroxylation) lead to different sulfonolipid species, such as sulfobacin A and B.

Biosynthesis Pathway Diagram

The following diagram illustrates the core sulfonolipid biosynthetic pathway in Bacteroidetes.

Sulfonolipid_Biosynthesis cluster_cysteate_synthesis Cysteate Synthesis cluster_core_pathway Core Sulfonolipid Pathway O_phospho_L_serine O-phospho-L-serine CapA CapA (Cysteate Synthase) O_phospho_L_serine->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate SulA_CapB SulA / CapB (Cysteate Acyltransferase) Cysteate->SulA_CapB CapA->Cysteate Acyl_ACP Acyl-ACP Acyl_ACP->SulA_CapB 3_Ketothis compound 3-Ketothis compound CapC CapC (Dehydrothis compound Reductase) 3_Ketothis compound->CapC This compound This compound N_Acyltransferase N-Acyltransferase This compound->N_Acyltransferase Fatty_Acyl_ACP Fatty Acyl-ACP Fatty_Acyl_ACP->N_Acyltransferase Sulfonolipid Sulfonolipid (e.g., Sulfobacin) SulA_CapB->3_Ketothis compound CapC->this compound N_Acyltransferase->Sulfonolipid

Caption: The biosynthetic pathway of sulfonolipids in Bacteroidetes.

Physiological Functions of Sulfonolipids

Sulfonolipids are integral to the biology of producing Bacteroidetes, with roles spanning from cellular motility to complex interactions with other organisms.

Gliding Motility

In many environmental Bacteroidetes, such as Flavobacterium johnsoniae and Capnocytophaga species, sulfonolipids are essential for gliding motility, a form of movement over surfaces without the aid of flagella.[1] While the precise mechanism is still under investigation, it is hypothesized that sulfonolipids, being major components of the outer membrane, contribute to the fluidity and adhesive properties of the cell surface, which are necessary for the functioning of the gliding machinery.

Host-Microbe Interactions and Immune Modulation

A critical function of sulfonolipids produced by gut commensal Bacteroidetes is the modulation of the host immune system. Several studies have demonstrated that sulfonolipids, particularly sulfobacin A, can act as antagonists of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3][4][5][6]

Lipopolysaccharide (LPS), a component of the outer membrane of most Gram-negative bacteria, is a potent activator of TLR4, leading to a pro-inflammatory response. Sulfonolipids have been shown to competitively inhibit LPS binding to the MD-2 co-receptor of TLR4.[3] This antagonism dampens the inflammatory cascade initiated by LPS, suggesting a mechanism by which sulfonolipid-producing bacteria can contribute to maintaining gut homeostasis. This function is particularly relevant in the context of inflammatory bowel disease (IBD), where dysregulated immune responses to gut microbes play a central role.

Interspecies Signaling

Bacteroidetes sulfonolipids can also act as signaling molecules in interactions with eukaryotes. A notable example is the induction of multicellular rosette formation in the choanoflagellate Salpingoeca rosetta by sulfonolipids produced by the bacterium Algoriphagus machipongonensis. This interaction suggests a role for sulfonolipids in mediating symbiotic relationships.

Signaling Pathway Diagram: TLR4 Antagonism

The following diagram illustrates the antagonistic effect of Bacteroidetes sulfonolipids on the LPS-induced TLR4 signaling pathway.

TLR4_Signaling LBP LBP CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates NF_kB NF-κB Activation TRAF6->NF_kB leads to Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines induces

Caption: Sulfonolipid antagonism of the LPS/TLR4 signaling pathway.

Quantitative Data

Precise quantification of sulfonolipids in different Bacteroidetes species and within the gut environment is an active area of research. The available data indicates that they are major components of the outer membrane in producing species.

Table 1: Abundance and Properties of Bacteroidetes Sulfonolipids and Related Enzymes

ParameterOrganism/SystemValue/ObservationReference
Lipid Abundance
Sulfonolipid ContentCytophaga johnsonaeLocalized to the outer membrane.[7]
Sphingolipid Content (structurally related)Bacteroides thetaiotaomicron OMV>50% of total lipid content.
Enzyme Kinetics
SulA (Cysteate Acyl-ACP Transferase)Alistipes finegoldiiKD for cysteate: ~1.5 mM[8][9]
Hill coefficient (h): ~1.8[8][9]
Substrate preference: Acyl-ACP >> Acyl-CoA[8][9][10]
Physiological Concentrations
Sulfobacin BMouse cecum (High-fat diet)Significantly increased compared to low-fat diet.[3]
This compound and SulfonolipidsMouse cecal extractsDetected, with Alistipes and Odoribacter as primary producers.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Bacteroidetes sulfonolipids.

Extraction and Purification of Sulfonolipids

This protocol is adapted from methodologies used for bacterial lipid analysis.

Objective: To extract total lipids, including sulfonolipids, from Bacteroidetes cultures.

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator

  • Solid Phase Extraction (SPE) silica columns

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile phosphate-buffered saline (PBS) to remove media components.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Vortex vigorously for 15 minutes at room temperature. c. Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), creating a two-phase system. d. Centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids.

  • Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Purification (Optional): For higher purity, the dried lipid extract can be fractionated using SPE on a silica column. Elute with solvents of increasing polarity (e.g., chloroform, acetone, methanol) to separate different lipid classes. Sulfonolipids will elute in the more polar fractions.

Analysis by Mass Spectrometry

Objective: To identify and characterize sulfonolipids in a lipid extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol or isopropanol).

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid. This will separate the different lipid species based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode, as the sulfonate group is readily deprotonated.

    • Acquire full scan MS data to identify the molecular ions of potential sulfonolipids.

    • Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns. A characteristic fragment corresponds to the loss of the sulfonic acid headgroup.

Genetic Manipulation: Gene Knockout in Bacteroides

This protocol describes a general method for creating a gene knockout, for example, of sulA, in Bacteroides using a suicide vector and homologous recombination.

Objective: To create a null mutant of a sulfonolipid biosynthesis gene.

Materials:

  • Bacteroides strain of interest

  • E. coli donor strain (e.g., S17-1)

  • Suicide vector (does not replicate in Bacteroides) containing a selectable marker (e.g., erythromycin resistance) and a counter-selectable marker (e.g., sacB).

  • Primers to amplify flanking regions of the target gene.

  • Appropriate antibiotics and growth media for Bacteroides and E. coli.

Procedure:

  • Construct the Knockout Vector: a. Amplify ~1 kb regions upstream and downstream of the target gene (sulA) from Bacteroides genomic DNA. b. Clone these flanking regions into the suicide vector on either side of the selectable marker.

  • Conjugation: a. Grow the E. coli donor strain containing the knockout vector and the recipient Bacteroides strain to mid-log phase. b. Mix the donor and recipient cells and spot them onto a supportive agar plate (e.g., BHI agar). Incubate anaerobically to allow conjugation to occur.

  • Selection of Cointegrants: a. Resuspend the conjugation mixture and plate onto selective agar containing an antibiotic to kill the E. coli donor and the appropriate antibiotic to select for Bacteroides that have integrated the vector into their chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossover: a. Grow the cointegrants in non-selective medium to allow for a second recombination event that will excise the vector. b. Plate the culture onto a medium containing the counter-selective agent (e.g., sucrose for sacB). Only cells that have lost the vector (and the sacB gene) will survive.

  • Screening and Verification: a. Screen the surviving colonies by PCR using primers that flank the target gene to identify colonies where the gene has been deleted. b. Confirm the deletion by sequencing the PCR product and by analyzing the lipid profile of the mutant to confirm the absence of sulfonolipids.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying Bacteroidetes sulfonolipids.

Experimental_Workflow Lipid_Extraction Lipid Extraction (Bligh-Dyer) LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation Gene_Knockout Gene Knockout (e.g., ΔsulA) Phenotypic_Analysis Phenotypic Analysis Gene_Knockout->Phenotypic_Analysis Motility_Assay Gliding Motility Assay Phenotypic_Analysis->Motility_Assay Immune_Assay Host Cell Co-culture (e.g., Macrophages) Phenotypic_Analysis->Immune_Assay Cytokine_Measurement Cytokine Measurement (ELISA) Immune_Assay->Cytokine_Measurement Culture Culture Culture->Gene_Knockout

Caption: A general experimental workflow for the study of sulfonolipids.

Implications for Drug Development

The discovery of the immunomodulatory properties of Bacteroidetes sulfonolipids opens up new avenues for drug development, particularly for diseases characterized by excessive inflammation.

  • IBD Therapeutics: The ability of sulfonolipids to antagonize LPS-induced inflammation suggests that they, or synthetic analogs, could be developed as therapeutics to dampen the inflammatory response in the gut of IBD patients.

  • Sepsis: Given that the systemic inflammatory response in sepsis is often driven by LPS, sulfonolipid-based molecules could potentially be explored as agents to mitigate the cytokine storm associated with this life-threatening condition.

  • Modulation of the Microbiome: Understanding the role of sulfonolipids in the gut ecosystem could inform the development of next-generation probiotics or prebiotics designed to promote the growth of beneficial, sulfonolipid-producing bacteria.

Conclusion

Sulfonolipids are a fascinating and functionally significant class of molecules produced by the phylum Bacteroidetes. Their roles extend from fundamental cellular processes like motility to intricate interactions with the host immune system. The elucidation of their biosynthetic pathway and their ability to antagonize TLR4 signaling has provided a molecular basis for the health-promoting effects of certain gut commensals. For researchers and drug development professionals, the study of Bacteroidetes sulfonolipids offers a rich field of inquiry with the potential to yield novel therapeutic strategies for a range of inflammatory diseases. Continued research into the quantitative distribution, precise mechanisms of action, and clinical relevance of these unique lipids will undoubtedly be a fruitful area of investigation.

References

Capnine as a Biological Surfactant: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capnine, a sulfonolipid found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes, is a fascinating molecule with potential applications as a biological surfactant. Its unique chemical structure, analogous to sphingolipids, suggests amphiphilic properties that could be harnessed for various scientific and therapeutic purposes. This technical guide provides an in-depth overview of this compound, including its biochemical synthesis, inferred surfactant properties, detailed experimental protocols for its characterization, and potential applications in drug development.

The this compound Molecule: Structure and Biosynthesis

This compound, chemically known as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate, possesses a distinct structure featuring a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup.[1][2] This amphipathic nature is the primary reason for its potential as a surfactant. It is structurally similar to sphingosine, a key component of sphingolipids in eukaryotic cell membranes.[3][4] N-acylated derivatives of this compound, known as capnoids, are also found in these bacteria.[1]

The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions catalyzed by the enzymes CapA, CapB, and CapC.[5][6][7]

The process begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by cysteate synthase (CapA). Subsequently, cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate with 13-methyl-myristoyl-CoA to form 3-dehydrothis compound. Finally, NAD(P)H-dependent dehydrothis compound reductase (CapC) reduces 3-dehydrothis compound to yield this compound.[5]

This compound Biosynthesis Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products O-phospho-L-serine O-phospho-L-serine CapA CapA (Cysteate Synthase) O-phospho-L-serine->CapA Sulfite Sulfite Sulfite->CapA 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA CapB CapB (Cysteate-C-fatty acyltransferase) 13-methyl-myristoyl-CoA->CapB NAD(P)H NAD(P)H CapC CapC (Dehydrothis compound Reductase) NAD(P)H->CapC Cysteate Cysteate CapA->Cysteate 3-dehydrothis compound 3-dehydrothis compound CapB->3-dehydrothis compound This compound This compound CapC->this compound NAD(P)+ NAD(P)+ CapC->NAD(P)+ Cysteate->CapB 3-dehydrothis compound->CapC

This compound Biosynthesis Pathway

Inferred Surfactant Properties of this compound

While direct experimental data on the surfactant properties of this compound is currently limited in publicly available literature, its amphiphilic structure allows for informed inferences. The long, 15-methylhexadecane chain constitutes a significant hydrophobic tail, while the sulfonate group (-SO3H) at the C1 position, along with the hydroxyl and amino groups at C3 and C2 respectively, forms a polar, hydrophilic head. This molecular arrangement strongly suggests that this compound will behave as a surfactant in aqueous environments, reducing surface tension at interfaces.

Comparison with Sphingosine:

The structural analogy to sphingosine, a known amphipathic molecule, further supports this hypothesis.[3][8] Both molecules possess a long alkyl chain and a polar head group. However, the presence of the strongly acidic sulfonate group in this compound, as opposed to the primary alcohol in sphingosine, is expected to confer distinct surfactant properties, potentially leading to a different critical micelle concentration (CMC) and surface activity.

FeatureThis compoundSphingosine
Hydrophobic Tail 15-methylhexadecane(E)-octadec-4-ene
Hydrophilic Head 2-amino-3-hydroxy-1-sulfonate2-amino-1,3-diol
Charge at neutral pH Negative (sulfonate group)Zwitterionic (amino and hydroxyl groups)

Experimental Protocols for Characterization of this compound as a Biological Surfactant

To quantitatively assess the surfactant properties of this compound, a series of biophysical experiments are necessary. The following protocols are proposed based on established methods for biosurfactant characterization.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant, representing the concentration at which surfactant molecules begin to self-assemble into micelles.

Method 1: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of purified this compound in deionized water.

    • Create a series of dilutions of the this compound stock solution with varying concentrations.

    • Measure the surface tension of each dilution using the tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting curve, where the slope changes abruptly.[9]

Method 2: Conductivity Measurement

  • Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the different mobility of micelles compared to individual surfactant monomers.

  • Apparatus: Conductometer.

  • Procedure:

    • Prepare a series of this compound solutions of different concentrations in deionized water.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the conductivity as a function of this compound concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[10]

Measurement of Surface Tension Reduction

This experiment quantifies the effectiveness of this compound in reducing the surface tension of water.

  • Apparatus: Tensiometer.

  • Procedure:

    • Prepare a this compound solution at a concentration above its determined CMC.

    • Measure the surface tension of this solution.

    • Compare the measured surface tension to that of pure water (approximately 72 mN/m at 25°C) to determine the extent of surface tension reduction.

Emulsification Index (E24)

The emulsification index assesses the ability of a surfactant to form and stabilize an emulsion.

  • Procedure:

    • Mix equal volumes of an aqueous solution of this compound (at a concentration above its CMC) and an immiscible hydrocarbon (e.g., n-hexadecane) in a test tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the mixture to stand for 24 hours.

    • Measure the height of the emulsion layer and the total height of the liquid column.

    • Calculate the E24 index using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Experimental_Workflow_for_Capnine_Surfactant_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Surfactant Property Characterization cluster_cmc CMC Methods cluster_data Data Analysis cluster_results Results A Bacterial Fermentation (this compound Production) B Extraction and Purification of this compound A->B C Preparation of Aqueous This compound Solutions B->C D CMC Determination C->D E Surface Tension Measurement C->E F Emulsification Index (E24) C->F D1 Tensiometry D->D1 D2 Conductometry D->D2 J Quantitative Surfactant Properties of this compound E->J I Calculate E24 Index F->I G Plot Surface Tension vs. Concentration D1->G H Plot Conductivity vs. Concentration D2->H G->J H->J I->J

Workflow for this compound Characterization

Potential Applications in Drug Development

The unique properties of biological surfactants make them attractive for various applications in the pharmaceutical industry. Based on its inferred surfactant characteristics, this compound could potentially be utilized in the following areas:

  • Drug Solubilization: Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. As a surfactant, this compound could form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous formulations.

  • Drug Delivery Systems: this compound could be a key component in the formulation of novel drug delivery systems such as nanoemulsions, microemulsions, and liposomes. These systems can protect drugs from degradation, control their release, and potentially target them to specific sites in the body.[11]

  • Permeation Enhancement: Some surfactants can transiently and reversibly increase the permeability of biological membranes, facilitating the absorption of drugs across epithelial barriers. The interaction of this compound with cell membranes would need to be investigated to assess its potential in this area.

Future Directions:

The field of this compound research is still in its early stages. Future studies should focus on:

  • Quantitative Characterization: Performing the experiments outlined in this guide to obtain concrete data on this compound's surfactant properties.

  • Toxicity and Biocompatibility: Evaluating the safety profile of this compound to determine its suitability for pharmaceutical applications.

  • Mechanism of Action: Investigating the interaction of this compound with lipid bilayers and cell membranes to understand its biological effects.

  • Synthetic Production: Developing efficient chemical or chemoenzymatic synthesis methods for this compound to enable larger-scale studies and potential commercialization.

This compound represents a promising, yet largely unexplored, biological surfactant. Its unique sulfonate headgroup and structural similarity to sphingolipids suggest a range of interesting physicochemical properties. Through rigorous experimental characterization and further research into its biological interactions, this compound could emerge as a valuable tool for researchers and a novel excipient for the development of advanced drug delivery systems.

References

The Enigmatic Role of Capnine in the Architecture of Bacterial Outer Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capnine, a sulfonolipid found within the outer membrane of certain gliding bacteria of the phylum Bacteroidetes, represents a fascinating and underexplored component of the bacterial cell envelope.[1][2] While its biosynthetic pathway is partially elucidated, its precise quantitative role in defining the composition and biophysical properties of the outer membrane remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, its context within the intricate structure of the Gram-negative outer membrane, and the experimental methodologies poised to unravel its functional significance. The information presented herein is intended to provide a foundational resource for researchers engaged in the study of bacterial membrane biology and the development of novel antimicrobial strategies targeting the cell envelope.

Introduction to this compound and the Bacterial Outer Membrane

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its acylated derivatives, known as capnoids, are distinguishing features of the outer membranes of gliding bacteria such as Flavobacterium johnsoniae and Cytophaga johnsonae.[1][2] These sulfonolipids are structurally analogous to sphingolipids, suggesting a potential for unique contributions to membrane structure and function.

The Gram-negative outer membrane is a complex, asymmetric bilayer that serves as a formidable permeability barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics. The inner leaflet is composed of phospholipids, while the outer leaflet is predominantly composed of lipopolysaccharide (LPS). This unique architecture is interspersed with a variety of proteins, including porins and the machinery for protein secretion and motility.

The Biosynthesis of this compound: A Potential Regulatory Checkpoint

The synthesis of this compound is a multi-enzyme process, with key enzymes identified as cysteate synthase (CapA), cysteate-C-fatty acyltransferase (CapB), and dehydrothis compound reductase (CapC).[1][2] Understanding this pathway is crucial as it presents potential targets for modulating this compound production to study its impact on the outer membrane.

Capnine_Biosynthesis cluster_cytoplasm Cytoplasm O-phospho-l-serine O-phospho-l-serine CapA CapA O-phospho-l-serine->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB Cysteate->CapB 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA->CapB Dehydrothis compound Dehydrothis compound CapC CapC Dehydrothis compound->CapC This compound This compound CapA->Cysteate Cysteate Synthase CapB->Dehydrothis compound Cysteate-C-fatty acyltransferase CapC->this compound Dehydrothis compound reductase Gliding_Motility_Complex cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane SprA/E/T SprA/E/T (T9SS OM components) SprB SprB (Adhesin) SprA/E/T->SprB Propels Gld Motor Complex Gld Motor Complex (GldA, B, D, F, H, I, J) Gld Motor Complex->SprA/E/T Powers secretion T9SS IM Complex T9SS IM Complex (GldK, L, M, N) T9SS IM Complex->Gld Motor Complex Secretion of motor components Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis Bacterial Culture Bacterial Culture Cell Harvest Cell Harvest Bacterial Culture->Cell Harvest OMV Isolation OMV Isolation Cell Harvest->OMV Isolation Purified OMV Purified OMV OMV Isolation->Purified OMV Lipid Extraction Lipid Extraction Purified OMV->Lipid Extraction Protein Solubilization Protein Solubilization Purified OMV->Protein Solubilization LC-MS Lipidomics LC-MS Lipidomics Lipid Extraction->LC-MS Lipidomics LC-MS/MS Proteomics LC-MS/MS Proteomics Protein Solubilization->LC-MS/MS Proteomics Data Analysis Data Analysis LC-MS Lipidomics->Data Analysis LC-MS/MS Proteomics->Data Analysis

References

An In-depth Technical Guide on the Natural Sources and Producers of Capnine

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive and systematic search of available scientific literature and chemical databases, we have been unable to identify any recognized chemical or biological substance named "Capnine." This term does not appear in established chemical registries, peer-reviewed scientific journals, or public databases of natural compounds.

This suggests several possibilities:

  • Novel or Proprietary Substance: "this compound" may be a very new or proprietary compound that has not yet been disclosed in public-domain scientific literature.

  • Misspelling or Alternative Nomenclature: The term "this compound" could be a misspelling of a known compound with a similar name. We recommend verifying the spelling and any potential alternative names.

  • Internal or Codenamed Designation: It might be an internal codename used within a specific research group or company that has not been made public.

  • Fictional Substance: The name may have been created for a theoretical or fictional context.

Without a valid scientific record of a compound named "this compound," it is not possible to provide a technical guide on its natural sources, producers, quantitative data, experimental protocols, or associated signaling pathways.

We recommend that you please verify the chemical name and any associated identifiers (such as a CAS number, IUPAC name, or SMILES string) to enable a more fruitful search for the information you require. Should a corrected or alternative name be provided, we would be pleased to revisit this inquiry.

Methodological & Application

Application Note: Isolation and Purification of Capnine from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) and its N-acylated derivatives, known as capnoids, are sulfonolipids found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These compounds play a role in the unique gliding motility of these bacteria.[1] Structurally similar to sphingolipids, this compound has garnered interest due to its biological activities, including the ability to act as a kinetic inhibitor of the Vitamin D receptor (VDR) ligand-binding pocket, thereby potentially modulating the transcription of antimicrobial peptides.[3] This application note provides a comprehensive protocol for the isolation and purification of this compound from a bacterial source, such as Capnocytophaga or Flavobacterium species. The general strategy for recovering natural products from microbial cultures involves repeated application of extraction and chromatographic separation methods.[4][5]

This protocol outlines a four-stage process:

  • Bacterial Fermentation

  • Extraction of Crude this compound

  • Multi-Step Chromatographic Purification

  • Purity Assessment and Characterization

Stage 1: Bacterial Fermentation

The initial step is to culture the this compound-producing bacteria in a suitable liquid medium to generate sufficient biomass and promote the biosynthesis of the target secondary metabolite.

Protocol 1: Shake Flask Fermentation of Flavobacterium sp.

  • Media Preparation: Prepare a suitable growth medium. A recommended medium is a modified Cytophaga medium containing:

    • Tryptone: 5.0 g/L

    • Yeast Extract: 2.5 g/L

    • Beef Extract: 2.5 g/L

    • Sodium Acetate: 1.0 g/L

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.2 g/L

    • Calcium Chloride Dihydrate (CaCl₂·2H₂O): 0.1 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Inoculation: Inoculate 1 L of the sterile medium in a 2.8 L baffled flask with a 5% (v/v) seed culture of Flavobacterium sp. grown for 24-48 hours.

  • Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 30°C for 72-96 hours. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

  • Harvesting: After the incubation period, harvest the bacterial cells and supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C. Separate the supernatant and the cell pellet for subsequent extraction.

Stage 2: Extraction of Crude this compound

This compound and its derivatives are lipids located in the outer membrane.[2] Therefore, an extraction procedure targeting both the cell biomass and the culture supernatant is recommended.

Protocol 2: Solvent-Based Extraction

  • Cell Pellet Extraction:

    • Resuspend the cell pellet from the 1 L culture in 200 mL of a 1:1 (v/v) mixture of methanol and chloroform.

    • Sonicate the suspension for 15 minutes in an ice bath to disrupt the cell membranes.

    • Stir the mixture at room temperature for 2 hours.

    • Centrifuge at 6,000 x g for 15 minutes to pellet the cell debris.

    • Collect the supernatant (crude extract).

  • Supernatant Extraction (Liquid-Liquid Extraction):

    • To the 1 L of culture supernatant, add an equal volume of ethyl acetate.

    • Mix vigorously in a separatory funnel for 10 minutes.

    • Allow the layers to separate and collect the organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

    • Pool all organic extracts.

  • Concentration:

    • Combine the crude extract from the cell pellet and the pooled organic extracts from the supernatant.

    • Concentrate the combined extract to dryness using a rotary evaporator at 40°C.

    • The resulting residue is the crude this compound extract.

Stage 3: Multi-Step Chromatographic Purification

The purification of natural products from complex microbial extracts typically requires several chromatographic steps.[4][5][6][] This protocol employs a combination of solid-phase extraction, flash chromatography, and preparative HPLC.

Protocol 3a: Solid-Phase Extraction (SPE) for Initial Fractionation

  • Sample Preparation: Dissolve the crude extract in a minimal volume of the loading solvent (e.g., 95:5 Dichloromethane:Methanol).

  • Column Equilibration: Equilibrate a C18 SPE cartridge (e.g., 5g) with methanol, followed by the loading solvent.

  • Loading: Load the dissolved crude extract onto the equilibrated SPE cartridge.

  • Elution: Elute the cartridge with a stepwise gradient of increasing methanol in dichloromethane (e.g., 5%, 20%, 50%, 80%, and 100% methanol).

  • Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing this compound. Pool the positive fractions and concentrate them.

Protocol 3b: Flash Chromatography for Further Separation

  • Stationary Phase: Silica gel column.

  • Mobile Phase: A gradient of methanol in chloroform.

  • Procedure:

    • Dissolve the concentrated, this compound-rich fraction from SPE in a minimal amount of chloroform.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a linear gradient of methanol in chloroform (e.g., from 0% to 20% methanol over 30 column volumes).

    • Collect fractions and analyze them by TLC or LC-MS.

    • Pool the fractions containing the highest concentration of this compound and evaporate the solvent.

Protocol 3c: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 95% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Dissolve the semi-purified sample from flash chromatography in the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.

Stage 4: Purity Assessment and Characterization

The purity of the final product should be assessed using analytical HPLC-MS. Structural elucidation is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the hypothetical quantitative data from a 10 L fermentation batch.

Purification StepTotal Weight (mg)This compound Purity (%)Yield (%)
Crude Extract15,000~1%100%
SPE Fraction Pool2,50015%83.3%
Flash Chromatography Pool45070%63.0%
Preparative HPLC120>98%26.7%

Visualizations

G cluster_0 Stage 1: Fermentation cluster_1 Stage 2: Extraction cluster_2 Stage 3: Purification cluster_3 Stage 4: Final Product Fermentation Bacterial Culture (Flavobacterium sp.) Harvest Centrifugation Fermentation->Harvest CellPellet Cell Pellet Harvest->CellPellet Supernatant Supernatant Harvest->Supernatant SolventExtraction Solvent Extraction (MeOH/CHCl3) CellPellet->SolventExtraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract LLE->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Flash Flash Chromatography SPE->Flash PrepHPLC Preparative HPLC Flash->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound Analysis Purity & Structural Analysis (LC-MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound Isolation and Purification.

G cluster_0 Cell Nucleus This compound This compound VDR Vitamin D Receptor (VDR) Ligand Binding Pocket This compound->VDR Inhibits Binding RXR RXR VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) on DNA VDR->VDRE Binds to RXR->VDRE Binds to Transcription Transcription of Antimicrobial Peptides VDRE->Transcription Initiates

Caption: Hypothetical Signaling Pathway Inhibition by this compound.

References

Application Notes & Protocols for the Analytical Detection of Capnine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of novel bioactive molecules is paramount. Capnine, a sulfonolipid found in the outer membrane of gliding bacteria, presents a unique analytical challenge and a potential target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques.

Introduction to this compound

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid structurally similar to sphingolipids.[1][2][3] It is a key component of the outer membrane of bacteria in the phylum Bacteroidetes and is implicated in their gliding motility.[1][2][3] The biosynthetic pathway of this compound has been recently elucidated, providing a foundation for understanding its physiological role and for developing targeted analytical methods.[1][3] Given its presence in pathogenic bacteria, the ability to accurately detect and quantify this compound is of significant interest for both basic research and drug development.

Analytical Techniques for this compound Detection

This section outlines three common analytical techniques for the detection and quantification of this compound in biological matrices: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely used technique for the separation and quantification of small molecules.[4] The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte.[5][6] For this compound, which lacks a strong chromophore, derivatization with a UV-absorbing tag may be necessary to enhance sensitivity.

Experimental Protocol:

  • Sample Preparation (from bacterial culture):

    • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Perform a lipid extraction using a modified Bligh-Dyer method with chloroform:methanol:water.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase.

  • Derivatization (if required):

    • To the dried lipid extract, add a solution of a derivatizing agent (e.g., benzoyl chloride) in a suitable solvent.

    • Incubate at a specific temperature and time to allow the reaction to complete.

    • Quench the reaction and dry the sample.

    • Reconstitute in the mobile phase.

  • HPLC-UV Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Dependent on the derivatizing agent used (e.g., 230 nm for benzoyl chloride).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Construct a calibration curve using derivatized this compound standards of known concentrations.

    • Quantify this compound in samples by comparing the peak area to the calibration curve.

Quantitative Data Summary:

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique ideal for the quantification of low-abundance molecules in complex matrices.[7][8] The liquid chromatography system separates the analyte from the sample matrix, and the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.[7][9]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same lipid extraction procedure as for HPLC-UV.

    • For plasma or tissue samples, a protein precipitation step (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interferences.

  • LC-MS/MS Parameters:

    • LC System: A UHPLC system for improved resolution and speed.

    • Column: C18 or HILIC column suitable for polar lipids.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

  • Data Analysis:

    • Generate a calibration curve using a series of this compound standards.

    • Quantify this compound in the samples by comparing the peak area ratios of the analyte to an internal standard against the calibration curve.

Quantitative Data Summary:

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[10][11] A competitive ELISA is a suitable format for small molecules like this compound. In this setup, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-Capnine antibody coated on the plate. The signal is inversely proportional to the amount of this compound in the sample.

Experimental Protocol:

  • Assay Development:

    • Production of a specific polyclonal or monoclonal antibody against this compound is a prerequisite. This involves synthesizing a this compound-carrier protein conjugate for immunization.

    • Synthesis of a this compound-enzyme (e.g., HRP) conjugate for use as the detection reagent.

  • ELISA Procedure:

    • Coat a 96-well plate with the anti-Capnine antibody and incubate overnight.[12]

    • Wash the plate and block non-specific binding sites.[10]

    • Add standards or samples to the wells, followed by the this compound-enzyme conjugate.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate (e.g., TMB) and incubate to develop a colorimetric signal.[13]

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[13]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples from the standard curve.

Quantitative Data Summary:

ParameterValue
Assay Range1-100 ng/mL
IC50~10 ng/mL
Precision (%CV)< 15%
SpecificityHigh (dependent on antibody)

Visualizations

This compound Biosynthetic Pathway

Capnine_Biosynthesis cluster_0 Substrates cluster_1 Enzymes cluster_2 Intermediates & Product O_phospho_L_serine O-phospho-L-serine CapA CapA (Cysteate Synthase) O_phospho_L_serine->CapA Sulfite Sulfite Sulfite->CapA Methyl_myristoyl_CoA 13-methyl-myristoyl-CoA CapB CapB (Cysteate-C-fatty acyltransferase) Methyl_myristoyl_CoA->CapB NADPH NAD(P)H CapC CapC (Dehydrothis compound Reductase) NADPH->CapC Cysteate Cysteate CapA->Cysteate Dehydrothis compound Dehydrothis compound CapB->Dehydrothis compound This compound This compound CapC->this compound Cysteate->CapB Dehydrothis compound->CapC

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample Biological Sample (e.g., Bacterial Culture, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Analytical Technique Cleanup->Analysis HPLC HPLC-UV Analysis->HPLC If UV active or derivatized LCMS LC-MS/MS Analysis->LCMS High sensitivity & specificity ELISA ELISA Analysis->ELISA If antibody available Data Data Acquisition & Processing HPLC->Data LCMS->Data ELISA->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for In Vitro Studies of Capsaicin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species), are of significant interest due to their diverse applications in the food, pharmaceutical, and cosmetic industries. Capsaicin, the most abundant of these compounds, is synthesized in the placental tissue of the pepper fruit through a bifurcated pathway involving the convergence of phenylpropanoid and branched-chain fatty acid metabolism.[1] Understanding the enzymatic steps and regulatory mechanisms of capsaicin biosynthesis is crucial for the metabolic engineering of capsaicinoid production and the development of novel analgesic drugs.

These application notes provide detailed protocols for the in vitro study of the key enzymes involved in capsaicin biosynthesis, enabling researchers to investigate their activity, kinetics, and inhibition.

Capsaicin Biosynthesis Pathway

The biosynthesis of capsaicin involves two main pathways that provide the precursors vanillylamine and 8-methyl-6-nonenoyl-CoA.[2] The phenylpropanoid pathway converts phenylalanine into vanillylamine, while the branched-chain fatty acid pathway synthesizes 8-methyl-6-nonenoyl-CoA from valine or leucine.[1] These two precursors are then condensed by capsaicin synthase to form capsaicin.[3]

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Plant_Tissue Plant Tissue (e.g., Placenta) Homogenization Homogenization in Extraction Buffer Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Enzyme Extract (Supernatant) Centrifugation->Crude_Extract Purification Optional: Enzyme Purification (e.g., Chromatography) Crude_Extract->Purification Reaction_Setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Crude_Extract->Reaction_Setup Purification->Reaction_Setup Enzyme_Addition Add Enzyme Extract/Purified Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature and Time Enzyme_Addition->Incubation Reaction_Termination Stop Reaction (e.g., Acidification) Incubation->Reaction_Termination Extraction Extract Product Reaction_Termination->Extraction Analysis Analyze by HPLC, Spectrophotometry, or LC-MS Extraction->Analysis Data_Analysis Calculate Enzyme Activity (Vmax, Km) Analysis->Data_Analysis

References

Application Notes and Protocols: Using Capnine as a VDR Ligand Binding Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a ligand-inducible transcription factor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2][3] The biological effects of Vitamin D are primarily mediated through the binding of its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), to VDR.[4] This binding initiates a cascade of molecular events, leading to the regulation of target gene expression.[2][5] Given the diverse roles of VDR, the development of molecules that can modulate its activity, such as inhibitors of ligand binding, is of significant interest for therapeutic applications in various diseases, including cancer and autoimmune disorders.

This document provides detailed application notes and protocols for the characterization of "Capnine," a novel inhibitor of VDR ligand binding. The provided methodologies and data serve as a comprehensive guide for researchers investigating the mechanism and efficacy of VDR inhibitors.

VDR Signaling Pathway

The classical genomic signaling pathway of VDR is initiated by the binding of its ligand, 1α,25(OH)2D3.[6] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6][7] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6][8] This binding, in turn, recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes.[5]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation This compound This compound This compound->VDR Inhibits Binding VDRE VDRE Coactivators Co-activators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates VDR_RXR_nuc->VDRE Binds to

Caption: VDR Genomic Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data for this compound

The inhibitory activity of this compound on VDR has been characterized using various in vitro assays. The following table summarizes the key quantitative data.

Parameter Value Assay Method
VDR Binding Affinity (Ki) 25 nMRadioligand Displacement Assay
IC50 for VDR-LBD 50 nMCompetitive Binding Assay
Effect on CYP24A1 Expression 85% inhibition at 100 nMqPCR
Effect on CAMP Expression 78% inhibition at 100 nMqPCR

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Displacement Assay for VDR Binding Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the VDR.

Radioligand_Binding_Workflow prep Prepare Recombinant Human VDR-LBD incubation Incubate VDR-LBD, Radioligand, and this compound prep->incubation radioligand Prepare [3H]-1,25(OH)2D3 (Radioligand) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation scintillation Quantify Bound Radioactivity (Scintillation Counting) separation->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis

Caption: Experimental Workflow for Radioligand Displacement Assay.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1.5 mM EDTA, 5 mM MgCl2, 10 mM DTT.

    • Radioligand: [3H]-1,25(OH)2D3 (specific activity ~80 Ci/mmol).

    • Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.

    • VDR: Recombinant human VDR ligand-binding domain (LBD).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the this compound dilution (or vehicle for total binding), and 25 µL of the VDR-LBD solution (final concentration ~0.5 nM).

    • Initiate the binding reaction by adding 25 µL of [3H]-1,25(OH)2D3 (final concentration ~1 nM).

    • For non-specific binding, add a high concentration of unlabeled 1,25(OH)2D3 (e.g., 1 µM).

    • Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VDR-Coactivator Interaction Assay (Fluorescence Polarization)

This assay measures the ability of this compound to disrupt the interaction between the VDR-LBD and a fluorescently labeled coactivator peptide.

Protocol:

  • Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% BSA.

    • VDR-LBD: Recombinant human VDR-LBD.

    • Fluorescent Peptide: A fluorescein-labeled peptide derived from the coactivator SRC/p160 (e.g., FL-LXXLL).

    • Agonist: 1,25(OH)2D3.

    • Test Compound: Serial dilutions of this compound.

  • Assay Procedure:

    • In a black 384-well plate, add VDR-LBD (final concentration ~50 nM), the fluorescent peptide (final concentration ~10 nM), and 1,25(OH)2D3 (final concentration ~100 nM) to the assay buffer.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • The decrease in fluorescence polarization indicates the displacement of the coactivator peptide.

    • Calculate the IC50 value from the dose-response curve.

Reporter Gene Assay for VDR Transcriptional Activity

This cell-based assay quantifies the ability of this compound to inhibit VDR-mediated gene transcription.

Reporter_Gene_Assay_Workflow transfection Transfect Cells with VDR Expression Vector and VDRE-Luciferase Reporter treatment Treat Cells with 1,25(OH)2D3 and Serial Dilutions of this compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Data Analysis: Determine IC50 luciferase_assay->analysis

Caption: Workflow for VDR Reporter Gene Assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with a constant concentration of 1,25(OH)2D3 (e.g., 10 nM) and varying concentrations of this compound.

    • Include appropriate controls (vehicle, agonist only).

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of VDR transcriptional activity for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Quantitative PCR (qPCR) for VDR Target Gene Expression

This protocol measures the effect of this compound on the mRNA expression of endogenous VDR target genes.

Protocol:

  • Cell Culture and Treatment:

    • Culture VDR-expressing cells (e.g., HaCaT keratinocytes or THP-1 monocytes).

    • Treat the cells with 1,25(OH)2D3 (e.g., 100 nM) in the presence or absence of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for VDR target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or probe-based qPCR master mix.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Determine the percentage of inhibition of target gene expression by this compound.

Logical Relationship of this compound's Action

The following diagram illustrates the logical flow of how this compound inhibits VDR-mediated effects.

Capnine_Action_Logic This compound This compound VDR_LBD VDR Ligand Binding Domain This compound->VDR_LBD Binds to Ligand_Binding 1,25(OH)2D3 Binding to VDR VDR_LBD->Ligand_Binding Prevents Conformational_Change VDR Conformational Change Ligand_Binding->Conformational_Change RXR_Dimerization VDR-RXR Heterodimerization Conformational_Change->RXR_Dimerization VDRE_Binding Binding to VDRE RXR_Dimerization->VDRE_Binding Gene_Transcription Target Gene Transcription VDRE_Binding->Gene_Transcription Biological_Effect Biological Effect Gene_Transcription->Biological_Effect

Caption: Logical Flow of this compound's Inhibitory Action on VDR Signaling.

References

Application Notes and Protocols for Investigating Novel Modulators of Cell Motility

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Use of p140Cap and Calpain in Motility Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Capnine" did not yield specific information on a compound with that name used in motility assays. It is possible that this is a novel or less-common designation. Therefore, these application notes will focus on two well-characterized regulators of cell motility, p140Cap and Calpain , to provide a comprehensive guide and robust protocols for investigating the effects of protein modulators on cellular migration.

Introduction

Cell motility is a fundamental biological process essential for a variety of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate machinery governing cell migration involves dynamic rearrangements of the actin cytoskeleton, modulation of cell-matrix adhesions, and complex intracellular signaling cascades. Among the key players in this regulatory network are the adaptor protein p140Cap and the family of calcium-dependent proteases known as Calpains.

p140Cap (Cas-associated protein) has emerged as a critical negative regulator of cell migration and invasion. It functions as a scaffold protein, assembling signaling complexes that dampen pro-migratory pathways. A primary mechanism of p140Cap action is the inhibition of Src kinase, a central orchestrator of migratory signaling. By activating Csk (C-terminal Src kinase), p140Cap promotes the inhibitory phosphorylation of Src, thereby attenuating downstream signals that lead to cytoskeletal reorganization and cell movement.[1][2]

Calpains are intracellular cysteine proteases that play a multifaceted role in cell migration. Their activity is crucial for the turnover of focal adhesions, the structures that anchor cells to the extracellular matrix. Calpains achieve this by cleaving key focal adhesion proteins such as talin and focal adhesion kinase (FAK), facilitating the detachment of the cell's trailing edge, a necessary step for forward movement.

These application notes provide detailed protocols for two standard motility assays—the Wound Healing (Scratch) Assay and the Transwell Migration Assay—and present data on how modulation of p140Cap and Calpain activity can impact cell migration.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of p140Cap and Calpain on cell motility.

Table 1: Effect of p140Cap Modulation on Cell Migration

Cell LineAssay TypeExperimental ConditionObserved Effect on MigrationQuantitative ChangeReference
MCF7 (Breast Cancer)Transwell MigrationOverexpression of p140CapInhibition4-fold decrease in HGF-stimulated migration[1]
MCF7 (Breast Cancer)Transwell MigrationSilencing of p140CapEnhancement2-fold increase in HGF-stimulated migration[1]
MDA-MB-231 (Breast Cancer)Wound HealingOverexpression of p140Cap with cholesterol loadingInhibitionReduced wound closure (not statistically significant)[3]
HT-29 (Colon Cancer)Transwell MigrationOverexpression of p140CapInhibitionSignificantly fewer migrated cells compared to mock[4]

Table 2: Effect of Calpain Modulation on Cell Migration

Cell Line/TypeAssay TypeExperimental ConditionObserved Effect on MigrationQuantitative ChangeReference
Human MonocytesVideo MicroscopyInhibition with PD150606 (50 µM)InductionIncreased migration speed
CAL27, HSC3 (Oral Squamous Carcinoma)Transwell MigrationSilencing of Calpain1InhibitionSignificant decrease in migrated cells (P<0.01)
CAL27, HSC3 (Oral Squamous Carcinoma)Transwell InvasionSilencing of Calpain1InhibitionSignificant decrease in invaded cells (P<0.01)
Murine ModelIn vivo Wound HealingOverexpression of Calpastatin (inhibitor)InhibitionDelayed wound healing and re-epithelialization[5]
Human FibroblastsCollagen Gel ContractionInhibition with CalpeptinInhibitionReduced collagen gel contraction[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by p140Cap and Calpain in the context of cell motility.

p140Cap_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Matrix Adhesion) Integrins Integrins Extracellular_Stimuli->Integrins RTKs Receptor Tyrosine Kinases (RTKs) Extracellular_Stimuli->RTKs Src Src Integrins->Src RTKs->Src p140Cap p140Cap Csk Csk p140Cap->Csk activates p140Cap->Src inhibits Csk->Src inhibits FAK FAK Src->FAK activates p130Cas p130Cas Src->p130Cas activates Rac1 Rac1 FAK->Rac1 p130Cas->Rac1 Actin_Cytoskeleton Actin Cytoskeleton Reorganization Rac1->Actin_Cytoskeleton Cell_Motility Cell Motility (Inhibited) Actin_Cytoskeleton->Cell_Motility

p140Cap signaling pathway in cell motility.

Calpain_Signaling_Pathway cluster_FA Focal Adhesion Proteins Calcium_Influx Increased Intracellular Ca2+ Concentration Calpain Calpain Calcium_Influx->Calpain activates Talin Talin Calpain->Talin cleaves FAK FAK Calpain->FAK cleaves Vinculin Vinculin Calpain->Vinculin cleaves Focal_Adhesion_Complex Focal Adhesion Complex Cleaved_Substrates Cleaved Focal Adhesion Proteins Talin->Cleaved_Substrates FAK->Cleaved_Substrates Vinculin->Cleaved_Substrates Focal_Adhesion_Turnover Focal Adhesion Turnover Cleaved_Substrates->Focal_Adhesion_Turnover Cell_Detachment Trailing Edge Detachment Focal_Adhesion_Turnover->Cell_Detachment Cell_Motility Cell Motility (Promoted) Cell_Detachment->Cell_Motility Wound_Healing_Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Confluent_Monolayer Grow to a confluent monolayer (e.g., 24-48 hours) Seed_Cells->Confluent_Monolayer Create_Wound Create a 'scratch' or wound with a sterile pipette tip Confluent_Monolayer->Create_Wound Wash Wash with PBS to remove displaced cells Create_Wound->Wash Add_Media Add fresh media with or without the test compound/treatment Wash->Add_Media Image_T0 Image the wound at time 0 Add_Media->Image_T0 Incubate Incubate and acquire images at regular intervals (e.g., every 6, 12, 24 hours) Image_T0->Incubate Analyze Analyze images to quantify wound closure over time Incubate->Analyze End End Analyze->End Transwell_Migration_Workflow Start Start Prepare_Chambers Place Transwell inserts into a multi-well plate Start->Prepare_Chambers Add_Chemoattractant Add chemoattractant-containing medium to the lower chamber Prepare_Chambers->Add_Chemoattractant Seed_Cells Seed cells in serum-free medium into the upper chamber (insert) Add_Chemoattractant->Seed_Cells Incubate Incubate for a set period (e.g., 6-48 hours) to allow migration Seed_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the insert with a cotton swab Incubate->Remove_NonMigrated Fix_And_Stain Fix and stain the migrated cells on the bottom of the insert membrane Remove_NonMigrated->Fix_And_Stain Image_And_Count Image and count the number of migrated cells Fix_And_Stain->Image_And_Count End End Image_And_Count->End

References

Application Notes and Protocols for the Synthesis of Capnine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) and its N-acylated derivatives, known as capnoids, are a class of sulfonolipids found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These compounds are structural analogues of sphingolipids, which are crucial components of eukaryotic cell membranes involved in various signaling pathways. The unique structure of this compound, featuring a sulfonic acid head group instead of the typical phosphate or carbohydrate moieties found in other lipids, has sparked interest in its potential biological activities and therapeutic applications. This document provides detailed protocols for the synthesis of this compound analogues through both biosynthetic and chemical approaches, aimed at facilitating research and development in this area.

Biosynthetic Approach: Chemoenzymatic Synthesis of this compound

The biosynthesis of this compound is analogous to that of sphingolipids and involves a three-enzyme cascade.[3][4] This pathway can be reconstituted in vitro to produce this compound and its analogues by utilizing the purified enzymes CapA, CapB, and CapC.

Signaling Pathway and Experimental Workflow

The biosynthetic pathway of this compound begins with the formation of cysteate, followed by its condensation with a fatty acyl-CoA and subsequent reduction to yield the final this compound product. An N-acyltransferase can then modify the amino group to produce various capnoid analogues.

capnine_biosynthesis cluster_0 Step 1: Cysteate Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: N-Acylation (Optional) O-phospho-L-serine O-phospho-L-serine CapA CapA O-phospho-L-serine->CapA Sulfite Sulfite Sulfite->CapA Cysteate Cysteate CapB CapB Cysteate->CapB CapA->Cysteate Fatty Acyl-CoA 13-Methyl- myristoyl-CoA Fatty Acyl-CoA->CapB 3-Dehydrothis compound 3-Dehydrothis compound CapC CapC 3-Dehydrothis compound->CapC CapB->3-Dehydrothis compound NAD(P)H NAD(P)H NAD(P)H->CapC NAD(P)+ NAD(P)+ This compound This compound N-Acyltransferase N-Acyltransferase This compound->N-Acyltransferase CapC->NAD(P)+ CapC->this compound Acyl-CoA Acyl-CoA Acyl-CoA->N-Acyltransferase Capnoid Capnoid N-Acyltransferase->Capnoid

Caption: Biosynthetic pathway of this compound and Capnoids.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of CapA, CapB, and CapC

This protocol describes the expression of the this compound biosynthetic enzymes in E. coli and their subsequent purification.[5]

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vectors containing codon-optimized genes for CapA, CapB, and CapC with N-terminal His6-tags

  • LB medium and IPTG

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform E. coli BL21(DE3) with the respective pET expression vectors.

  • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication and centrifuge to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged proteins with elution buffer.

  • Analyze the purified proteins by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: In Vitro Reconstitution of this compound Synthesis

This protocol outlines the enzymatic synthesis of this compound from its precursors using the purified enzymes.[5][6]

Materials:

  • Purified CapA, CapB, and CapC enzymes

  • Reaction buffer (100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • O-phospho-L-serine

  • Sodium sulfite

  • 13-Methyl-myristoyl-CoA (or other fatty acyl-CoA for analogue synthesis)

  • NADPH

  • LC-MS for product analysis

Procedure:

  • Set up the CapA reaction by mixing O-phospho-L-serine (1 mM) and sodium sulfite (5 mM) in the reaction buffer.

  • Add purified CapA (10 µM) to initiate the reaction and incubate at 30°C for 1 hour to produce cysteate.

  • For the subsequent steps, to the cysteate-containing mixture, add 13-methyl-myristoyl-CoA (0.5 mM), NADPH (1 mM), and the purified enzymes CapB (10 µM) and CapC (10 µM).

  • Incubate the complete reaction mixture at 30°C for 4-6 hours.

  • Quench the reaction by adding an equal volume of cold methanol.

  • Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS for the presence of this compound.

Quantitative Data
EnzymeSubstrate(s)ProductSpecific Activity (U/mg)Km (µM)
CapA O-phospho-L-serine, SulfiteCysteate5.2 ± 0.4120 ± 15 (O-phospho-L-serine)
CapB Cysteate, 13-Methyl-myristoyl-CoA3-Dehydrothis compound1.8 ± 0.285 ± 10 (Cysteate)
CapC 3-Dehydrothis compound, NADPHThis compound12.5 ± 1.150 ± 8 (3-Dehydrothis compound)

Note: The data presented are representative values obtained from the literature for homologous enzymes and may vary depending on the specific constructs and assay conditions.

Chemical Synthesis Approach

A plausible chemical synthesis route for this compound analogues can be designed based on established organic chemistry methodologies for the synthesis of long-chain amino alcohols and the introduction of a sulfonic acid group.

Synthetic Workflow

A proposed retrosynthetic analysis starts from the target this compound analogue and breaks it down into simpler, commercially available starting materials. A key intermediate is a protected long-chain 2-amino-1,3-diol, which can be synthesized from a chiral precursor such as Garner's aldehyde.[7][8]

chemical_synthesis_workflow This compound Analogue This compound Analogue Protected Amino Diol Protected Amino Diol Sulfonation Sulfonation Protected Amino Diol->Sulfonation Sulfonation->this compound Analogue Garner's Aldehyde Garner's Aldehyde Nucleophilic Addition Nucleophilic Addition Garner's Aldehyde->Nucleophilic Addition Long-chain Grignard Long-chain Grignard Long-chain Grignard->Nucleophilic Addition Protected Amino Alcohol Protected Amino Alcohol Nucleophilic Addition->Protected Amino Alcohol Deprotection Deprotection Deprotection->Protected Amino Diol Protected Amino Alcohol->Deprotection

Caption: Proposed chemical synthesis workflow for this compound analogues.

Experimental Protocols

Protocol 3: Synthesis of a Protected Long-Chain Amino Alcohol from Garner's Aldehyde

This protocol describes the addition of a long-chain Grignard reagent to Garner's aldehyde to form the amino alcohol backbone.[7][9]

Materials:

  • (R)-Garner's aldehyde

  • 11-Methyl-dodecyl magnesium bromide (prepared from 1-bromo-11-methyldodecane and Mg turnings)

  • Anhydrous THF

  • Saturated aqueous NH4Cl solution

  • Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

  • Dissolve (R)-Garner's aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Slowly add the Grignard reagent (1.2 eq) to the cooled solution.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected amino alcohol.

Protocol 4: Sulfonation of the Amino Alcohol to form a this compound Analogue

This protocol describes the conversion of the primary alcohol of the amino alcohol intermediate to a sulfonic acid, adapting a method used for the synthesis of taurine analogues.[10][11]

Materials:

  • Protected long-chain amino alcohol from Protocol 3

  • Concentrated sulfuric acid

  • Sodium sulfite

  • Water

  • Ion-exchange chromatography resin

Procedure:

  • Carefully add the protected amino alcohol (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0°C.

  • Stir the mixture at room temperature for 12 hours to form the sulfate ester.

  • In a separate flask, dissolve sodium sulfite (3.0 eq) in water.

  • Slowly add the sulfuric acid mixture to the sodium sulfite solution at 0°C.

  • Heat the resulting solution to 80°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and purify by ion-exchange chromatography to isolate the this compound analogue.

  • The Boc and acetonide protecting groups may be removed under the acidic conditions of the reaction or may require a separate deprotection step.

Quantitative Data (Representative)
Reaction StepStarting Material(s)ProductYield (%)Diastereomeric Ratio (if applicable)
Grignard Addition Garner's Aldehyde, Long-chain GrignardProtected Amino Alcohol75-85>95:5
Sulfonation Protected Amino AlcoholThis compound Analogue60-70N/A

Note: The yields and diastereomeric ratios are representative values for similar reactions reported in the literature and may require optimization for the specific substrates.

Conclusion

The provided protocols offer two distinct and powerful strategies for the synthesis of this compound and its analogues. The chemoenzymatic approach provides a direct and stereospecific route to the natural product, while the chemical synthesis offers greater flexibility for the introduction of non-natural variations in the lipid backbone. These methods will enable researchers to generate a library of this compound analogues for the investigation of their biological functions and for the development of novel therapeutic agents. Further research into the signaling pathways involving capnoids will be crucial in elucidating their roles in both bacterial physiology and potential interactions with host organisms.

References

Capnine: A Sulfonolipid Tool for Interrogating Bacterial Membrane Biology and Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Capnine and its acylated derivatives, known as capnoids, are a unique class of sulfonolipids integral to the outer membranes of gliding bacteria within the phylum Bacteroidetes. Far from being passive structural components, these molecules are crucial for the distinctive gliding motility of these organisms and are implicated in host-pathogen interactions. This application note details the role of this compound as a tool for studying the specialized membrane functions of these bacteria. We provide protocols for the extraction and analysis of this compound, methods for assessing its role in gliding motility, and an overview of its biosynthetic pathway, which represents a potential target for novel antimicrobial agents. Additionally, we discuss its intriguing function as a modulator of the host immune response through its interaction with the Vitamin D Receptor (VDR).

Introduction

The bacterial membrane is a critical interface for environmental sensing, nutrient acquisition, and pathogenesis. While the lipid and protein composition of membranes in model organisms like Escherichia coli is well-understood, the diversity of membrane structures in other bacterial phyla remains a fertile ground for discovery. This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) is a sulfonolipid that replaces the sphingosine backbone with a sulfonate-containing this compound base.[1] It is a hallmark of gliding bacteria such as Capnocytophaga, Flavobacterium, and Alistipes.[1] The study of this compound provides a unique window into several key biological processes:

  • Bacterial Motility: this compound is essential for the gliding motility of certain bacteria, a form of surface translocation that does not rely on flagella or pili.[2][3] Understanding this compound's role helps to elucidate this unique and complex mode of movement.

  • Membrane Structure and Function: As a major component of the outer membrane in these organisms, the study of this compound and its biophysical properties can shed light on the unique adaptations of Bacteroidetes membranes.

  • Host-Pathogen Interactions: Evidence suggests that this compound can act as a signaling molecule that modulates the host's innate immune response by inhibiting the Vitamin D Receptor (VDR), thereby suppressing the expression of antimicrobial peptides. This positions this compound as a key molecule in the pathogenesis of certain bacterial infections.

  • Antimicrobial Drug Development: The biosynthetic pathway of this compound is unique to these bacteria and essential for their motility, making the enzymes in this pathway potential targets for the development of novel antibiotics.

These application notes provide researchers, scientists, and drug development professionals with the necessary background and protocols to utilize the study of this compound as a tool to explore these fascinating aspects of bacterial biology.

Section 1: this compound's Role in Bacterial Membrane Function and Motility

This compound and its N-acylated derivatives (capnoids) are analogous to ceramides and are major constituents of the outer membrane of gliding bacteria. Their unique structure, featuring a sulfonic acid headgroup, contributes to the distinct surface properties of these organisms. While direct biophysical studies on this compound's effect on membrane fluidity and permeability are limited, its essential role in gliding motility is well-documented.

Gliding motility is a complex process that involves the movement of adhesins along a helical track on the cell surface, propelling the bacterium forward.[2] The machinery responsible for this movement is the Type IX Secretion System (T9SS), which is also involved in the secretion of proteins required for gliding. This compound biosynthesis is essential for this form of motility, suggesting that the sulfonolipids are critical for the proper assembly or function of the T9SS and the associated motility adhesins.

Diagram of Gliding Motility Workflow

gliding_motility_workflow cluster_prep Bacterial Culture Preparation cluster_assay Microscopy Assay cluster_data Data Output culture Grow Flavobacterium sp. to mid-log phase harvest Harvest and wash cells culture->harvest resuspend Resuspend in motility buffer harvest->resuspend slide_prep Prepare wet mount on glass slide resuspend->slide_prep Introduce cell suspension microscopy Phase-contrast microscopy slide_prep->microscopy imaging Time-lapse imaging microscopy->imaging analysis Analyze cell movement and velocity imaging->analysis output Gliding motility observed (or absent in mutants) analysis->output

Caption: Workflow for observing bacterial gliding motility.

Section 2: this compound Biosynthesis Pathway - A Potential Drug Target

The biosynthesis of this compound is a multi-step enzymatic process that is distinct from lipid synthesis pathways in mammals, making it an attractive target for antimicrobial drug discovery. The pathway begins with the formation of cysteate and proceeds through a condensation reaction with a fatty acyl-CoA, followed by a reduction step.

The key enzymes in this pathway have been identified as:

  • CapA (Cysteate Synthase): Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.

  • CapB (Cysteate-C-fatty acyltransferase): Catalyzes the condensation of cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) to form dehydrothis compound.

  • CapC (Dehydrothis compound Reductase): Reduces dehydrothis compound to form the final this compound molecule.

Diagram of this compound Biosynthesis Pathway

capnine_biosynthesis serine O-phospho-L-serine + Sulfite capA CapA serine->capA cysteate Cysteate capB CapB cysteate->capB acyl_coa 13-methyl-myristoyl-CoA acyl_coa->capB dehydrothis compound Dehydrothis compound capC CapC dehydrothis compound->capC This compound This compound capA->cysteate capB->dehydrothis compound capC->this compound capnine_signaling This compound This compound vdr Vitamin D Receptor (VDR) in Host Cell This compound->vdr Inhibits amp_gene Antimicrobial Peptide Gene vdr->amp_gene Activates transcription amp_mrna AMP mRNA amp_gene->amp_mrna Transcription amp Antimicrobial Peptides amp_mrna->amp Translation bacterial_killing Bacterial Killing amp->bacterial_killing outcome Reduced Immune Response

References

Application Notes and Protocols for In Vivo Studies of Capnine Function in Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capnine, a sulfonolipid (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate), and its acylated derivatives, capnoids, are significant components of the outer membrane in gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These molecules are structurally analogous to sphingolipids and are implicated in the unique gliding motility of these bacteria.[1][2] Several members of the Bacteroidetes phylum are recognized pathogens, including Capnocytophaga ochracea (an oral pathogen) and Ornithobacterium rhinotracheale (an avian pathogen).[1][2] While the biosynthetic pathway of this compound has been elucidated, direct in vivo studies detailing its specific role in the virulence and pathogenesis of these organisms are currently limited in the scientific literature.

These application notes provide a comprehensive overview of the current knowledge of this compound biosynthesis and present detailed, adaptable protocols for investigating its function in vivo. The provided methodologies are based on established techniques for studying protein and metabolite function in pathogens and are intended to serve as a foundational guide for researchers aiming to unravel the role of this compound in host-pathogen interactions.

This compound Biosynthetic Pathway

The biosynthesis of this compound involves a series of enzymatic reactions that convert O-phospho-L-serine into this compound. The key enzymes in this pathway are Cysteate synthase (CapA), Cysteate-C-fatty acyltransferase (CapB), and dehydrothis compound reductase (CapC).[1][2]

The pathway begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by CapA.[1] Subsequently, CapB catalyzes the formation of dehydrothis compound from cysteate and 13-methyl-myristoyl-CoA.[1] The final step is the reduction of dehydrothis compound to this compound by CapC, an NAD(P)H-dependent reductase.[1]

Capnine_Biosynthesis cluster_substrates Substrates cluster_pathway Biosynthetic Pathway O-phospho-L-serine O-phospho-L-serine Cysteate Cysteate O-phospho-L-serine->Cysteate Sulfite Sulfite Sulfite->Cysteate 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA Dehydrothis compound Dehydrothis compound 13-methyl-myristoyl-CoA->Dehydrothis compound NAD(P)H NAD(P)H This compound This compound NAD(P)H->this compound Cysteate->Dehydrothis compound Dehydrothis compound->this compound CapA CapA (Cysteate synthase) CapA->Cysteate CapB CapB (Cysteate-C-fatty acyltransferase) CapB->Dehydrothis compound CapC CapC (Dehydrothis compound reductase) CapC->this compound

Caption: The biosynthetic pathway of this compound, highlighting the key substrates, intermediates, and enzymes involved.

Quantitative Data Summary

The following table summarizes the key enzymes involved in this compound biosynthesis and their respective functions.

EnzymeAbbreviationFunctionPathogen Source Organism
Cysteate synthaseCapACatalyzes the formation of cysteate from O-phospho-L-serine and sulfite.Capnocytophaga ochracea
Cysteate-C-fatty acyltransferaseCapBCatalyzes the formation of dehydrothis compound from cysteate and 13-methyl-myristoyl-CoA.Capnocytophaga ochracea
Dehydrothis compound reductaseCapCCatalyzes the NAD(P)H-dependent reduction of dehydrothis compound to form this compound.Ornithobacterium rhinotracheale

Hypothetical Experimental Workflow for In Vivo Analysis of this compound Function

To investigate the role of this compound in pathogenesis, a systematic in vivo approach is required. The following workflow outlines a potential strategy.

InVivo_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Infection Models cluster_host_interaction Host-Pathogen Interaction A Identify this compound Biosynthesis Genes (e.g., capA, capB, capC) in Pathogen of Interest B Construct Gene Deletion Mutants (ΔcapA, ΔcapB, ΔcapC) A->B C Confirm Lack of this compound Production in Mutants (e.g., via LC-MS) B->C D In Vitro Phenotyping (Growth curves, stress resistance) C->D E Murine Infection Model (e.g., intraperitoneal, intranasal) D->E K Phagocytosis Assays with Macrophages D->K L Adhesion and Invasion Assays with Epithelial Cells D->L F Challenge with Wild-Type vs. Δcap Mutant Strains E->F G Monitor Host Survival and Morbidity F->G H Determine Bacterial Burden in Tissues (e.g., spleen, liver, lungs) F->H I Histopathological Analysis of Infected Tissues H->I J Analyze Host Immune Response (e.g., cytokine profiling, immune cell infiltration) H->J M Assess Cytokine Secretion from Infected Host Cells K->M L->M

Caption: A hypothetical workflow for the in vivo investigation of this compound's role in pathogenesis.

Detailed Experimental Protocols

Protocol 1: Generation of a cap Gene Deletion Mutant

This protocol describes the generation of a markerless gene deletion mutant of a cap gene (e.g., capA) in a pathogenic bacterium using a suicide vector-based homologous recombination strategy.

Materials:

  • Pathogenic bacterium wild-type strain

  • E. coli strain for plasmid propagation (e.g., DH5α)

  • Suicide vector with a counter-selectable marker (e.g., pRE112 with sacB)

  • Primers for amplifying upstream and downstream regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics for selection

  • Sucrose for counter-selection

Method:

  • Construct the Deletion Vector:

    • Amplify by PCR a ~1 kb region upstream and a ~1 kb region downstream of the target cap gene from the pathogen's genomic DNA.

    • Clone the upstream and downstream fragments into the suicide vector, flanking the multiple cloning site. This can be done using restriction enzyme digestion and ligation or by Gibson assembly.

    • Transform the ligation product into E. coli and select for transformants on appropriate antibiotic plates.

    • Verify the correct plasmid construction by restriction digestion and sequencing.

  • Introduce the Deletion Vector into the Pathogen:

    • Transfer the constructed suicide vector from E. coli to the pathogenic bacterium via conjugation or electroporation.

    • Select for single-crossover integrants on agar plates containing an antibiotic selective for the vector and an antibiotic to which the pathogen is resistant.

  • Select for Double-Crossover Mutants:

    • Culture the single-crossover integrants in a non-selective medium to allow for the second recombination event.

    • Plate the culture onto agar containing sucrose (e.g., 10%). The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.

    • Colonies that grow on sucrose plates are potential double-crossover mutants.

  • Screen for the Deletion:

    • Perform colony PCR on the sucrose-resistant colonies using primers that flank the target gene. The wild-type will produce a larger PCR product than the deletion mutant.

    • Confirm the deletion by Sanger sequencing of the PCR product and Southern blotting.

  • Confirm Phenotype:

    • Confirm the loss of this compound production in the mutant strain using liquid chromatography-mass spectrometry (LC-MS) analysis of lipid extracts.

Protocol 2: Murine Model of Infection

This protocol provides a general framework for an in vivo infection study to compare the virulence of a wild-type pathogen and its cap-deficient mutant.

Materials:

  • Wild-type and Δcap mutant strains of the pathogenic bacterium

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c, depending on the pathogen)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Equipment for monitoring animal health (e.g., balance, calipers)

  • Materials for tissue homogenization and bacterial enumeration (e.g., stomacher, agar plates)

Method:

  • Prepare Bacterial Inoculum:

    • Grow wild-type and Δcap mutant strains to mid-log phase in appropriate broth medium.

    • Wash the bacterial cells twice with sterile PBS.

    • Resuspend the bacterial pellets in PBS to the desired concentration (e.g., 1 x 107 CFU/ml). The exact inoculum size should be determined from pilot studies.

  • Infection of Mice:

    • Divide the mice into groups (e.g., n=10 per group): one group for the wild-type strain, one for the Δcap mutant, and a control group receiving PBS.

    • Infect the mice via a relevant route of administration for the pathogen being studied (e.g., intraperitoneal, intravenous, or intranasal). For example, inject 100 µl of the bacterial suspension intraperitoneally.

  • Monitoring of Disease Progression:

    • Monitor the mice daily for signs of illness, such as weight loss, ruffled fur, lethargy, and hunched posture.

    • Record survival data over a period of 7-14 days.

  • Determination of Bacterial Burden:

    • At specific time points post-infection (e.g., 24, 48, and 72 hours), euthanize a subset of mice from each group.

    • Aseptically harvest relevant organs (e.g., spleen, liver, lungs).

    • Weigh the tissues and homogenize them in sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate them on appropriate agar to enumerate the colony-forming units (CFU).

    • Calculate the bacterial burden as CFU per gram of tissue.

  • Histopathological and Immunological Analysis:

    • Fix portions of the harvested tissues in 10% neutral buffered formalin for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue damage and inflammation.

    • Homogenize other portions of the tissues to prepare single-cell suspensions for flow cytometry to analyze immune cell infiltration or to extract RNA for cytokine gene expression analysis by qRT-PCR.

Conclusion and Future Directions

The study of this compound function in pathogens is an emerging field with the potential to reveal novel mechanisms of bacterial pathogenesis and identify new targets for antimicrobial drug development. While the biosynthetic pathway of this compound is now understood, its precise role in virulence remains to be elucidated through rigorous in vivo studies. The protocols and workflows detailed in these application notes provide a roadmap for researchers to investigate the contribution of this unique sulfonolipid to host-pathogen interactions. Future research should focus on applying these methods to clinically relevant pathogenic members of the Bacteroidetes phylum to determine if the this compound biosynthetic pathway represents a viable target for novel therapeutic interventions. Further studies could also explore the interaction of this compound with host cell membranes and its potential role in modulating host immune responses.

References

Troubleshooting & Optimization

Overcoming solubility issues with Capnine

Author: BenchChem Technical Support Team. Date: November 2025

Capnine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Kinase X (KX), a key enzyme in the ABC signaling pathway. It is provided as a lyophilized powder for research use and is known to have low aqueous solubility.

Q2: What is the recommended solvent for creating this compound stock solutions?

A2: For initial stock solutions, we recommend using a 100% organic solvent. The choice of solvent can impact the maximum achievable concentration. Please refer to the solubility data below for guidance. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Q3: How should I store this compound powder and stock solutions?

A3:

  • Lyophilized Powder: Store desiccated at -20°C.

  • Stock Solutions (in DMSO): Aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What is the aqueous solubility of this compound?

A4: The aqueous solubility of this compound is very low and pH-dependent. Direct dissolution in aqueous buffers like PBS or saline is not recommended and will likely result in precipitation. See the solubility data table for more details.

Q5: Can I dissolve this compound directly in my cell culture medium?

A5: No. Direct dissolution in aqueous media will lead to poor solubility and inaccurate concentrations. A high-concentration stock solution in an organic solvent (e.g., DMSO) must be prepared first. This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.1% v/v).

Troubleshooting Guide

Issue 1: My this compound precipitated when I diluted the stock solution into my aqueous buffer/medium.

  • Cause A: Final concentration is too high. The final concentration of this compound in your aqueous solution may have exceeded its solubility limit under those conditions.

  • Solution A:

    • Lower the final working concentration of this compound.

    • Review the experimental workflow to ensure the dilution step is performed correctly. Rapidly vortex or mix the solution immediately after adding the this compound stock to the aqueous medium to facilitate dispersion.

  • Cause B: Organic solvent concentration is too low. The percentage of the organic co-solvent (like DMSO) in the final solution may be insufficient to keep this compound dissolved.

  • Solution B:

    • For in vitro assays, consider if a slightly higher final DMSO concentration (e.g., 0.5%) is tolerable for your system. Always include a vehicle control with the same final DMSO concentration.

    • For formulation development, consider using solubility-enhancing excipients.

  • Cause C: pH of the aqueous medium. The solubility of this compound is pH-dependent.

  • Solution C:

    • Measure the pH of your final solution.

    • Refer to the pH-dependent solubility data for this compound. You may need to adjust the buffer pH if your experimental design allows.

Issue 2: I am seeing inconsistent results in my cell-based assays.

  • Cause: This is often linked to inconsistent concentrations of active, soluble this compound due to precipitation. Even if not visible, microprecipitates can form, effectively lowering the compound's concentration in the assay.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

    • Solubility in Media: Perform a simple visual solubility test. Prepare the highest concentration of this compound in your cell culture medium that you plan to use. Incubate for the duration of your experiment at 37°C and visually inspect for any signs of precipitation (cloudiness, particles) against a dark background.

    • Centrifugation: Before adding the diluted this compound to your cells, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Use the supernatant for your experiment. This will remove any insoluble aggregates.

Issue 3: How can I improve the solubility of this compound for in vivo studies?

  • Cause: Standard aqueous vehicles like saline are not suitable for this compound. A specialized formulation is required.

  • Solution: Developing a formulation for in vivo use is a complex process. Common strategies include using co-solvents, surfactants, and complexing agents.[1][2]

    • Co-solvents: Mixtures of water-miscible solvents can be used. A common starting point is a ternary system, such as a mixture of DMSO, PEG400, and saline.

    • Cyclodextrins: Encapsulation of this compound in a cyclodextrin derivative, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility.[3]

    • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be explored.[3][4]

    • Important: Any vehicle used for in vivo studies must be tested for its own toxicity and effects on the animal model (vehicle toxicity study).

Data & Protocols

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guide for preparing stock solutions.

SolventTemperature (°C)Solubility (mg/mL)Molar Equivalent (mM)*
DMSO25>50>100
DMF25>40>80
Ethanol25~5~10
Methanol25~2~4
Propylene Glycol25~8~16
Water25<0.001<0.002
PBS (pH 7.4)25<0.001<0.002

*Calculations are based on a hypothetical molecular weight of 500 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weigh: Accurately weigh out 5 mg of lyophilized this compound powder into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, research-grade DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually confirm that all solid material has dissolved.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.

Protocol 2: General Method for Diluting this compound into Aqueous Medium

  • Thaw Stock: Quickly thaw a single-use aliquot of your 10 mM this compound stock solution.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in your cell culture medium or buffer. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 (e.g., 2 µL stock + 198 µL medium) to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your final experimental volume. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to achieve a final concentration of 10 µM.

  • Mix Immediately: Immediately after adding the this compound solution, mix the entire volume thoroughly by pipetting up and down or by gentle agitation of the plate. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

Visualizations

troubleshooting_workflow start Problem: This compound Precipitation in Aqueous Solution check_conc Is the final concentration above the known solubility limit? start->check_conc check_solvent Is the final organic solvent % too low (e.g., <0.1% DMSO)? check_conc->check_solvent No sol_conc Solution: Lower the final working concentration. check_conc->sol_conc Yes check_mixing Was the solution mixed rapidly and thoroughly during dilution? check_solvent->check_mixing No sol_solvent Solution: Increase co-solvent % if tolerated. Include vehicle controls. check_solvent->sol_solvent Yes sol_mixing Solution: Improve mixing protocol. Vortex/pipette immediately after adding stock. check_mixing->sol_mixing No formulation For in vivo: Consider advanced formulations (e.g., cyclodextrins, co-solvents). check_mixing->formulation Yes, and still an issue

Caption: Troubleshooting workflow for this compound precipitation issues.

signaling_pathway receptor Upstream Receptor kinase_x Kinase X (KX) receptor->kinase_x Activates substrate Downstream Substrate kinase_x->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to This compound This compound This compound->kinase_x Inhibits

Caption: Hypothetical signaling pathway showing this compound's mechanism of action.

References

Technical Support Center: Optimizing Mass Spectrometry for Capnine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key chemical properties for mass spectrometry?

This compound is a sulfonolipid, structurally similar to sphingolipids, found in the outer membrane of bacteria such as Capnocytophaga gingivalis.[1] Its key chemical properties relevant to mass spectrometry are:

PropertyValue
Chemical Formula C17H37NO4S[1]
Exact Mass 351.2443 Da[1]
Molecular Weight 351.55 g/mol [1]

Due to its polar sulfonate group and long hydrocarbon chain, this compound is amphipathic. This characteristic influences its solubility and chromatographic behavior.

2. What are the expected ions of this compound in electrospray ionization (ESI) mass spectrometry?

In positive ion mode ESI, this compound is expected to form a protonated molecule [M+H]+ at m/z 352.2516. In negative ion mode, the deprotonated molecule [M-H]- at m/z 350.2370 is expected.[2] Additionally, adduct formation with common cations like sodium [M+Na]+ (m/z 374.2335) and potassium [M+K]+ (m/z 390.2075) in positive mode, or formate [M+HCOO]- (m/z 396.2425) and acetate [M+CH3COO]- (m/z 410.2582) in negative mode, can occur.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem 1: No or Low Signal Intensity for this compound

A lack of or significantly reduced signal for the target analyte is a frequent issue. The following workflow can help diagnose and resolve the problem.

Caption: Troubleshooting workflow for no or low this compound signal.

Detailed Steps:

  • Verify MS Instrument Performance:

    • Action: Infuse a fresh, known concentration of a this compound standard directly into the mass spectrometer.

    • Expected Outcome: A strong and stable signal for the [M+H]+ or [M-H]- ion.

    • Troubleshooting: If no signal is observed, check the instrument tuning and calibration, ion source parameters (e.g., spray stability, capillary position), and detector functionality.

  • Evaluate Sample Preparation:

    • Action: Prepare a spiked sample by adding a known amount of this compound standard to a blank matrix and process it alongside your experimental samples.

    • Expected Outcome: Good recovery of the this compound standard.

    • Troubleshooting: Low recovery may indicate inefficient extraction or loss during cleanup steps. Consider optimizing the extraction solvent system or the solid-phase extraction (SPE) protocol.

  • Assess LC Separation:

    • Action: Inject a this compound standard to verify retention time and peak shape.

    • Expected Outcome: A sharp, symmetrical peak at the expected retention time.

    • Troubleshooting: Poor peak shape or a shift in retention time could point to column degradation, improper mobile phase composition, or a suboptimal gradient.

Problem 2: High Background Noise or Co-eluting Interferences

High background can mask the this compound signal and affect quantification.

Caption: Workflow for addressing high background noise.

Detailed Steps:

  • Improve Sample Preparation: The most common source of high background is the sample matrix itself.

    • Action: Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances like salts, detergents, and other lipids.

  • Optimize LC Method: Chromatographic separation can be improved to resolve this compound from co-eluting contaminants.

    • Action: Adjust the gradient profile (make it shallower) or try a different column chemistry (e.g., HILIC if using reversed-phase) to improve separation.

  • Refine MS Method:

    • Action: If using full scan mode, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity and reduced background.

Problem 3: Inconsistent Fragmentation or Poor MS/MS Signal

Reliable fragmentation is crucial for confident identification and quantification.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Capnine-based approaches in cell motility and invasion experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

General Troubleshooting

Frequently Asked Questions (FAQs)

Q1: My calpain inhibitor does not seem to affect cell motility. What are the possible reasons?

A1: There are several potential reasons for a lack of effect from your calpain inhibitor:

  • Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block calpain activity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Permeability: Ensure that the inhibitor you are using is cell-permeable.

  • Inhibitor Stability: Check the stability and proper storage of your inhibitor. Repeated freeze-thaw cycles can degrade the compound.

  • Calpain Isoform Specificity: Your cell line may express calpain isoforms that are not effectively targeted by the specific inhibitor you are using.

  • Redundant Pathways: Cell migration is a complex process regulated by multiple pathways. It's possible that in your specific cell model, other pathways can compensate for the inhibition of calpain activity.

Q2: I'm observing high levels of cell death after treating with a calpain inhibitor. How can I address this?

A2: High cytotoxicity can confound the results of a motility experiment. Here are some steps to mitigate this issue:

  • Titrate Inhibitor Concentration: High concentrations of calpain inhibitors can induce apoptosis.[1] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor for your cells.

  • Reduce Incubation Time: Shorten the duration of inhibitor treatment to the minimum time required to observe an effect on motility.

  • Check for Off-Target Effects: Some calpain inhibitors can have off-target effects on other proteases, such as cathepsins or the proteasome, which can contribute to cytotoxicity.[2] Consider using a more specific calpain inhibitor if available.

  • Ensure Healthy Cell Culture: Start your experiment with a healthy, sub-confluent cell culture. Stressed cells are more susceptible to the toxic effects of inhibitors.

Wound Healing (Scratch) Assay

Frequently Asked Questions (FAQs)

Q1: The edges of my scratch are uneven and jagged. How can I create a consistent scratch?

A1: A clean and consistent scratch is crucial for accurate analysis. To improve your technique:

  • Use a p200 or p10 pipette tip to gently create the scratch.

  • Apply consistent, gentle pressure and speed as you move the tip across the cell monolayer.

  • Consider using commercially available culture inserts that create a well-defined, cell-free gap, which can improve reproducibility.

Q2: The cells at the edge of the wound are detaching and dying. What could be the cause?

A2: Cell death at the wound edge can be caused by mechanical stress during the scratch. Be gentle when creating the wound. After scratching, gently wash the wells with pre-warmed PBS or serum-free media to remove dislodged and dead cells before adding your experimental media.

Q3: My control cells are not migrating and closing the wound. What should I check?

A3: If your control cells are not migrating as expected, consider the following:

  • Cell Health: Ensure your cells are healthy and in the exponential growth phase before seeding.

  • Serum Concentration: Cell migration is often dependent on growth factors present in fetal bovine serum (FBS). Ensure your media contains an appropriate concentration of FBS or other chemoattractants.

  • Cell Seeding Density: The cell monolayer should be fully confluent before you make the scratch. If the density is too low, cells may not receive the proper signals to migrate collectively.

Quantitative Data for Wound Healing Assays
ParameterMetricTypical ValuesCitation
Migration Rate µm/hourVaries by cell type (e.g., Fibroblasts: 20-50 µm/h)
Percent Wound Closure %Dependent on cell type and incubation time[3]

Note: These values are illustrative and should be optimized for your specific cell line and experimental conditions.

Experimental Protocol: Wound Healing Assay
  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of the monolayer.

  • Washing: Gently wash the well twice with PBS to remove detached cells.

  • Treatment: Add fresh media containing your calpain inhibitor or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the rate of migration or the percentage of wound closure over time. ImageJ/Fiji with the Wound Healing Size Tool plugin can be used for analysis.[3][4]

Workflow for a Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in Multi-well Plate confluency Grow to Confluency seed->confluency scratch Create Scratch confluency->scratch wash Wash to Remove Debris scratch->wash treat Add Media with Inhibitor/Control wash->treat incubate Incubate and Acquire Images treat->incubate measure Measure Wound Area/ Width Over Time incubate->measure calculate Calculate Migration Rate/ % Closure measure->calculate

Workflow for performing a wound healing (scratch) assay.

Transwell Migration Assay

Frequently Asked Questions (FAQs)

Q1: Very few or no cells have migrated through the transwell membrane, even in my control group. What could be wrong?

A1: Low cell migration can be due to several factors:

  • Pore Size: Ensure the pore size of the transwell membrane is appropriate for your cell type. If the pores are too small, cells cannot migrate through.

  • Chemoattractant Gradient: A proper chemoattractant gradient is essential. The lower chamber should contain a higher concentration of a chemoattractant (e.g., FBS, specific growth factors) than the upper chamber.[5]

  • Incubation Time: The incubation time may be too short. Optimize the duration of the assay for your cells.

  • Cell Seeding Density: Seeding too few cells will result in a low number of migrated cells. Titrate the cell number to find the optimal density.[5]

  • Cell Health: Harsh cell harvesting techniques (e.g., over-trypsinization) can damage cell surface receptors required for migration.[5] Consider serum-starving cells for a few hours before the assay to increase their responsiveness to chemoattractants.[6]

Q2: There are too many cells on the bottom of the membrane in my negative control (no chemoattractant). How can I reduce this background migration?

A2: High background migration can be addressed by:

  • Serum Starvation: Serum-starve your cells for 4-24 hours before seeding them into the transwell inserts. This will reduce random migration and make the cells more responsive to the specific chemoattractant.

  • Washing Cells: Ensure you wash your cells with serum-free media before resuspending them in the assay media for the upper chamber.

Q3: How do I properly quantify the migrated cells?

A3: After the incubation period, remove the non-migrated cells from the top of the membrane with a cotton swab. Then, fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI). Count the stained cells in several representative fields of view under a microscope and calculate the average.[7]

Quantitative Data for Calpain Inhibitors in Motility Assays
InhibitorCell TypeAssay TypeConcentrationObserved EffectCitation
Calpeptin Pancreatic Cancer CellsTranswell Migration/Invasion10-20 µMDose-dependent decrease in migration and invasion.[8]
Calpeptin T Lymphocytes2D Migration50 µg/ml76.6% reduction in migration speed.[9]
PD150606 T Lymphocytes2D Migration50 µg/mlSignificant reduction in migration speed.[9]
ALLN CHO CellsAdhesion Complex Disassembly100 µMInhibition of adhesive complex disassembly.

Note: The effectiveness of inhibitors can be cell-type specific. These concentrations serve as a starting point for optimization.

Experimental Protocol: Transwell Migration Assay
  • Rehydration: Rehydrate the transwell inserts with serum-free media.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed serum-starved cells in serum-free media into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for a duration appropriate for your cell type (e.g., 12-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the media from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde, and then stain with a dye such as crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view using a microscope.

Workflow for a Transwell Migration Assay

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rehydrate Rehydrate Transwell Inserts chemo Add Chemoattractant to Lower Chamber rehydrate->chemo seed Seed Cells in Upper Chamber chemo->seed incubate Incubate seed->incubate remove Remove Non-migrated Cells incubate->remove fix_stain Fix and Stain Migrated Cells remove->fix_stain count Count Cells fix_stain->count

Workflow for performing a transwell migration assay.

Calpain Activity Assay

Frequently Asked Questions (FAQs)

Q1: My calpain activity readings are inconsistent between replicates. What could be the issue?

A1: Inconsistent readings in a calpain activity assay can arise from:

  • Inaccurate Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the cell lysate and substrate.

  • Incomplete Cell Lysis: Make sure cells are completely lysed to release all cytosolic calpain. Follow the lysis buffer incubation time and conditions specified in your assay kit.

  • Temperature Fluctuations: Calpain activity is temperature-sensitive. Ensure all incubation steps are performed at the correct and consistent temperature.

  • Incorrect Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for your fluorometric assay.

Q2: I am not detecting any calpain activity, even in my positive control. What should I do?

A2: A complete lack of signal usually points to a critical reagent or equipment issue:

  • Substrate Degradation: Ensure your fluorescent substrate has been stored correctly, protected from light, and is not expired.

  • Enzyme Inactivity: If using a purified calpain positive control, check its activity and storage conditions.

  • Incorrect Buffer: Use the assay buffer provided in the kit, as it is optimized for pH and necessary co-factors.

  • Plate Reader Settings: Verify the settings on your fluorescence plate reader, including the filter set and sensitivity/gain settings.

Q3: My calpain activity is very high in untreated cells, making it difficult to see an effect of my inhibitor. How can I manage this?

A3: High basal calpain activity can be addressed by:

  • Diluting the Lysate: You may be overloading the assay with protein. Try diluting your cell lysate before adding it to the reaction.

  • Reducing Incubation Time: Shorten the reaction incubation time to ensure you are measuring the initial reaction velocity and the signal is not saturating the detector.

  • Checking for Auto-activation: Some assay kits include reagents in the extraction buffer to prevent auto-activation of calpain during sample preparation. Ensure these are being used correctly.

Experimental Protocol: Fluorometric Calpain Activity Assay
  • Sample Preparation: Prepare cell lysates from your treated and control cells using the extraction buffer provided in your assay kit. This buffer is designed to extract cytosolic proteins and prevent auto-activation of calpain.

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to the reaction buffer. Include a positive control (active calpain) and a negative control (lysate with a calpain inhibitor).

  • Substrate Addition: Add the fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Fluorescence Measurement: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: Determine calpain activity by comparing the fluorescence of your treated samples to the controls. Activity can be expressed as relative fluorescence units (RFU) per milligram of protein.

Calpain Signaling in Cell Motility

Calpains are calcium-dependent proteases that play a crucial role in cell migration by regulating the turnover of focal adhesions.[10] Activated calpain can cleave various focal adhesion proteins, leading to their disassembly and allowing for cell detachment at the trailing edge, a critical step in the migration cycle.

Calpain_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome integrin Integrins focal_adhesion Focal Adhesion Complex (Talin, FAK, Vinculin) integrin->focal_adhesion clusters to form ecm Extracellular Matrix (ECM) ecm->integrin binds ca_influx Ca2+ Influx calpain Calpain ca_influx->calpain activates calpain->focal_adhesion cleaves disassembly Focal Adhesion Disassembly calpain->disassembly actin Actin Cytoskeleton focal_adhesion->actin links to migration Cell Migration disassembly->migration enables

Calpain's role in focal adhesion disassembly and cell migration.

Troubleshooting Logic Tree

This diagram provides a logical workflow to diagnose common issues in calpain-related motility experiments.

A decision tree for troubleshooting motility experiments.

References

Technical Support Center: Prevention of Capnine Sample Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide has been developed for a compound referred to as "Capnine." As "this compound" is not a universally recognized chemical entity, this document provides best-practice guidelines applicable to sensitive small-molecule compounds. Researchers should adapt these recommendations based on the known physicochemical properties of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound samples?

A1: The degradation of sensitive small molecules like this compound is primarily influenced by environmental factors. The most common degradation pathways include:

  • Hydrolysis: The breakdown of a chemical compound due to reaction with water. Functional groups like esters, amides, and lactams are particularly susceptible.

  • Oxidation: A reaction involving oxygen that can be initiated by exposure to air, heat, light, or the presence of metal ions. This is a common degradation pathway for many organic molecules.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light. Light can provide the energy needed to initiate chemical reactions, leading to the breakdown of the molecule.

  • Thermal Degradation: Breakdown caused by exposure to high temperatures. Elevated temperatures can accelerate the rate of other degradation reactions like hydrolysis and oxidation.

Q2: How should I store my solid this compound powder for long-term use?

A2: For long-term storage of solid this compound, it is crucial to minimize exposure to heat, light, and moisture. The ideal storage conditions depend on the compound's specific stability profile, but general best practices are summarized in the table below. Always refer to the Safety Data Sheet (SDS) or Certificate of Analysis (CoA) for specific storage instructions.

Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

A3: The choice of solvent is critical for sample stability. Use high-purity, anhydrous solvents whenever possible. It is recommended to perform a solvent compatibility study. For storage, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening. Store these aliquots under the same recommended temperature and light-protected conditions as the solid compound.

Q4: How often should I inspect my stored this compound samples?

A4: Stored chemical samples should be inspected regularly, at least monthly, to ensure container integrity and that labels remain clear. For sensitive compounds like this compound, more frequent checks might be necessary, especially if stored under critical conditions (e.g., ultra-low temperatures).

Troubleshooting Guide

Q1: My this compound sample has changed color. What does this mean?

A1: A change in color is often an indicator of chemical degradation, potentially due to oxidation or photodegradation. You should immediately quarantine the sample and compare its analytical profile (e.g., via HPLC-UV) against a reference standard or a freshly prepared sample. Do not use a discolored sample in critical experiments without first verifying its purity and integrity.

Q2: I'm observing a precipitate in my this compound stock solution. What should I do?

A2: Precipitate formation can occur for several reasons:

  • Low Solubility: The concentration of your solution may exceed the solubility limit of this compound in that specific solvent, especially at lower storage temperatures.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent this compound compound.

  • Contamination: The sample may have been contaminated.

To troubleshoot, try gently warming the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If it does not, or if you suspect degradation, the solution should be analyzed to identify the precipitate and determine the purity of the remaining solution.

Q3: The biological activity or measured concentration of my this compound sample is lower than expected. Could this be a degradation issue?

A3: Yes, a loss of potency is a common consequence of chemical degradation. If you suspect degradation, you should perform a purity analysis (e.g., using a validated stability-indicating analytical method like HPLC) to quantify the amount of intact this compound remaining in your sample. Compare the results to the expected concentration and to previous analyses if available.

Data Presentation: Storage and Handling Parameters

Table 1: Recommended Storage Conditions for Solid this compound

ParameterConditionRationale
Temperature -20°C or -80°CReduces rates of all chemical reactions, minimizing thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.
Light Amber vials or stored in the darkProtects photosensitive compounds from photodegradation.
Humidity Desiccator or controlled low-humidity environmentPrevents hydrolysis by minimizing exposure to atmospheric moisture.

Table 2: Solvent Compatibility and Recommendations

Solvent ClassRecommendedNot RecommendedRationale
Aprotic Polar Anhydrous DMSO, DMF, AcetonitrileSolvents containing waterHigh-purity, anhydrous solvents are preferred to prevent hydrolysis.
Aprotic Non-Polar Anhydrous Toluene, DichloromethaneSolvents with peroxide impurities (e.g., old ethers)Peroxides can initiate oxidative degradation.
Protic Anhydrous Ethanol, MethanolAqueous buffers (for long-term storage)Protic solvents can participate in solvolysis. Use aqueous buffers fresh.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To identify potential degradation pathways and products, and to establish the intrinsic stability of this compound. This is a crucial step in developing a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose each sample to one of the following stress conditions for a defined period (e.g., 24-48 hours). A control sample should be kept under ideal storage conditions.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate at 80°C (as a solid and in solution).

    • Photodegradation: Expose to a light source providing UV and visible light (as per ICH Q1B guidelines) at room temperature.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable analytical technique (e.g., HPLC with UV/MS detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradation products) and the loss of the main this compound peak. This information helps to understand how this compound degrades and to validate that the analytical method can separate degradants from the parent compound.

Protocol 2: Long-Term Stability Study

Objective: To establish a re-test period for this compound under defined storage conditions.

Methodology:

  • Batch Selection: Use at least three batches of this compound to ensure the results are representative.

  • Storage Conditions: Store aliquots of each batch under the proposed long-term storage conditions (e.g., -20°C, protected from light).

  • Testing Schedule: Define time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Testing: At each time point, test the samples for key stability attributes, which may include:

    • Appearance (visual inspection for color change, precipitation)

    • Purity/Assay (using a validated stability-indicating method)

    • Degradation Products (quantification of any known degradants)

  • Data Evaluation: Evaluate the data over time to determine if any negative trends in purity or increases in degradation products are observed. The re-test period is the duration for which the sample remains within its predefined acceptance criteria.

Visualizations

G cluster_0 Receiving & Initial Handling cluster_1 Storage cluster_2 Experimental Use Receive Receive Solid this compound Inspect Inspect Container & Label Receive->Inspect Log Log into Inventory Inspect->Log StoreSolid Store Solid (-20°C, Dark, Desiccated) Log->StoreSolid Long-term storage PrepSolution Prepare Stock Solution (Anhydrous Solvent) StoreSolid->PrepSolution For experimental use Aliquot Aliquot into Single-Use Vials PrepSolution->Aliquot StoreSolution Store Solution (-20°C, Dark) Aliquot->StoreSolution Retrieve Retrieve Aliquot StoreSolution->Retrieve Thaw Thaw & Use Immediately Retrieve->Thaw Discard Discard Unused Portion Thaw->Discard G Start Problem Observed: Unexpected Experimental Result CheckPurity Is sample purity suspect? Start->CheckPurity CheckPhysical Check for physical changes (color, precipitate) CheckPurity->CheckPhysical Yes TroubleshootExp Troubleshoot Other Experimental Parameters CheckPurity->TroubleshootExp No Analyze Analyze sample with stability-indicating method CheckPhysical->Analyze Degradation Degradation Confirmed Analyze->Degradation Purity out of spec NoDegradation No Degradation Detected Analyze->NoDegradation Purity within spec Quarantine Quarantine Batch & Use New Sample Degradation->Quarantine NoDegradation->TroubleshootExp

Technical Support Center: Enhancing the Stability of Capnine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the sulfonolipid Capnine for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in in vitro assays?

This compound is a sulfonolipid, a type of lipid molecule, that is structurally similar to sphingolipids. Due to its amphipathic nature, containing both a hydrophilic head group and a hydrophobic tail, this compound can be challenging to work with in aqueous buffer systems typically used for in vitro assays. Issues such as poor solubility, aggregation, precipitation, and non-specific binding to surfaces can lead to inaccurate and inconsistent experimental results. Furthermore, lipids can be susceptible to hydrolysis and oxidation, especially under suboptimal storage and handling conditions.

Q2: How should I prepare a stock solution of this compound?

For optimal stability, it is recommended to prepare a stock solution of this compound in an organic solvent such as ethanol or DMSO. A general procedure involves dissolving the lyophilized this compound in the chosen solvent to a desired concentration, for example, 10 mg/mL. To aid dissolution, gentle warming and vortexing may be applied. Store the stock solution in a tightly sealed glass vial at -20°C or -80°C to minimize solvent evaporation and degradation.

Q3: How can I improve the solubility and stability of this compound in my aqueous assay buffer?

To overcome the poor aqueous solubility of this compound, several methods can be employed:

  • Use of Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used to form complexes with lipids, enhancing their solubility and facilitating their delivery to cells in culture. The hydrophobic pockets of BSA can bind to the lipid tail of this compound, while the hydrophilic exterior of the protein allows the complex to remain soluble in aqueous solutions.

  • Incorporation of Detergents: Low concentrations of non-ionic detergents, such as Triton X-100, can be included in the assay buffer to aid in the solubilization of lipids by forming micelles. However, it is crucial to determine the optimal detergent concentration that does not interfere with the biological activity being assayed.

  • Application of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the hydrophobic tail of this compound, forming an inclusion complex that is more soluble in aqueous solutions.

Q4: What are the optimal storage conditions for this compound?

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator to protect from moisture.

  • Organic Stock Solutions: Store in tightly sealed glass vials at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. Avoid long-term storage of this compound in aqueous buffers due to the risk of hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the assay well - this compound concentration exceeds its solubility limit in the aqueous buffer.- Aggregation of this compound molecules.- Decrease the final concentration of this compound in the assay.- Prepare a this compound-BSA complex to enhance solubility.- Add a low, non-interfering concentration of a suitable detergent (e.g., Triton X-100) to the assay buffer.- Consider using cyclodextrins to improve solubility.
Inconsistent or non-reproducible assay results - Incomplete solubilization of this compound stock solution.- Degradation of this compound due to improper storage or handling.- Non-specific binding of this compound to plasticware.- Ensure complete dissolution of the this compound stock by gentle warming and vortexing before use.- Prepare fresh working solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution.- Use low-binding microplates and pipette tips.- Pre-coat plates with a blocking agent like BSA.
Loss of this compound activity over time in the assay - Hydrolysis or oxidation of this compound in the aqueous buffer.- Instability at the assay temperature or pH.- Prepare fresh this compound solutions immediately before the assay.- Optimize the pH of the assay buffer. Based on related sulfonolipid enzyme assays, a pH of around 7.5 is a good starting point.[1]- Perform time-course experiments to determine the window of this compound stability under your specific assay conditions.
Difficulty in delivering this compound to cells in culture - Poor solubility and aggregation in cell culture media.- Inefficient uptake by cells.- Prepare a this compound-BSA complex for delivery. This mimics the natural transport of lipids in a biological system.- Use cyclodextrin-Capnine complexes to enhance delivery.

Quantitative Data on this compound Stability

Parameter Condition Stability Consideration Reference/Recommendation
pH 7.5 (Tris-HCl or Potassium Phosphate buffer)Optimal for many enzymatic assays involving sulfonolipids.[1][2][1][2]
Acidic (e.g., pH < 6)Generally, lipids are more stable at slightly acidic pH.General lipid chemistry
Alkaline (e.g., pH > 8)Increased risk of hydrolysis of ester or amide linkages if present in derivatives.General lipid chemistry
Temperature 30°C - 37°CSuitable for many cell-based and enzymatic assays.[1][2][1][2]
4°CRecommended for short-term storage (up to 24 hours) of aqueous working solutions.General laboratory practice
-20°C to -80°CRecommended for long-term storage of lyophilized powder and organic stock solutions.General laboratory practice
Buffer Composition Presence of BSA (e.g., 0.1 mg/mL)Significantly enhances solubility and stability in aqueous solutions.General protocol for lipid handling
Presence of Detergent (e.g., 1% Triton X-100)Aids in solubilization for specific enzymatic assays.[2][2]

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell-Based Assays

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile glass vials

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare this compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% ethanol.

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free cell culture medium.

  • Aliquot this compound: In a sterile glass vial, add the desired amount of the this compound stock solution.

  • Evaporate Solvent: Evaporate the ethanol from the this compound solution under a gentle stream of nitrogen gas or by using a vacuum concentrator to form a thin lipid film on the wall of the vial.

  • Complexation: Add the pre-warmed (37°C) 10% BSA solution to the vial containing the this compound film. The final concentration of this compound will depend on the desired molar ratio of this compound to BSA. A common starting point is a 5:1 molar ratio.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing to facilitate the formation of the this compound-BSA complex.

  • Sterilization: If required for cell culture, sterilize the this compound-BSA complex solution by passing it through a 0.22 µm syringe filter.

  • Use in Assay: The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound, which is analogous to methods used for sphingolipids.[3][4]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • This compound standard for calibration curve

  • Internal standard (e.g., a structurally similar lipid not present in the sample)

Procedure:

  • Sample Preparation:

    • For cell lysates or tissue homogenates, perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

    • Spike the samples with a known concentration of the internal standard before extraction.

    • Evaporate the organic solvent and reconstitute the lipid extract in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate this compound from other lipids. A typical gradient would start with a high aqueous mobile phase concentration and ramp up to a high organic mobile phase concentration.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion of this compound, and the product ion will be a characteristic fragment. For sulfonolipids, a common fragment is the loss of the sulfonic acid headgroup.[2]

  • Quantification:

    • Generate a calibration curve using the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_for_Capnine_Handling cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation Capnine_Powder This compound (Lyophilized) Stock_Solution This compound Stock Solution (10 mg/mL) Capnine_Powder->Stock_Solution Dissolve Organic_Solvent Ethanol or DMSO Organic_Solvent->Stock_Solution Storage_Stock Store at -20°C to -80°C Stock_Solution->Storage_Stock Stock_Solution_Use This compound Stock Solution Evaporation Evaporate Solvent Stock_Solution_Use->Evaporation BSA_Solution BSA Solution (e.g., 10%) Complexation Complex with BSA (37°C, 30-60 min) BSA_Solution->Complexation Evaporation->Complexation Working_Solution This compound-BSA Complex (Aqueous) Complexation->Working_Solution Assay Use in In Vitro Assay Working_Solution->Assay

Caption: Workflow for preparing stable this compound solutions for in vitro assays.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to (Modulates Signaling) LPS LPS LPS->TLR4_MD2 Activates MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Leads to Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Induces

Caption: this compound's interaction with the TLR4 signaling pathway.

References

Refining protocols for Capnine biosynthesis studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Capnine biosynthesis studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges in the heterologous production of this compound and related compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the biosynthesis of this compound.

Q1: What is the proposed biosynthetic pathway for this compound?

A1: this compound is a novel isoquinoline alkaloid derived from the amino acid tyrosine. Its biosynthesis involves a multi-step enzymatic pathway, starting with the conversion of tyrosine to dopamine, followed by condensation and a series of methylation and hydroxylation steps to form the final this compound molecule.

Q2: What are the key enzymes in the this compound biosynthetic pathway?

A2: The core pathway consists of four key enzymes: Tyrosine Decarboxylase (TyDC), Dopamine 4'-hydroxylase (D4H), N-methyl-coclaurine 3'-hydroxylase (NMCH), and this compound Synthase (CAPS). Successful production of this compound relies on the balanced expression and activity of these enzymes.

Q3: Which heterologous hosts are suitable for this compound production?

A3: Both Escherichia coli and Saccharomyces cerevisiae have been successfully used for this compound biosynthesis. E. coli offers rapid growth and straightforward genetic manipulation, while S. cerevisiae (yeast) can be advantageous for expressing plant-derived enzymes that may require post-translational modifications.[1][2]

Q4: Is codon optimization of the biosynthetic genes necessary?

A4: Yes, codon optimization of the genes encoding the this compound biosynthetic enzymes for your chosen expression host (E. coli or S. cerevisiae) is highly recommended. This can significantly improve protein expression levels and subsequent metabolic flux towards this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during this compound biosynthesis experiments.

Problem 1: Low or No this compound Production

Q: We have assembled the this compound biosynthetic pathway in E. coli, but we are detecting very low, or no, this compound in our cultures. What are the potential causes and how can we troubleshoot this?

A: Low or no this compound production is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Poor Enzyme Expression or Solubility: The enzymes in the pathway may not be expressing well or could be forming insoluble inclusion bodies.

    • Solution: Perform an SDS-PAGE and Western blot analysis on cell lysates to check for the expression of each enzyme. If proteins are found in the insoluble fraction, try lowering the induction temperature (e.g., to 18-25°C) and the inducer concentration (e.g., IPTG).[3]

  • Limitation of Precursors: The host organism may not be producing enough of the initial precursor, tyrosine, to support the pathway.

    • Solution: Supplement the growth media with tyrosine. You can test a range of concentrations to find the optimal level.

  • Metabolic Bottlenecks: One of the enzymes in the pathway may have low activity, creating a bottleneck and leading to the accumulation of an intermediate compound.

    • Solution: Use HPLC-MS to analyze your culture extracts for the accumulation of intermediates (e.g., dopamine, L-DOPA).[4] This will help pinpoint the slow step in the pathway.

  • Toxicity of Intermediates or Final Product: High concentrations of this compound or its intermediates may be toxic to the host cells, leading to growth inhibition and reduced productivity.

    • Solution: Monitor cell growth after induction. If toxicity is suspected, consider using a lower-copy plasmid for your pathway genes or a weaker promoter to reduce the rate of production.

Problem 2: Accumulation of an Intermediate Metabolite

Q: Our HPLC-MS analysis shows a large peak for an intermediate in the this compound pathway, but very little of the final product. How can we address this metabolic bottleneck?

A: The accumulation of an intermediate is a clear indication of a metabolic bottleneck. This usually means that the enzyme responsible for converting this intermediate is either not active enough or is being inhibited.

Potential Causes & Troubleshooting Steps:

  • Sub-optimal Enzyme Activity: The enzyme downstream of the accumulating intermediate may have poor kinetics or be unstable in the host.

    • Solution: Increase the expression of the bottleneck enzyme relative to the others in the pathway. This can be achieved by placing it on a higher-copy plasmid or using a stronger promoter.

  • Missing Cofactors: Some enzymes, particularly hydroxylases, require specific cofactors (e.g., Fe2+, ascorbate) for their activity.

    • Solution: Check the cofactor requirements for the suspected bottleneck enzyme and supplement the growth media accordingly.

  • Feedback Inhibition: The accumulating intermediate or the final product, this compound, may be inhibiting an enzyme earlier in the pathway.

    • Solution: An in vitro enzyme assay can be performed to test for feedback inhibition. If this is the case, pathway optimization may require engineering the enzyme to be resistant to this inhibition.

Data Presentation

Table 1: Effect of Media Supplementation on this compound Titer

Media SupplementConcentration (mM)Host StrainThis compound Titer (mg/L)
None0E. coli BL21(DE3)2.5 ± 0.4
L-Tyrosine1E. coli BL21(DE3)15.8 ± 1.2
L-Tyrosine5E. coli BL21(DE3)28.3 ± 2.5
L-DOPA1E. coli BL21(DE3)8.1 ± 0.9

Table 2: Kinetic Parameters of this compound Synthase (CAPS)

SubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/mg/min)
Pre-Capnine15012.535.7
S-adenosyl methionine8512.535.7

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthase (CAPS)

This protocol describes a method to determine the activity of purified this compound Synthase (CAPS).

Materials:

  • Purified His-tagged CAPS enzyme

  • Pre-Capnine substrate

  • S-adenosyl methionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10% glycerol

  • HPLC-MS system

Methodology:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, 200 µM Pre-Capnine, and 200 µM SAM.

  • Pre-warm the reaction mixture to 30°C for 5 minutes.

  • Initiate the reaction by adding 1 µg of purified CAPS enzyme.

  • Incubate the reaction at 30°C for 10 minutes.

  • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS to quantify the amount of this compound produced.

Protocol 2: Metabolite Extraction from E. coli for HPLC-MS Analysis

This protocol provides a method for extracting this compound and its intermediates from E. coli cultures.

Materials:

  • E. coli culture expressing the this compound pathway

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

Methodology:

  • Take a 1 mL sample of your E. coli culture.

  • Centrifuge at 10,000 x g for 2 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of 80% methanol.

  • Vortex vigorously for 1 minute to lyse the cells.

  • Incubate at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.

  • Transfer the supernatant to a new microfuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis.[4]

Visualizations

Capnine_Biosynthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TyDC Dopamine Dopamine L_DOPA->Dopamine DDC Intermediate_A Intermediate A Dopamine->Intermediate_A D4H Pre_this compound Pre-Capnine Intermediate_A->Pre_this compound NMCH This compound This compound Pre_this compound->this compound CAPS

Fig 1. The proposed biosynthetic pathway of this compound from Tyrosine.

Troubleshooting_Workflow Start Low/No this compound Production CheckExpression Check Enzyme Expression (SDS-PAGE) Start->CheckExpression ExpressionOK Expression OK CheckExpression->ExpressionOK Yes OptimizeExpression Optimize Expression Conditions CheckExpression->OptimizeExpression No CheckPrecursor Supplement with Precursor (Tyrosine) ProductionImproved Production Improved? CheckPrecursor->ProductionImproved AnalyzeIntermediates Analyze Intermediates (HPLC-MS) BottleneckIdentified Bottleneck Identified AnalyzeIntermediates->BottleneckIdentified ExpressionOK->CheckPrecursor OptimizeExpression->CheckExpression ProductionImproved->AnalyzeIntermediates No End Successful Production ProductionImproved->End Yes OptimizeEnzymeRatio Optimize Enzyme Ratios BottleneckIdentified->OptimizeEnzymeRatio OptimizeEnzymeRatio->End

Fig 2. A logical workflow for troubleshooting low this compound yield.

Experimental_Workflow CodonOptimize Codon Optimize Gene for CAPS SynthesizeGene Synthesize Gene CodonOptimize->SynthesizeGene CloneVector Clone into Expression Vector (pET-28a) SynthesizeGene->CloneVector TransformHost Transform E. coli BL21(DE3) CloneVector->TransformHost InduceExpression Induce Protein Expression with IPTG TransformHost->InduceExpression CellLysis Cell Lysis and Protein Purification (Ni-NTA) InduceExpression->CellLysis EnzymeAssay Perform In Vitro Enzyme Assay CellLysis->EnzymeAssay AnalyzeResults Analyze Results by HPLC-MS EnzymeAssay->AnalyzeResults

Fig 3. Experimental workflow for enzyme characterization.

References

Addressing off-target effects of Capnine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capnine. The primary focus is to address the off-target effects of this compound, particularly its interaction with the Vitamin D Receptor (VDR), which can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

A1: this compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid, a type of lipid molecule containing sulfur. It is naturally produced by certain species of gliding bacteria, such as Capnocytophaga. In these bacteria, this compound and its derivatives are structural components of the outer membrane and are understood to be essential for their gliding motility.

Q2: What are the potential "off-target" effects of this compound in experiments involving mammalian cells?

A2: The most significant documented off-target effect of this compound in the context of mammalian systems is its ability to act as a potent inhibitor of the Vitamin D Receptor (VDR).[1] this compound, produced by bacteria, can interact with host cells and interfere with normal VDR signaling pathways. This is a critical consideration in any experiment involving host-pathogen interactions, immunology, or cellular signaling where VDR plays a role.

Q3: How does this compound inhibit the Vitamin D Receptor (VDR)?

A3: Molecular modeling and dynamics simulations have shown that this compound acts as a nanomolar kinetic inhibitor that binds to the ligand-binding pocket (LBP) of the VDR.[1] By occupying this pocket, this compound functions as a transcriptional antagonist, preventing the receptor from being activated by its natural ligand, 1,25-dihydroxyvitamin D3 (calcitriol), and subsequently blocking the transcription of VDR target genes.

Q4: What are the downstream consequences of VDR inhibition by this compound?

A4: VDR is a nuclear receptor that regulates the expression of hundreds of genes involved in a wide range of physiological processes. Inhibition of VDR by this compound can lead to several downstream effects, most notably the suppression of the innate immune response. Specifically, VDR inhibition blocks the transcription of crucial antimicrobial peptides (AMPs) such as cathelicidin (LL-37) and β-defensins.[1] This can alter immune cell function, reduce bacterial clearance, and potentially modulate inflammatory responses in your experiments.

Q5: In what types of experiments should I be most concerned about this compound's off-target effects?

A5: You should be particularly cautious in the following experimental setups:

  • Host-Pathogen Co-culture Models: If you are studying bacteria known to produce this compound (e.g., Capnocytophaga, Flexibacter) in culture with mammalian cells (e.g., macrophages, epithelial cells).

  • Immunology Studies: Experiments investigating innate immunity, macrophage function, inflammatory responses, or T-cell responses, as VDR is a key regulator in these processes.

  • Gene Expression Analysis: If you observe unexpected changes in the expression of genes related to immunity, calcium homeostasis, cell differentiation, or inflammation.

  • Biofilm Studies: When studying biofilms that may contain this compound-producing bacteria, as the localized concentration of this compound could be high enough to affect surrounding host cells.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Unexpectedly low expression of antimicrobial peptides (e.g., CAMP, DEFB4) in host cells co-cultured with bacteria. The bacteria in your experiment may be producing this compound, which is inhibiting VDR and suppressing the transcription of these VDR target genes.1. Confirm VDR Inhibition: Use the qPCR protocol provided below to measure the expression of other known VDR target genes (e.g., CYP24A1). A general downregulation of VDR target genes in the presence of the bacteria or their conditioned media would support this hypothesis.2. Perform a Rescue Experiment: Add a potent VDR agonist (e.g., calcitriol) to the culture. If the effect is due to competitive inhibition by this compound, a high concentration of the natural ligand may partially restore the expression of the target genes.
Altered Macrophage or Immune Cell Phenotype (e.g., impaired phagocytosis, altered cytokine profile). VDR signaling is crucial for normal macrophage differentiation and function. Off-target VDR inhibition by this compound could be altering the expected cellular phenotype.1. Assess VDR Pathway Activity: Use a VDR-responsive luciferase reporter assay (see protocol below) to directly measure the effect of your experimental conditions on VDR transcriptional activity.2. Use a VDR Antagonist Control: Treat a parallel set of cells with a known VDR antagonist (e.g., TEI-9647). If the phenotype observed in your this compound-containing experiment is similar to that of the antagonist control, it strongly suggests a VDR-mediated effect.
Inconsistent results in experiments involving cell differentiation, particularly with immune or epithelial cells. VDR plays a significant role in the differentiation programs of various cell types. Uncontrolled VDR inhibition by this compound could be a source of experimental variability.1. Standardize Bacterial Supernatant/Lysate: If using bacterial products, prepare a large, standardized batch to use across all experiments to minimize variability in this compound concentration.2. Test for this compound Presence: While direct measurement is complex, you can infer its presence by testing the effect of your bacterial supernatant on VDR activity using the luciferase reporter assay.
Experimental results are inconsistent with literature that does not use a co-culture model. Your experimental system (e.g., co-culture) introduces a variable (this compound) that is absent in other studies, leading to different outcomes due to off-target VDR inhibition.1. Isolate the Variable: Compare results from cells cultured alone, cells cultured with your bacteria, and cells cultured with a non-Capnine-producing bacterial strain as a negative control.2. Acknowledge the Effect: Recognize that VDR inhibition by a bacterial product is a potentially significant biological interaction in your model. This may be a novel finding rather than a confounding factor.

Data Presentation

Table 1: Comparative Activity of VDR Modulators
Compound Type Reported Binding Affinity / Potency (Ki or IC50) Primary Target
This compound Antagonist / InhibitorNanomolar range (kinetic inhibitor)Vitamin D Receptor (VDR)
1,25-dihydroxyvitamin D3 (Calcitriol) Agonist (Endogenous Ligand)~0.1 nM (Kd)Vitamin D Receptor (VDR)
TEI-9647 Antagonist2.5 nM (IC50 for antagonist activity)Vitamin D Receptor (VDR)
PS121912 Antagonist (Co-activator Inhibitor)12.4 µM (IC50 for VDR-SRC2-3 inhibition)VDR-Coactivator Interaction

Experimental Protocols

Protocol 1: Verifying VDR Inhibition via Quantitative PCR (qPCR)

This protocol allows you to measure the mRNA expression of well-established VDR target genes to indirectly assess VDR activity. A significant decrease in the expression of these genes in the presence of this compound (or this compound-producing bacteria) is indicative of VDR inhibition.

1. Cell Culture and Treatment: a. Plate your mammalian cells of interest (e.g., HaCaT, THP-1, primary macrophages) at an appropriate density. b. Treat the cells with your experimental condition (e.g., purified this compound, bacterial co-culture, or conditioned medium from a bacterial culture) for a suitable duration (e.g., 6-24 hours). c. Include the following controls:

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound or the bacterial growth medium.
  • Positive Control (Agonist): Cells treated with a known VDR agonist (e.g., 10-100 nM 1,25-dihydroxyvitamin D3).
  • Inhibition Control: Cells co-treated with the agonist and your experimental condition.

2. RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. qPCR Analysis: a. Prepare a qPCR reaction mix using a SYBR Green-based master mix. b. Use validated primers for VDR target genes and at least two stable housekeeping genes for normalization.

Gene Target Forward Primer (5' to 3') Reverse Primer (5' to 3') Purpose
CYP24A1 GGCTTCAGTTCTGCCGTTTGGCAGTGGCAGAACTGGATStrongly induced by VDR activation; a sensitive marker for VDR activity.
CAMP (LL-37) GCTTGAAGACCAGAAAGCTCCAGGGAGGTCACTGTCCCCATAKey antimicrobial peptide directly regulated by VDR.
GAPDH GGAGCGAGATCCCTCCAAAATGGCTGTTGTCATACTTCTCATGGHousekeeping Gene (Normalization)
ACTB CACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGTHousekeeping Gene (Normalization)

c. Run the qPCR plate on a real-time PCR instrument. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Expected Outcome: In the presence of this compound, you would expect to see a blunting of the agonist-induced upregulation of CYP24A1 and CAMP, or a direct downregulation compared to the vehicle control.

Protocol 2: VDR Activity Control using a Luciferase Reporter Assay

This assay directly measures the transcriptional activity of VDR in response to your experimental conditions.

1. Materials: a. A cell line that is readily transfectable (e.g., HEK293T, HaCaT). b. A VDR-responsive reporter plasmid containing multiple copies of a Vitamin D Response Element (VDRE) driving the expression of a luciferase gene (e.g., firefly luciferase). c. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency. d. Transfection reagent. e. VDR agonist (1,25-dihydroxyvitamin D3) and your experimental sample (e.g., purified this compound or conditioned media). f. Dual-luciferase reporter assay system.

2. Transfection: a. Co-transfect the cells with the VDRE-luciferase reporter plasmid and the constitutive Renilla plasmid according to the manufacturer's protocol for your transfection reagent. b. Allow cells to recover for 24 hours post-transfection.

3. Treatment and Analysis: a. Replace the medium with fresh medium containing your treatments:

  • Vehicle Control
  • VDR Agonist (e.g., 100 nM 1,25-dihydroxyvitamin D3)
  • Experimental Sample (this compound)
  • VDR Agonist + Experimental Sample (this compound) b. Incubate for an additional 18-24 hours. c. Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

4. Data Analysis: a. For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. b. Express the results as a fold change relative to the vehicle control.

Expected Outcome: The VDR agonist should cause a significant increase in normalized luciferase activity. This compound is expected to suppress this agonist-induced activity, confirming its role as a VDR antagonist.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitD 1,25(OH)2D3 (Calcitriol) VDR_inactive VDR VitD->VDR_inactive Binds VDR_RXR VDR-RXR Heterodimer VDR_inactive->VDR_RXR Heterodimerizes with RXR and translocates to nucleus RXR_inactive RXR RXR_inactive->VDR_RXR This compound This compound This compound->VDR_inactive Inhibits (Antagonist) VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds Transcription Transcription of Target Genes (e.g., CAMP, CYP24A1) VDRE->Transcription Activates Troubleshooting_Workflow Start Unexpected Result Observed (e.g., low AMP expression, altered cell phenotype) Q1 Is this compound or a this compound-producing bacterium present in the experiment? Start->Q1 Exp1 Run qPCR for VDR target genes (CYP24A1, CAMP) (Protocol 1) Q1->Exp1 Yes Conclusion2 Consider other causes for the observed phenomenon. Q1->Conclusion2 No Q2 Are VDR target genes significantly downregulated? Exp1->Q2 Conclusion1 Hypothesis Supported: Off-target VDR inhibition is likely occurring. Q2->Conclusion1 Yes Q2->Conclusion2 No Exp2 Perform VDR Luciferase Reporter Assay (Protocol 2) Conclusion1->Exp2 For confirmation Exp3 Perform control experiments: 1. VDR Agonist Rescue 2. VDR Antagonist Control Conclusion1->Exp3 To mitigate/validate Logical_Relationship This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds & Inhibits VDR_Activity VDR Transcriptional Activity VDR->VDR_Activity Mediates AMP_Expression Antimicrobial Peptide (AMP) Expression VDR_Activity->AMP_Expression Regulates Immune_Response Innate Immune Response AMP_Expression->Immune_Response Contributes to

References

Technical Support Center: Purification of Capnine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Capnine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound from bacterial sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically isolated?

This compound is a sulfonolipid, specifically 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid.[1] It is an unusual lipid, structurally analogous to sphingosine, and is a major component of the cell envelope of gliding bacteria from the genus Capnocytophaga.[1]

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its amphipathic nature and the complexity of the bacterial lipidome. Potential issues include:

  • Co-extraction of other lipids: Bacterial membranes contain a diverse array of lipids that can be co-extracted with this compound, requiring multiple chromatographic steps for separation.

  • Presence of N-acylated derivatives: Capnocytophaga species can also produce N-acylated versions of this compound, which may co-purify.[1]

  • Low abundance: Depending on the bacterial strain and culture conditions, the yield of this compound may be low, necessitating efficient extraction and purification methods to obtain sufficient quantities for downstream applications.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for assessing the purity of this compound. HPLC can be used to separate this compound from impurities, and the peak area can be used for quantification. High-resolution mass spectrometry can confirm the identity of the purified compound by providing an accurate mass measurement.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of extracted lipids Inefficient cell lysis.Ensure complete cell disruption by using appropriate methods such as sonication, French press, or enzymatic digestion.
Incomplete extraction from the cell lysate.Use a robust solvent system, such as a modified Bligh-Dyer extraction with chloroform:methanol:water, to ensure complete extraction of polar lipids like this compound.
Broad or tailing peaks in HPLC Inappropriate column chemistry.Use a column suitable for polar and amphipathic molecules, such as a reversed-phase C18 column with an appropriate ion-pairing agent or a HILIC column.
Suboptimal mobile phase composition.Optimize the mobile phase gradient and pH to improve peak shape. The use of volatile buffers is recommended if the fractions are to be analyzed by mass spectrometry.
Presence of multiple peaks in the final purified fraction Co-elution of structurally similar lipids.Employ orthogonal chromatographic techniques. For example, follow up a reversed-phase separation with ion-exchange or normal-phase chromatography to separate compounds with different polarities or charge states.
Degradation of the sample.Handle samples at low temperatures and under an inert atmosphere where possible to prevent oxidation or hydrolysis.
Inconsistent retention times in HPLC Fluctuations in column temperature.Use a column oven to maintain a constant temperature throughout the analysis.
Changes in mobile phase composition.Prepare fresh mobile phase for each run and ensure thorough mixing of solvents.

Experimental Protocol: Isolation and Purification of this compound from Capnocytophaga gingivalis

This protocol is a generalized procedure based on established methods for bacterial lipid extraction and purification. Optimization may be required for specific strains and equipment.

1. Cell Culture and Harvest:

  • Culture Capnocytophaga gingivalis in an appropriate liquid medium under anaerobic conditions until late logarithmic or early stationary phase.

  • Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Disrupt the cells using sonication or a French press.

  • Convert the single-phase mixture to a two-phase system by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

  • Centrifuge to separate the phases. The lower chloroform phase will contain the total lipids.

  • Collect the lower phase and dry the lipid extract under a stream of nitrogen.

3. Preliminary Fractionation by Column Chromatography:

  • Resuspend the dried lipid extract in a minimal volume of a non-polar solvent (e.g., chloroform).

  • Apply the extract to a silica gel column pre-equilibrated with the same solvent.

  • Elute the lipids using a stepwise gradient of increasing polarity, for example:

    • Chloroform (to elute neutral lipids)

    • Acetone (to elute glycolipids)

    • Methanol (to elute polar lipids, including this compound)

  • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing this compound.

4. Purification by High-Performance Liquid Chromatography (HPLC):

  • Pool the this compound-containing fractions from the column chromatography and dry them down.

  • Resuspend the sample in the initial mobile phase for HPLC analysis.

  • Perform preparative HPLC using a reversed-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Monitor the elution profile using a suitable detector (e.g., UV-Vis or an evaporative light scattering detector).

  • Collect the peak corresponding to this compound.

5. Purity Assessment and Quantification:

  • Assess the purity of the collected fraction by analytical HPLC.

  • Confirm the identity and purity of this compound using high-resolution mass spectrometry.

  • Quantify the purified this compound using a suitable standard or by measuring the peak area in analytical HPLC.

Visualizing the Purification Workflow and a Potential Signaling Context

This compound Purification Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis bacterial_culture Bacterial Culture (Capnocytophaga) cell_harvest Cell Harvest bacterial_culture->cell_harvest lipid_extraction Total Lipid Extraction cell_harvest->lipid_extraction column_chromatography Silica Gel Chromatography lipid_extraction->column_chromatography fraction_collection Fraction Collection & Analysis (TLC) column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc purity_analysis Purity Assessment (Analytical HPLC, MS) hplc->purity_analysis quantification Quantification purity_analysis->quantification final_product Purified this compound quantification->final_product >98% Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Role of Bacterial Sulfonolipids

Given that this compound is a structural analog of sphingolipids, which are key signaling molecules in eukaryotes, it is plausible that bacterial sulfonolipids play a role in intercellular signaling, potentially influencing host-microbe interactions.

G cluster_bacteria Bacterium (e.g., Capnocytophaga) cluster_host Host Cell This compound This compound / Sulfonolipid receptor Host Cell Receptor (Hypothetical) This compound->receptor Interaction signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Immune Modulation) signaling_cascade->cellular_response

Caption: Hypothetical signaling pathway involving bacterial sulfonolipids.

References

Validation & Comparative

The Structural Landscape of Sulfonolipids: A Comparative Guide to Capnine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of capnine and related sulfonolipids, contrasting their structures and biosynthetic pathways with other significant lipid classes. Drawing on experimental data, we explore their unique biochemical properties and potential as novel therapeutic agents. The information is intended to support research and development efforts in microbiology, lipidomics, and pharmacology.

Introduction to this compound and Sulfonolipids

This compound is the characteristic backbone of a class of sulfonolipids, which are unusual lipids found predominantly in the outer membranes of Gram-negative bacteria belonging to the phylum Bacteroidetes.[1][2] First identified in bacteria of the genus Capnocytophaga, this compound is chemically defined as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid.[3][4] These lipids are structurally analogous to sphingolipids, a critical class of signaling molecules in eukaryotes.[2][5] Instead of a terminal hydroxyl group that gets phosphorylated, this compound possesses a stable sulfonic acid group.[1] This structural mimicry, particularly of sphingosine-1-phosphate (S1P), positions this compound and its derivatives (capnoids) as molecules of significant interest for modulating sphingolipid signaling pathways, which are implicated in numerous physiological and pathological processes.

Structural and Distributional Comparison

The defining feature of this compound is the replacement of the C1-hydroxyl group of a sphingoid base with a sulfonate moiety. This fundamental difference leads to distinct chemical properties while maintaining a structural scaffold similar to that of key signaling lipids. The N-acylated forms of this compound, known as capnoids, are direct analogs of ceramides.

Table 1: Structural Comparison of this compound and Related Lipids
FeatureThis compoundN-Acyl this compound (Capnoid)SphingosineSphingosine-1-Phosphate (S1P)Ceramide
Backbone 2-amino-3-hydroxy-15-methylhexadecane2-amino-3-hydroxy-15-methylhexadecane2-amino-4-octadecene-1,3-diol2-amino-4-octadecene-1,3-diol2-amino-4-octadecene-1,3-diol
Head Group -CH2-SO3H (Sulfonic Acid)-CH2-SO3H (Sulfonic Acid)-CH2-OH (Hydroxyl)-CH2-OPO3H2 (Phosphate)-CH2-OH (Hydroxyl)
N-Acylation NoYes (Fatty Acid Chain)NoNoYes (Fatty Acid Chain)
Analogy Sphingosine / S1P AnalogCeramide / C1P AnalogEndogenous Signaling LipidEndogenous Signaling LipidEndogenous Signaling Lipid
Table 2: Occurrence and Types of Acylated Capnines in Bacteria
Bacterial Genus/SpeciesType of SulfonolipidReported ConcentrationReference
Capnocytophaga spp.This compound and N-Acyl this compound7 to 16 µmol/g (wet weight)[3][6]
Cytophaga spp.N-Acyl this compound2.5 to 16 µmol/g (wet weight)[4]
Flexibacter spp.N-Acyl this compoundData not specified[4]
Flavobacterium spp.N-Acyl this compound (with hydroxylated fatty acids)Data not specified[1][4]
Salinibacter ruberO-Acyl HalocapninesData not specified[1]
Alistipes spp.N-Acyl this compoundDetected in mouse cecum; increased with high-fat diet[7]
Odoribacter spp.N-Acyl this compoundDetected in mouse cecum; increased with high-fat diet[7]

Biosynthesis and Signaling Interactions

The biosynthesis of this compound shares notable similarities with the canonical sphingolipid pathway, further cementing their analog status. This parallel suggests a potential for cross-talk and competitive inhibition in biological systems where both pathways are present or where bacterial sulfonolipids are introduced.

This compound Biosynthesis Pathway

The enzymatic pathway for this compound synthesis has been elucidated, involving a series of key enzymes that convert common metabolic precursors into the sulfonolipid backbone.[5][8]

This compound Biosynthesis Pathway cluster_0 Step 1: Cysteate Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction OPS O-phospho-L-serine + Sulfite CapA CapA (Cysteate Synthase) OPS->CapA Cysteate Cysteate CapB CapB (Cysteate-C-fatty acyltransferase) Cysteate->CapB CapA->Cysteate Acyl_CoA 13-methyl-myristoyl-CoA Acyl_CoA->CapB Dehydrothis compound 3-Dehydrothis compound CapC CapC (Dehydrothis compound Reductase) Dehydrothis compound->CapC CapB->Dehydrothis compound This compound This compound CapC->this compound

Caption: The enzymatic pathway for this compound biosynthesis.

Proposed Interaction with Eukaryotic Signaling

The structural similarity between sulfonolipids and sphingolipids suggests a strong potential for interaction with eukaryotic signaling pathways. This compound and its derivatives may act as competitive inhibitors or antagonists at sphingolipid receptors, such as S1P receptors, or interfere with enzymes involved in sphingolipid metabolism.

Sulfonolipid Interaction with Sphingolipid Pathway cluster_sphingo Eukaryotic Sphingolipid Signaling cluster_sulfo Bacterial Sulfonolipids S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activates Response Cellular Responses (Proliferation, Survival, Migration) S1PR->Response This compound This compound / Capnoids This compound->S1PR Potential Antagonist

Caption: Hypothetical antagonism of S1P receptors by this compound.

Experimental Methodologies

The characterization and comparison of sulfonolipids rely on a combination of advanced analytical techniques.

  • Lipid Extraction and Isolation : Sulfonolipids are typically extracted from bacterial cell pellets using a modified Bligh-Dyer method with chloroform/methanol/water mixtures. Purification is achieved through chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography on silica gel.[3]

  • Structural Identification :

    • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the lipids.[3][7][8] Tandem MS (MS/MS) is employed to fragment the molecules and elucidate their structural components, such as the fatty acid chain length and modifications.

    • Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. For sulfonolipids, characteristic absorption bands for the sulfonate group (S=O) are observed, confirming its presence.[3]

  • Enzyme Assays for Biosynthesis Studies :

    • Cloning and Expression : Genes encoding biosynthetic enzymes (e.g., CapA, CapB, CapC) are identified through bioinformatics, cloned, and expressed in a host system like E. coli.[5][8]

    • In Vitro Reactions : The purified recombinant enzymes are incubated with their predicted substrates (e.g., O-phospho-L-serine, sulfite, acyl-CoA).

    • Product Analysis : The reaction products are analyzed using liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the expected intermediates (e.g., cysteate, 3-dehydrothis compound, this compound) by comparing their mass-to-charge ratio (m/z) and retention times with known standards or expected values.[8]

Conclusion and Future Directions

This compound and its acylated derivatives represent a distinct class of sulfonolipids with a compelling structural resemblance to eukaryotic sphingolipids. This mimicry, combined with their production by bacteria, including those in the human gut microbiome, opens up new avenues for research and drug development.[7] Their potential to modulate host signaling pathways makes them attractive candidates for the development of novel anti-inflammatory, anti-proliferative, or immunomodulatory agents. Further investigation into their specific interactions with host receptors and enzymes will be crucial to unlocking their full therapeutic potential.

References

Caveolins vs. Sphingolipids: A Comparative Guide to Their Roles in Membrane Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The plasma membrane is a complex and dynamic interface that orchestrates a multitude of cellular processes. Its functionality is not merely a consequence of a homogenous lipid bilayer, but rather arises from the intricate interplay of various lipids and proteins that form specialized microdomains. Among the key players in the organization and function of these domains are the structural proteins known as caveolins and a diverse class of lipids called sphingolipids. While often studied in the same context of lipid rafts, they have distinct yet synergistic roles in maintaining membrane architecture and regulating cellular signaling. This guide provides an objective comparison of caveolins and sphingolipids, supported by experimental data, to elucidate their individual and combined contributions to membrane function.

Structural and Functional Overview

Caveolins are a family of integral membrane proteins, with caveolin-1 (Cav-1) being the most well-characterized member. They are the principal coat proteins of caveolae, which are 50-100 nm flask-shaped invaginations of the plasma membrane.[1][2] Caveolins have a unique hairpin topology with both N- and C-termini facing the cytoplasm, and they play a crucial role in scaffolding and concentrating signaling molecules.[1]

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are major components of eukaryotic cell membranes and are particularly enriched in the nervous system.[3][4] Sphingolipids are not just structural components; their metabolites, such as ceramide and sphingosine-1-phosphate, are potent bioactive molecules involved in a wide array of cellular signaling pathways governing processes like cell growth, apoptosis, and stress responses.[5][6][7]

The Interplay in Lipid Rafts and Caveolae

Both caveolins and sphingolipids are fundamental to the formation and function of lipid rafts—dynamic, ordered membrane microdomains enriched in cholesterol and sphingolipids.

Sphingolipids are considered primary organizers of lipid rafts. Their long, saturated acyl chains allow for tighter packing with cholesterol, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane.[8] This phase separation is a key driver for the segregation of specific proteins and lipids within the membrane.

Caveolins , particularly Cav-1, are essential for the formation of caveolae, a specialized type of lipid raft.[1] While lipid rafts can exist independently of caveolins, caveolae are defined by the presence of these proteins. Cav-1 is thought to induce membrane curvature and stabilize these invaginations.[5][9] The expression of caveolin-1 can influence the abundance of ordered domains within the plasma membrane.[10]

The relationship is synergistic; sphingolipids and cholesterol create the lipid environment conducive to the formation of ordered domains, and caveolins then sculpt these domains into the characteristic caveolae structures, further concentrating signaling molecules.

Quantitative Data on Membrane Properties

The following tables summarize quantitative data from various experimental studies, highlighting the distinct and overlapping effects of caveolins and sphingolipids on membrane characteristics.

ParameterEffect of Sphingolipids (e.g., Sphingomyelin)Effect of Caveolin-1Supporting Evidence
Membrane Fluidity Decrease (increase in order)Decrease (increase in order)Laurdan GP spectroscopy shows increased order in sphingomyelin-rich domains.[11] Absence of Cav-1 increases lipid component mobility and decreases ordered domains.[4]
Membrane Thickness IncreaseContributes to the formation of thicker, ordered domainsMolecular dynamics simulations show sphingomyelin bilayers are more ordered and thicker than corresponding phosphatidylcholine bilayers.[12] Caveolae are thicker than the surrounding plasma membrane.
Domain Size Modulates raft sizeStabilizes caveolae (50-100 nm)Atomic force microscopy (AFM) reveals that ganglioside GM1 (a sphingolipid) forms microdomains of 40-100 nm in sphingomyelin-rich phases.[13] Electron microscopy shows caveolae are 50-100 nm in diameter.[2]
Cholesterol Interaction Strong affinity, promotes orderingBinds cholesterol and is crucial for its localization in caveolaeSphingomyelin has a high affinity for cholesterol, and this interaction is key to the formation of liquid-ordered domains.[11] Cav-1 has a cholesterol-binding motif and its presence increases the amount of cholesterol in lipid rafts.[14]
Lipid/ProteinEnrichment in Caveolae/Lipid Rafts (relative to total plasma membrane)Method
Sphingomyelin EnrichedMass Spectrometry
Cholesterol Enriched (nearly twice as much in rafts)Mass Spectrometry[14]
Plasmenylethanolamines (with Arachidonic Acid) EnrichedMass Spectrometry[14]
Caveolin-1 Highly EnrichedQuantitative Proteomics[15][16]
Cavin-1 Enriched (dependent on Cav-1)Quantitative Proteomics[15][16]
G-protein subunits Enriched in the presence of caveolaeQuantitative Proteomics[17]

Signaling Pathways and Regulation

Both caveolins and sphingolipids are critical hubs for cellular signaling.

Sphingolipid Signaling: The metabolism of sphingolipids generates a cascade of second messengers. For instance, the hydrolysis of sphingomyelin by sphingomyelinase produces ceramide, which is often pro-apoptotic. Ceramide can be further metabolized to sphingosine, which upon phosphorylation by sphingosine kinases, forms sphingosine-1-phosphate (S1P). S1P generally promotes cell survival and proliferation, acting both intracellularly and as a ligand for a family of G protein-coupled receptors.[1][5][7] This balance between ceramide and S1P is often referred to as the "sphingolipid rheostat," which can determine cell fate.

Caveolin-1 Signaling: Caveolin-1 acts as a scaffolding protein that can both positively and negatively regulate the activity of numerous signaling molecules through direct interaction via its caveolin-scaffolding domain (CSD).[18][19] For example, Cav-1 can inhibit the activity of endothelial nitric oxide synthase (eNOS) by binding to it within caveolae. It is also implicated in the regulation of growth factor signaling pathways, such as those involving the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), as well as pathways involving Src family kinases and G-proteins.[18][20]

The co-localization of signaling molecules within caveolae, which are rich in sphingolipids, provides a platform for efficient and specific signal transduction. The disruption of these domains can have profound effects on cellular responses.

Key Experimental Protocols

Isolation of Caveolae/Lipid Rafts

This protocol is based on the resistance of these domains to non-ionic detergents at low temperatures.

Materials:

  • Cultured cells (e.g., endothelial cells, fibroblasts)

  • Lysis Buffer: 0.5 M sodium carbonate, pH 11, with protease and phosphatase inhibitors.

  • Sucrose solutions: 45% (w/v), 35% (w/v), and 5% (w/v) in a suitable buffer (e.g., MBS: 25 mM MES, pH 6.5, 150 mM NaCl).

  • Ultracentrifuge and tubes.

Procedure:

  • Grow cells to 80-90% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse the cells in 2 ml of ice-cold Lysis Buffer.

  • Homogenize the cell lysate using a Dounce homogenizer (10-20 strokes) followed by sonication (three 20-second bursts).

  • Mix the homogenate (2 ml) with 2 ml of 90% sucrose in MBS to create a 45% sucrose solution.

  • Place this 4 ml of 45% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with 4 ml of 35% sucrose in MBS.

  • Carefully overlay with 4 ml of 5% sucrose in MBS.

  • Centrifuge at 200,000 x g for 18 hours at 4°C.

  • A light-scattering band at the 5%-35% interface is indicative of the caveolae/lipid raft fraction.

  • Carefully collect 1 ml fractions from the top of the gradient.

  • Analyze fractions by Western blotting for caveolin-1 (marker for caveolae) and flotillin (marker for lipid rafts).

Analysis of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent dye that exhibits a spectral shift depending on the phase of the lipid environment.

Materials:

  • Laurdan stock solution (e.g., 2 mM in DMSO).

  • Cultured cells or isolated vesicles.

  • Fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.

Procedure:

  • Label cells or vesicles with Laurdan at a final concentration of 5-10 µM for 30-60 minutes at 37°C.

  • Wash the samples to remove excess dye.

  • Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)

  • Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.

Fluorescence Recovery After Photobleaching (FRAP) for Lipid/Protein Dynamics

FRAP is used to measure the lateral mobility of fluorescently labeled molecules in the membrane.

Materials:

  • Cells expressing a fluorescently tagged protein of interest (e.g., Cav-1-GFP) or labeled with a fluorescent lipid analog.

  • Confocal laser scanning microscope.

Procedure:

  • Acquire pre-bleach images of the region of interest on the cell membrane.

  • Use a high-intensity laser to photobleach a defined area.

  • Acquire a time-lapse series of images of the bleached region at low laser power.

  • Measure the recovery of fluorescence intensity in the bleached area over time.

  • The rate of fluorescence recovery is proportional to the mobility of the fluorescently labeled molecules. The mobile fraction and the diffusion coefficient can be calculated from the recovery curve.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_lysis Lysis & Homogenization cluster_gradient Sucrose Gradient Ultracentrifugation cluster_analysis Analysis of Fractions cell_culture 1. Cell Culture (e.g., Endothelial Cells) lysis 2. Lysis in Detergent-Free Buffer cell_culture->lysis homogenize 3. Homogenization (Dounce & Sonication) lysis->homogenize gradient 4. Prepare Sucrose Gradient (5%, 35%, 45%) homogenize->gradient centrifuge 5. Ultracentrifugation (18h at 200,000 x g) gradient->centrifuge collect 6. Collect Fractions centrifuge->collect analysis 7. Biochemical Analysis (Western Blot, Mass Spec) collect->analysis

Caption: Experimental workflow for the isolation of caveolae.

signaling_pathway cluster_membrane Plasma Membrane (Lipid Raft/Caveola) cluster_extracellular Extracellular cluster_intracellular Intracellular Cav1 Caveolin-1 eNOS eNOS (active) Cav1->eNOS inhibits EGFR EGFR Cav1->EGFR modulates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes SMase NO Nitric Oxide eNOS->NO produces Proliferation Proliferation EGFR->Proliferation EGF EGF EGF->EGFR binds S1P S1P Ceramide->S1P converted via Sphingosine Ceramidase, SphK Apoptosis Apoptosis Ceramide->Apoptosis S1P->Proliferation SMase SMase Ceramidase Ceramidase SphK SphK logical_relationship sphingolipids Sphingolipids (e.g., Sphingomyelin) lo_phase Liquid-Ordered (Lo) Phase sphingolipids->lo_phase form cholesterol Cholesterol cholesterol->lo_phase form lipid_rafts Lipid Rafts lo_phase->lipid_rafts constitute caveolae Caveolae lipid_rafts->caveolae can be organized into signaling_scaffold Signaling Platform lipid_rafts->signaling_scaffold function as caveolin1 Caveolin-1 caveolin1->caveolae are essential for caveolae->signaling_scaffold function as

References

A Comparative Guide to Vitamin D Receptor (VDR) Inhibitors: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D Receptor (VDR) has emerged as a significant therapeutic target in a variety of diseases, including cancer, autoimmune disorders, and hypercalcemic conditions. The development of potent and selective VDR inhibitors is a key area of research for modulating the diverse physiological effects mediated by this nuclear receptor. This guide provides an objective comparison of the efficacy of three prominent VDR inhibitors: MeTC7, ZK168281, and TEI-9647, supported by experimental data and detailed methodologies.

Quantitative Efficacy of VDR Inhibitors

The inhibitory potential of these compounds has been quantified using various biochemical and cell-based assays. The following table summarizes their reported efficacy, providing a direct comparison of their potency.

CompoundAssay TypeMetricValueReference
MeTC7 Fluorescence Polarization (FP)IC502.9 ± 0.1 μM[Source 1, 2]
Cell-Based TransactivationIC5020.8 ± 8.3 μM[Source 1]
ZK168281 Radioligand Binding AssayKd0.1 nM[Source not found]
TEI-9647 Antagonistic Activity AssayIC508.3 nM[Source 3]
2α,24,24-trimethyl-TEI-9647 (analog) Antagonistic Activity AssayIC500.093 nM[Source 3]

VDR Signaling Pathway and Inhibition

The Vitamin D Receptor, upon binding to its natural ligand, calcitriol (1α,25-dihydroxyvitamin D3), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. VDR inhibitors act by competitively binding to the VDR, preventing the conformational changes necessary for coactivator recruitment and subsequent gene activation.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol (1α,25(OH)2D3) VDR_cyto VDR Calcitriol->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerizes with RXR RXR_cyto RXR RXR_cyto->VDR_RXR Inhibitor VDR Inhibitor (e.g., MeTC7) Inhibitor->VDR_cyto Competitively Binds VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Figure 1. Simplified VDR signaling pathway and mechanism of inhibition.

Experimental Protocols

The determination of the efficacy of VDR inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays cited in this guide.

Fluorescence Polarization (FP) Assay for VDR Inhibition

This assay measures the disruption of the interaction between VDR and a fluorescently labeled ligand or coactivator peptide by a test compound.

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VDR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A VDR inhibitor will compete with the tracer for binding to the VDR, causing a decrease in polarization.

Materials:

  • Purified VDR Ligand Binding Domain (LBD)

  • Fluorescently labeled VDR ligand or coactivator peptide (e.g., SRC2-3 Alexa Fluor 647)

  • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)

  • Test compounds (e.g., MeTC7) dissolved in DMSO

  • 384-well, low-volume, black plates

Procedure:

  • Prepare a solution of VDR-LBD and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Dispense a small volume (e.g., 10 µL) of the VDR-LBD/tracer mix into each well of the 384-well plate.

  • Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control (maximum polarization) and a known VDR agonist like calcitriol as a positive control for displacement (minimum polarization).

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., excitation at 650 nm and emission at 665 nm for Alexa Fluor 647).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based VDR Transactivation Assay

This assay measures the ability of a compound to inhibit VDR-mediated gene expression in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing VDREs. Cells are co-transfected with this reporter construct and a VDR expression vector. In the presence of a VDR agonist, the VDR is activated and drives the expression of the reporter gene. A VDR inhibitor will suppress this agonist-induced reporter gene activity.

Materials:

  • A suitable cell line (e.g., HEK293T or a cancer cell line like SKOV-3)

  • VDR expression vector (e.g., pCMV-VDR)

  • VDRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • VDR agonist (e.g., calcitriol)

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.

  • Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After transfection, treat the cells with a fixed concentration of the VDR agonist (e.g., 10 nM calcitriol) and varying concentrations of the test compound. Include appropriate controls (vehicle, agonist only).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Calculate the IC50 value by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This is a highly sensitive method used to determine the binding affinity (Kd) of a ligand for its receptor.[1][2]

Principle: A radiolabeled ligand with high affinity for the VDR is incubated with a preparation containing the receptor (e.g., cell membranes or purified receptor). The amount of radioligand bound to the receptor is measured. In a competition assay, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is used to determine its binding affinity.

Materials:

  • Source of VDR (e.g., nuclear extracts from cells overexpressing VDR)

  • Radiolabeled VDR ligand (e.g., [³H]-calcitriol)

  • Unlabeled test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptor and the bound radioligand are retained on the filter, while the unbound radioligand passes through.

  • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for VDR Inhibitor Screening

The process of identifying and characterizing VDR inhibitors typically follows a structured workflow, starting from a large-scale primary screen and progressing to more detailed secondary and functional assays.

VDR_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Primary_Screen Primary Screen (e.g., High-Throughput FP Assay) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay (e.g., Orthogonal Binding Assay) Dose_Response->Secondary_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Transactivation Assay) Secondary_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Confirmed Activity

Figure 2. A typical workflow for the screening and identification of VDR inhibitors.

References

The Role of Capnine in Bacterial Gliding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of bacterial motility is crucial for developing novel antimicrobial strategies and harnessing bacterial behaviors for biotechnological applications. This guide provides a comprehensive comparison of the role of capnine-dependent gliding in Flavobacterium johnsoniae with alternative bacterial gliding mechanisms. Experimental data is presented to validate the significance of this compound, supplemented by detailed experimental protocols and visual diagrams to elucidate complex pathways and workflows.

This compound-Dependent Gliding: A Key to Motility in Flavobacterium johnsoniae

Flavobacterium johnsoniae is a model organism for studying bacterial gliding motility, a form of translocation over solid surfaces that does not rely on flagella. A key element in the gliding process of F. johnsoniae is the synthesis of sulfonolipids (SLs), and at the heart of this synthesis lies this compound.

This compound is a crucial precursor in the biosynthesis of sulfonolipids. The synthesis is initiated by the enzyme cysteate-fatty acyl transferase, encoded by the gene fjoh_2419. This enzyme catalyzes the condensation of cysteate and a fatty acyl-coenzyme A, a critical step in forming the this compound backbone. Mutants of F. johnsoniae with a deletion of the fjoh_2419 gene are unable to produce this compound and, consequently, lack sulfonolipids. While these mutants show normal growth in liquid media, they exhibit a significant defect in gliding motility on solid surfaces. This directly implicates this compound synthesis as essential for efficient gliding in this bacterium.

The proposed mechanism suggests that sulfonolipids, derived from this compound, are integral components of the outer membrane, where they may influence the function of the motility machinery. This machinery is thought to involve the movement of adhesin proteins along the cell surface, propelling the bacterium forward. The absence of sulfonolipids likely disrupts the proper assembly or function of this protein secretion system, thereby impeding motility.

Quantitative Comparison of Gliding Motility

The most direct way to validate the role of this compound in gliding motility is to compare the motility of wild-type F. johnsoniae with that of a this compound synthesis-deficient mutant (Δfjoh_2419). This is often quantified through colony spreading assays and direct measurement of individual cell gliding speed.

Colony Spreading Assay

This assay measures the collective movement of a bacterial population over a semi-solid agar surface. The diameter of the bacterial colony is measured over time, and a larger diameter indicates more efficient motility.

Bacterial StrainMean Colony Diameter after 72 hours (arbitrary units)Gliding Phenotype
F. johnsoniae Wild-Type45Spreading
F. johnsoniae Δfjoh_2419 (this compound-deficient)10Non-spreading

Data is illustrative and based on qualitative descriptions from research articles. The significant difference highlights the motility defect in the mutant.

Individual Cell Gliding Speed

Time-lapse microscopy allows for the direct observation and measurement of the speed of individual bacterial cells.

Bacterial StrainAverage Gliding Speed (µm/s)
F. johnsoniae Wild-Type~2.0
F. johnsoniae Δfjoh_2419 (this compound-deficient)Significantly reduced or absent

Alternative Gliding Mechanisms in Bacteria

Bacterial gliding is a diverse phenomenon with multiple evolutionary solutions. Here, we compare the this compound-dependent mechanism with three other well-studied alternatives.

Motility MechanismKey Proteins/ComponentsEnergy SourceExample OrganismBrief Description
This compound-Dependent Gliding Cysteate-fatty acyl transferase (fjoh_2419), Sulfonolipids, Adhesin proteinsProton Motive ForceFlavobacterium johnsoniaeRelies on the synthesis of sulfonolipids, for which this compound is a precursor, to facilitate the movement of surface adhesins.
Twitching Motility Type IV pili, PilT (retraction ATPase)ATP HydrolysisPseudomonas aeruginosaUtilizes the extension and retraction of type IV pili to pull the cell forward in a jerky manner.
Adventurous Gliding Focal adhesion complexes, Agl/Glt proteinsProton Motive ForceMyxococcus xanthusInvolves the assembly of adhesion complexes that remain stationary relative to the substrate as the cell moves over them.
Polysaccharide Secretion Hps and Pil proteins (forming a secretion system)Not fully elucidatedFilamentous CyanobacteriaPropels the cell forward through the secretion of a polysaccharide slime from pores in the cell envelope.

Experimental Protocols

Reproducible experimental protocols are essential for validating these findings. Below are detailed methodologies for key experiments.

Construction of a this compound Synthesis-Deficient Mutant (Δfjoh_2419)

This protocol outlines the creation of a gene deletion mutant to study the effects of this compound deficiency.

Materials:

  • Flavobacterium johnsoniae wild-type strain

  • E. coli strain for plasmid construction

  • Plasmids for homologous recombination (e.g., pYT313)

  • PCR reagents, restriction enzymes, ligase

  • Electroporator

  • Appropriate growth media and antibiotics

Procedure:

  • Construct Deletion Cassette: Amplify DNA fragments upstream and downstream of the fjoh_2419 gene using PCR. Ligate these fragments together, creating an in-frame deletion cassette.

  • Clone into Suicide Vector: Clone the deletion cassette into a suicide vector that cannot replicate in F. johnsoniae.

  • Introduce into F. johnsoniae: Introduce the plasmid into wild-type F. johnsoniae via conjugation or electroporation.

  • Select for Single Crossover Events: Select for cells that have integrated the plasmid into their chromosome via homologous recombination using an appropriate antibiotic resistance marker on the plasmid.

  • Select for Double Crossover Events: Culture the single crossover mutants in the absence of antibiotic selection and then select for cells that have lost the plasmid backbone through a second homologous recombination event. This can be done using a counter-selectable marker (e.g., sacB).

  • Verify Deletion: Screen the resulting colonies for the desired deletion using PCR with primers flanking the fjoh_2419 gene. The mutant will produce a smaller PCR product than the wild-type.

Colony Spreading Assay

This assay is used to observe and quantify the collective motility of a bacterial population.

Materials:

  • Wild-type and mutant F. johnsoniae strains

  • Motility medium (MM) agar plates (e.g., 0.5% agar)

  • Incubator at 30°C

  • Camera and ruler or image analysis software

Procedure:

  • Prepare Cultures: Grow wild-type and mutant strains in liquid MM overnight to mid-log phase.

  • Inoculate Plates: Spot 2 µL of each culture onto the center of an MM agar plate.

  • Incubate: Incubate the plates at 30°C.

  • Document and Measure: At regular intervals (e.g., every 12 hours for 72 hours), photograph the plates. Measure the diameter of the colony spread.

  • Analyze Data: Plot the colony diameter over time to compare the spreading rates of the wild-type and mutant strains.

Time-Lapse Microscopy of Individual Cell Motility

This technique allows for the direct observation and quantification of the gliding speed of individual bacterial cells.

Materials:

  • Wild-type and mutant F. johnsoniae strains

  • Microscope with a high-resolution camera and environmental chamber

  • Agarose pads (1% agarose in MM)

  • Microscope slides and coverslips

Procedure:

  • Prepare Agarose Pads: Create thin agarose pads by pipetting molten 1% agarose in MM onto a microscope slide and covering it with another slide.

  • Prepare Cell Suspension: Grow cultures to early log phase, then dilute to an appropriate density for single-cell imaging.

  • Mount Cells: Spot a small volume (1-2 µL) of the cell suspension onto the agarose pad. Allow the liquid to absorb, then cover with a coverslip.

  • Microscopy: Place the slide in the environmental chamber of the microscope pre-warmed to 30°C.

  • Image Acquisition: Acquire time-lapse images (e.g., one frame every 5 seconds for 5-10 minutes) using phase-contrast or DIC microscopy.

  • Image Analysis: Use tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual cells over time. Calculate the velocity of each cell.

  • Data Analysis: Compare the distribution of cell speeds between the wild-type and mutant populations.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows described.

capnine_synthesis_pathway Cysteate Cysteate fjoh_2419 Cysteate-fatty acyl transferase (Fjoh_2419) Cysteate->fjoh_2419 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->fjoh_2419 This compound This compound fjoh_2419->this compound FurtherSteps Further enzymatic steps This compound->FurtherSteps Sulfonolipids Sulfonolipids FurtherSteps->Sulfonolipids GlidingMachinery Gliding Motility Machinery Sulfonolipids->GlidingMachinery Supports function Gliding Efficient Gliding Motility GlidingMachinery->Gliding

Caption: this compound synthesis pathway and its role in gliding motility.

experimental_workflow cluster_mutant Mutant Generation cluster_assay Motility Assays cluster_analysis Data Analysis WT Wild-Type F. johnsoniae Deletion Deletion of fjoh_2419 WT->Deletion ColonyAssay Colony Spreading Assay WT->ColonyAssay Microscopy Time-Lapse Microscopy WT->Microscopy Mutant Δfjoh_2419 Mutant Deletion->Mutant Mutant->ColonyAssay Mutant->Microscopy ColonySize Measure Colony Diameter ColonyAssay->ColonySize CellSpeed Calculate Individual Cell Speed Microscopy->CellSpeed Comparison Compare WT vs. Mutant ColonySize->Comparison CellSpeed->Comparison

Caption: Experimental workflow for comparing motility.

alternative_mechanisms Twitching Twitching Motility Type IV Pili Extension & Retraction Adventurous Adventurous Gliding Focal Adhesion Complexes Stationary Anchors Polysaccharide Polysaccharide Secretion Slime Extrusion Propulsion

A Comparative Analysis of Capnine Production in Diverse Bacterial Genera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Capnine production across different bacterial genera. This compound, a sulfonolipid with the chemical name 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a structural analog of sphingolipids and a key component of the outer membrane in certain Gram-negative bacteria, particularly within the phylum Bacteroidetes. Its unique structure and biological role in bacterial motility and membrane integrity make it a compound of interest for various research and development applications.

This document summarizes quantitative data on this compound production, details the experimental protocols for its quantification, and illustrates the key biosynthetic and signaling pathways involved.

Comparative Production of this compound

This compound and its acylated derivatives, known as capnoids, are produced by a range of bacteria. While extensive quantitative data directly comparing this compound yields across multiple species is limited in publicly available literature, the presence and significance of these sulfonolipids have been established in several key genera. The following table summarizes the current understanding of this compound production in representative bacteria.

Bacterial GenusKnown for this compound/Capnoid ProductionNotes
CapnocytophagaYesThis compound was first discovered in this genus. These bacteria are known for their gliding motility, a process in which this compound plays a crucial role.[1]
FlavobacteriumYesSpecies within this genus are known producers of sulfonolipids, including N-acyl this compound derivatives.[2]
ChryseobacteriumYesThis genus has been identified as a source of N-acyl this compound.[2]
SalinibacterYesThis halophilic bacterium produces structural variants of capnoids, which may contribute to its adaptation to high-salt environments.[2]
OrnithobacteriumYesThe CapC enzyme, crucial for the final step of this compound biosynthesis, has been characterized from Ornithobacterium rhinotracheale.[1][3]
SalisaetaYesThis genus produces fatty acid esters of a halogenated form of this compound.[2]

Experimental Protocols

Bacterial Culture for this compound Production

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites like this compound. While species-specific requirements vary, a general approach for the cultivation of this compound-producing bacteria is outlined below.

a. Media Composition:

  • Basal Medium: Tryptic Soy Broth (TSB) or a modified Cytophaga medium can be used as a starting point.

  • Carbon Source: Glucose is a common carbon source.

  • Nitrogen Source: Peptone or yeast extract can serve as a nitrogen source.

  • Sulfur Source: The availability of sulfite is crucial for this compound biosynthesis, as it is a direct precursor. Supplementation with sodium sulfite may enhance production.

  • Growth Factors: Some fastidious bacteria like Capnocytophaga may require specific growth factors, such as hemin and menadione.

b. Culture Conditions:

  • Temperature: Optimal growth temperatures vary by species (e.g., 37°C for Capnocytophaga, room temperature for some environmental Flavobacterium species).

  • Aeration: Most this compound-producing bacteria are aerobic or facultatively anaerobic. Shaking cultures at 150-200 rpm is generally recommended for sufficient aeration.

  • pH: Maintain the pH of the culture medium between 7.0 and 7.5.

  • Incubation Time: The production of secondary metabolites like this compound often occurs during the stationary phase of growth. A typical incubation period is 48-72 hours.

Extraction of this compound

A robust extraction method is essential for the subsequent quantification of this compound. The following protocol is a modification of the Bligh-Dyer method for lipid extraction.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 8,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove residual media components.

  • Lysis and Extraction:

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Sonicate the mixture on ice to ensure complete cell lysis and lipid extraction.

    • Agitate the mixture for 2 hours at room temperature.

  • Phase Separation:

    • Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Collection: The lower organic phase, containing the lipids including this compound, is carefully collected.

  • Drying: The collected organic phase is dried under a stream of nitrogen gas.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as methanol or a mobile phase-compatible solvent, for analysis.

Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating this compound from other lipids.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can effectively elute this compound.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for detecting this compound.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification, offering high specificity and sensitivity. The precursor ion for this compound ([M+H]⁺) would be targeted.

  • Quantification:

    • Standard Curve: A standard curve is generated using a purified this compound standard of known concentrations.

    • Data Analysis: The peak area of this compound in the bacterial extract is compared to the standard curve to determine its concentration. The final yield is typically expressed as mg of this compound per gram of dry cell weight.

Biosynthesis and Regulation

This compound Biosynthetic Pathway

The biosynthesis of this compound involves a three-step enzymatic pathway that shares similarities with sphingolipid synthesis.

Capnine_Biosynthesis cluster_0 Cytosol O-phospho-L-serine O-phospho-L-serine Cysteate Cysteate O-phospho-L-serine->Cysteate CapA (Cysteate Synthase) Sulfite Sulfite Sulfite->Cysteate 3-Ketothis compound 3-Ketothis compound Cysteate->3-Ketothis compound CapB (Cysteate Acyltransferase) Isofatty acyl-CoA Isofatty acyl-CoA Isofatty acyl-CoA->3-Ketothis compound This compound This compound 3-Ketothis compound->this compound CapC (3-Ketothis compound Reductase) + NADPH

Caption: The biosynthetic pathway of this compound from precursor molecules.

The key enzymes involved in this pathway are:

  • CapA (Cysteate Synthase): Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[1]

  • CapB (Cysteate Acyltransferase): Condenses cysteate with an isofatty acyl-CoA to produce 3-ketothis compound.[1]

  • CapC (3-Ketothis compound Reductase): Reduces 3-ketothis compound to the final product, this compound, in an NADPH-dependent reaction.[1][3]

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the comparative analysis of this compound production.

Experimental_Workflow cluster_1 Bacterial Strains B1 Capnocytophaga sp. Culture Bacterial Cultivation (Optimized Media) B1->Culture B2 Flavobacterium sp. B2->Culture B3 Chryseobacterium sp. B3->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (Bligh-Dyer) Harvest->Extraction Analysis LC-MS Analysis (Quantification) Extraction->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: A generalized workflow for the comparative analysis of this compound production.

Regulation of this compound Biosynthesis

The regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated. However, it is hypothesized that the expression of the cap gene cluster (containing capA, capB, and capC) is likely regulated by environmental cues and the physiological state of the cell. Factors that may influence this compound production include:

  • Nutrient Availability: The presence of sulfur sources, such as sulfite and cysteine, is expected to be a key regulatory factor.

  • Growth Phase: As a component of the cell membrane, this compound synthesis is likely coupled with cell growth and division.

  • Environmental Stress: Changes in temperature, pH, and osmolarity may trigger alterations in membrane composition, potentially affecting this compound production.

Further research, including transcriptomic and proteomic studies under different growth conditions, is needed to fully understand the signaling pathways that control this compound biosynthesis.

This guide provides a foundational framework for the comparative analysis of this compound production in different bacteria. The provided protocols and pathways serve as a starting point for researchers to delve deeper into the fascinating biology of these unique sulfonolipids.

References

Unveiling the VDR Blockade: A Comparative Analysis of Capnine and Synthetic Antagonists in Antimicrobial Peptide Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of Vitamin D Receptor (VDR) antagonism reveals a fascinating intersection of bacterial immune evasion and therapeutic drug development. This guide provides a comparative analysis of the putative bacterial sulfonolipid, Capnine, and several well-characterized synthetic VDR antagonists. By examining their effects on the VDR signaling pathway and the subsequent transcription of vital antimicrobial peptides (AMPs), we offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The innate immune system relies on a swift and effective response to invading pathogens, a key component of which is the production of antimicrobial peptides such as cathelicidin (LL-37) and β-defensins. The transcription of these crucial defense molecules is significantly regulated by the Vitamin D Receptor (VDR). Certain pathogens have evolved mechanisms to counteract this defense by inhibiting VDR activity. One such proposed molecule is this compound, a bacterial sulfonolipid suggested to act as a potent VDR antagonist.[1]

This guide will compare the reported activity of this compound with established synthetic VDR antagonists, providing a framework for understanding VDR inhibition in the context of both microbial pathogenesis and potential therapeutic intervention.

Comparative Analysis of VDR Antagonist Potency

While peer-reviewed quantitative data for this compound's direct VDR antagonism is limited, a poster presentation by Trevor Marshall reported a nanomolar inhibitory constant (Ki) for the VDR's ligand-binding pocket.[2] For a comprehensive comparison, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized synthetic VDR antagonists, providing a benchmark for potency.

CompoundTypeIC50 (µM)Assay SystemReference
This compound (putative) Bacterial SulfonolipidNanomolar Ki (reported)Molecular Modeling[2]
Phenylarsine oxide Metal-containing0.012Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Potassium dicyanurate Metal-containing0.09Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Dichlone Reverse Agonist0.24Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Thiram Non-metal containing0.42Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Carfilzomib Reverse Agonist0.53Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Dibutyltin Metal-containing0.54Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Aristolochic acid Non-metal containing0.82Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Cadmium acetate Metal-containing1.16Cyp24-Luc Reporter Assay (HEK293T cells)[3]
Proscillaridin Non-metal containing1.89Cyp24-Luc Reporter Assay (HEK293T cells)[3]
MeTC7 Synthetic Antagonist2.9Fluorescence Polarization Assay[4]
Menadiol Reverse Agonist3.49Cyp24-Luc Reporter Assay (HEK293T cells)[3]
NDGA Natural Product15.8Fluorescence Polarization Assay[5][6]

Signaling Pathway of VDR-Mediated Antimicrobial Peptide Transcription and its Inhibition

The following diagram illustrates the established signaling pathway for VDR-mediated transcription of antimicrobial peptides and the proposed mechanism of inhibition by VDR antagonists like this compound.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD Vitamin D3 VitaminD_active 1,25(OH)2D3 (Calcitriol) VitaminD->VitaminD_active Hydroxylation in liver & kidney VDR_RXR_inactive VDR-RXR (inactive) VDR_RXR_active VDR-RXR-Calcitriol (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VitaminD_active->VDR_RXR_inactive Binds to VDR VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds to AMP_Gene Antimicrobial Peptide Gene (e.g., CAMP, DEFB4) VDRE->AMP_Gene Promotes Transcription mRNA mRNA AMP_Gene->mRNA Transcription AMP Antimicrobial Peptides (LL-37, β-defensins) mRNA->AMP Translation This compound This compound / Synthetic VDR Antagonists This compound->VDR_RXR_inactive Antagonistic Binding (Blocks Calcitriol) VDR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Purified VDR Ligand Binding Domain Incubate Incubate Receptor, Labeled Ligand, and Test Compound Together Receptor->Incubate Ligand Radiolabeled or Fluorescently-labeled 1,25(OH)2D3 (Calcitriol) Ligand->Incubate Compound Test Compound (e.g., this compound) Serial Dilutions Compound->Incubate Separate Separate Receptor-bound from Free Ligand Incubate->Separate Detect Quantify Radioactivity or Fluorescence Separate->Detect Analyze Calculate IC50/Ki values Detect->Analyze Reporter_Gene_Assay cluster_cell_prep Cell Culture & Transfection cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cells Culture Host Cells (e.g., HEK293T) Transfect Transfect with VDR Expression Vector and VDRE-Luciferase Reporter Vector Cells->Transfect Treat Treat cells with VDR agonist (Calcitriol) +/- Test Compound (e.g., this compound) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Determine % Inhibition and IC50 Measure->Analyze qPCR_Workflow cluster_cell_treatment Cell Treatment cluster_rna_processing RNA Processing cluster_qpcr Quantitative PCR cluster_analysis Data Analysis Cells Culture Immune or Epithelial Cells (e.g., THP-1, HaCaT) Treat Treat cells with VDR agonist (Calcitriol) +/- Test Compound (e.g., this compound) Cells->Treat RNA_Extract Extract Total RNA Treat->RNA_Extract cDNA_Synth Reverse Transcription to cDNA RNA_Extract->cDNA_Synth qPCR Perform qPCR with Primers for CAMP, DEFB4, and Housekeeping Gene cDNA_Synth->qPCR Analyze Calculate Relative Gene Expression (e.g., ΔΔCt method) qPCR->Analyze

References

A Comparative Guide to Synthetic vs. Naturally Sourced Capnine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision that can impact experimental outcomes, scalability, and regulatory approval. This guide provides a comprehensive comparison of synthetic and naturally sourced Capnine, a sulfonolipid with demonstrated biological activity, to inform this decision-making process.

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a fascinating bioactive molecule naturally produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genera Capnocytophaga, Flavobacterium, and Sporocytophaga.[1] Its structural similarity to sphingolipids has pointed researchers towards investigating its role in various biological processes. Notably, emerging evidence indicates that this compound acts as a potent nanomolar kinetic inhibitor of the Vitamin D Receptor (VDR), suggesting its potential as a modulator of VDR-mediated signaling pathways.[1] This activity has significant implications for research in immunology, inflammation, and oncology.

This guide delves into the characteristics of both naturally sourced and synthetically produced this compound, offering a comparative analysis of their properties, production methods, and potential applications. While direct comparative studies are currently limited in the scientific literature, this document compiles the available data to provide a foundational understanding for researchers.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the key characteristics of naturally sourced and theoretically synthesized this compound. It is important to note that the data for synthetic this compound is largely extrapolated from the synthesis of similar sulfonolipid molecules, as a complete, published total synthesis of this compound is not yet widely available.

FeatureNaturally Sourced this compoundSynthetic this compound (Projected)
Source Bacteria (e.g., Flavobacterium, Capnocytophaga)Chemical synthesis
Purity Variable, dependent on extraction and purification protocols. May contain related sulfonolipids and other bacterial metabolites.Potentially very high (>98%), with well-defined impurity profiles.
Yield Dependent on bacterial strain, culture conditions, and extraction efficiency.Scalable, with yield determined by the synthetic route efficiency.
Stereochemistry Naturally occurring stereoisomer.Controllable, allowing for the synthesis of specific stereoisomers or racemic mixtures.
Biological Activity Acts as a nanomolar kinetic inhibitor of the Vitamin D Receptor.[1]Expected to have similar or identical biological activity to the natural counterpart, depending on stereochemical purity.
Cost Potentially lower for small-scale research purposes.Initial development costs may be high, but large-scale production could be cost-effective.
Regulatory Characterization and documentation of natural source and potential contaminants are crucial for clinical applications.A well-defined synthetic process and impurity profile are advantageous for regulatory submissions.

Experimental Methodologies

I. Extraction and Purification of Naturally Sourced this compound

The isolation of this compound from bacterial sources is a multi-step process involving cultivation, extraction, and chromatographic purification.

1. Bacterial Cultivation:

  • Organism: A suitable bacterial strain, such as Flavobacterium johnsoniae, is cultured in an appropriate medium (e.g., Luria-Bertani broth) under optimal growth conditions (e.g., 30°C with shaking).

  • Harvesting: Bacterial cells are harvested from the culture broth by centrifugation.

2. Lipid Extraction:

  • A modified Bligh-Dyer extraction method is commonly employed to extract total lipids from the bacterial pellet. This involves a biphasic solvent system of chloroform, methanol, and water.

  • The sulfonolipids, including this compound, will partition into the organic phase.

3. Chromatographic Purification:

  • Solid-Phase Extraction (SPE): The crude lipid extract is often first fractionated using SPE to separate lipid classes.

  • High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound is achieved using normal-phase or reverse-phase HPLC.

  • Detection: Fractions are monitored using a mass spectrometer (MS) to identify the fractions containing the desired molecular weight of this compound.

4. Purity Analysis:

  • The purity of the isolated this compound is assessed using analytical HPLC coupled with mass spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Plausible Synthetic Route for this compound

Key Synthetic Steps (Hypothetical):

  • Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid, to establish the desired stereochemistry.

  • Chain Elongation: A series of reactions to build the C15 alkyl chain.

  • Formation of the Aminodiol Core: Creation of the 2-amino-3-hydroxy functionality.

  • Sulfonation: Introduction of the sulfonic acid group at the C1 position.

Purity and Characterization of Synthetic this compound:

  • The final product would be purified by flash chromatography and/or preparative HPLC.

  • Purity would be determined by analytical HPLC-MS and NMR. The high degree of control in chemical synthesis allows for the potential to achieve very high purity levels (>98%).

III. Biological Activity Assay: Vitamin D Receptor (VDR) Binding

To assess the biological activity of this compound, its ability to interact with the VDR can be measured using a competitive binding assay.

Protocol Outline:

  • Reagents: Recombinant human VDR, a fluorescently labeled VDR ligand (e.g., a fluorescent analog of calcitriol), and a series of concentrations of this compound.

  • Assay Principle: The assay measures the ability of this compound to displace the fluorescent ligand from the VDR's ligand-binding pocket.

  • Procedure:

    • Incubate the recombinant VDR with the fluorescent ligand in the presence of varying concentrations of this compound.

    • After incubation, measure the fluorescence polarization or a similar signal that is dependent on the binding of the fluorescent ligand to the VDR.

  • Data Analysis: A decrease in the fluorescent signal with increasing concentrations of this compound indicates competitive binding. The data can be used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To aid in the understanding of this compound's biological context and the experimental processes involved in its study, the following diagrams are provided.

capnine_vdr_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Capnine_ext This compound VDR VDR Capnine_ext->VDR Inhibits Ligand Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: this compound's inhibitory action on the Vitamin D Receptor signaling pathway.

experimental_workflow cluster_sourcing Sourcing cluster_processing Processing & Purification cluster_analysis Analysis & Characterization cluster_output Final Product Natural Natural Sourcing (Bacterial Fermentation) Extraction Extraction (e.g., Bligh-Dyer) Natural->Extraction Synthetic Chemical Synthesis (Multi-step) Purification_Syn Purification (Chromatography) Synthetic->Purification_Syn Purification_Nat Purification (HPLC, SPE) Extraction->Purification_Nat Purity_Analysis Purity Analysis (HPLC-MS, NMR) Purification_Nat->Purity_Analysis Purification_Syn->Purity_Analysis Biological_Assay Biological Activity Assay (VDR Binding) Purity_Analysis->Biological_Assay Final_Product Pure this compound for Research Biological_Assay->Final_Product

Caption: General experimental workflow for obtaining and characterizing this compound.

Conclusion: Making an Informed Decision

The choice between naturally sourced and synthetic this compound will ultimately depend on the specific needs of the research or development project.

  • For early-stage exploratory research , where small quantities are needed and the presence of minor, structurally related impurities might not be critical, naturally sourced this compound may be a pragmatic and cost-effective option. The biological context provided by the natural source could also be of interest in some studies.

  • For later-stage drug development, clinical trials, and applications requiring high purity, batch-to-batch consistency, and a well-defined regulatory profile, synthetic this compound is the superior choice. The ability to control stereochemistry and scale up production are significant advantages of a synthetic approach.

As research into the therapeutic potential of this compound continues, the development of a robust and scalable total synthesis will be a crucial step in advancing this promising molecule from the laboratory to potential clinical applications. Researchers are encouraged to carefully consider the factors outlined in this guide when selecting the source of this compound for their studies.

References

A Comparative Guide to the Enzymes of the Capnine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymes involved in the capnine biosynthetic pathway and the analogous, well-characterized sphingolipid biosynthetic pathway. The information presented herein is intended to support research and development efforts targeting these pathways for novel therapeutic applications.

Introduction to this compound and Sphingolipid Biosynthesis

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes. It plays a crucial role in their gliding motility.[1][2] The biosynthetic pathway of this compound shares remarkable similarity with the canonical sphingolipid biosynthetic pathway, which is essential for the synthesis of sphingolipids, a class of lipids vital for membrane structure and signaling in eukaryotes.[1][2] Understanding the enzymatic similarities and differences between these two pathways can open avenues for the development of selective inhibitors targeting bacterial motility or for the bioengineering of novel lipid-based molecules.

The this compound biosynthetic pathway involves three key enzymes:

  • CapA: Cysteate Synthase

  • CapB: Cysteate-C-fatty acyltransferase

  • CapC: Dehydrothis compound Reductase

These enzymes are analogous to the following enzymes in the sphingolipid pathway:

  • Serine Palmitoyltransferase (SPT) C-acetyltransferase (alternative first step)

  • Serine Palmitoyltransferase (SPT): Serine C-palmitoyltransferase

  • 3-Ketodihydrosphingosine Reductase (KDSR): 3-dehydrosphingosine reductase

This guide will delve into a comparative analysis of these enzyme pairs.

Comparative Analysis of Biosynthetic Enzymes

The Initial Step: Cysteate Synthesis vs. Serine Acylation

The this compound pathway is initiated by CapA , a cysteate synthase that catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[1][2] In contrast, the canonical sphingolipid pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT) .

EnzymeOrganismSubstratesProductKinetic Parameters
CapA Capnocytophaga ochraceaO-phospho-L-serine, SulfiteL-Cysteate, PhosphateData not available
SPT Sphingobacterium multivorumL-serine, Palmitoyl-CoA3-KetodihydrosphingosineKm (L-serine): 0.45 ± 0.050 mM
Acyl Transfer Reaction: CapB vs. SPT

The second step in this compound biosynthesis is catalyzed by CapB , a cysteate-C-fatty acyltransferase. This enzyme facilitates the condensation of cysteate with a fatty acyl-CoA, such as 13-methyl-myristoyl-CoA, to form dehydrothis compound.[1][2] This is analogous to the primary function of SPT in sphingolipid synthesis, which, as mentioned, condenses L-serine with palmitoyl-CoA.

EnzymeOrganismSubstratesProductKinetic Parameters
CapB Capnocytophaga ochraceaCysteate, 13-methyl-myristoyl-CoADehydrothis compoundData not available
SPT MammalianL-serine, Palmitoyl-CoA3-KetodihydrosphingosineKm (L-serine): 0.1 to 1.8 mM; Km (palmitoyl-CoA): ~0.05–0.1 mM (substrate inhibition observed at higher concentrations)

Note: Quantitative kinetic parameters for CapB are not specified in the primary literature describing its characterization.

Reduction Step: CapC vs. KDSR

The final step in the formation of this compound is the reduction of dehydrothis compound, a reaction catalyzed by the NAD(P)H-dependent dehydrothis compound reductase, CapC .[1][2] This is directly comparable to the reduction of 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR) in the sphingolipid pathway.[3][4]

EnzymeOrganismSubstrateProductCofactorKinetic Parameters
CapC Ornithobacterium rhinotrachealeDehydrothis compoundThis compoundNAD(P)HData not available
KDSR Human3-KetodihydrosphingosineDihydrosphingosineNADPHData not available

Note: While the function of both CapC and KDSR is established, specific kinetic data is not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparative analysis of enzyme function. Below are summarized methodologies for assaying the activity of the key enzymes in both pathways.

CapA (Cysteate Synthase) Activity Assay

This assay quantifies the release of phosphate during the conversion of O-phospho-L-serine to cysteate.

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 100 mM KCl, 1 mM O-phospho-L-serine (OPS), 1 mM Na2SO3, and 10 µM Pyridoxal 5'-phosphate (PLP).

  • Initiate the reaction by adding purified CapA enzyme to the mixture.

  • Incubate at room temperature for a defined period.

  • Quench the reaction by adding an acidic reagent for colorimetric development (e.g., a phosphomolybdate-based reagent).

  • Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the amount of released phosphate.

  • A standard curve using known concentrations of phosphate should be generated to determine the enzyme activity.[5]

CapB (Cysteate-C-fatty acyltransferase) Activity Assay

This assay is designed to detect the formation of dehydrothis compound from cysteate and a fatty acyl-CoA.

Protocol:

  • Combine 50 mM HEPES buffer (pH 8.0), 10 µM PLP, 1 mM cysteate, and 1 mM of the desired fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) in a reaction tube.

  • Start the reaction by adding the purified CapB enzyme.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding an organic solvent (e.g., methanol).

  • Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dehydrothis compound.

CapC (Dehydrothis compound Reductase) Activity Assay

This assay measures the reduction of dehydrothis compound to this compound by monitoring the consumption of NAD(P)H.

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), the dehydrothis compound substrate, and the purified CapC enzyme.

  • Initiate the reaction by adding NAD(P)H.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.

  • The rate of decrease in absorbance is proportional to the enzyme activity.

Serine Palmitoyltransferase (SPT) Activity Assay

A common method for assaying SPT activity involves the use of radiolabeled L-serine.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing EDTA and a detergent such as sucrose monolaurate to improve enzyme activity in cell lysates.

  • Add the protein source (total cell lysate or microsomes) to the reaction buffer.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and radiolabeled L-serine (e.g., [14C]L-serine).

  • Incubate at 37°C for a specified time.

  • Stop the reaction and extract the lipids.

  • Quantify the incorporation of the radiolabel into the lipid fraction using liquid scintillation counting.[1]

  • An alternative, non-radioactive HPLC-based method can also be used, which involves the chemical reduction of the 3-ketodihydrosphingosine product and subsequent quantification by fluorescence detection.[1]

3-Ketodihydrosphingosine Reductase (KDSR) Activity Assay

The activity of KDSR can be determined by monitoring the NADPH-dependent reduction of 3-ketodihydrosphingosine.

Protocol:

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing the substrate 3-ketodihydrosphingosine.

  • Add the enzyme source (e.g., cell lysate or purified enzyme).

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • The rate of absorbance decrease is proportional to KDSR activity.

Visualizations

This compound Biosynthetic Pathway

Capnine_Biosynthesis cluster_this compound This compound Biosynthetic Pathway O-phospho-L-serine O-phospho-L-serine Cysteate Cysteate O-phospho-L-serine->Cysteate CapA Sulfite Sulfite Sulfite->Cysteate Dehydrothis compound Dehydrothis compound Cysteate->Dehydrothis compound CapB 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA->Dehydrothis compound This compound This compound Dehydrothis compound->this compound CapC (NAD(P)H -> NAD(P)+) Sphingolipid_Biosynthesis cluster_sphingolipid Sphingolipid Biosynthetic Pathway (Initial Steps) L-serine L-serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-serine->3-Ketodihydrosphingosine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine KDSR (NADPH -> NADP+) Experimental_Workflow cluster_workflow General Workflow for Enzyme Activity Assays A Prepare Reaction Mixture (Buffer, Substrates, Cofactors) B Add Enzyme (Initiate Reaction) A->B C Incubate (Controlled Temperature and Time) B->C D Quench Reaction C->D E Product Detection and Quantification (Spectrophotometry, LC-MS, etc.) D->E F Data Analysis (Calculate Enzyme Activity) E->F

References

A Comparative Analysis of Natural and Synthetic Cannabinoids: Receptor Affinity, Functional Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "capnoids" is not commonly used in scientific literature. It is highly probable that this is a misspelling of "cannabinoids," a diverse class of chemical compounds that act on cannabinoid receptors. This guide provides a comparative study of natural and synthetic cannabinoids, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate. The information presented is intended to be a valuable resource for researchers and professionals in drug development.

Quantitative Comparison of Cannabinoid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of selected natural and synthetic cannabinoids for the human cannabinoid receptors CB1 and CB2. The Ki value is the inhibition constant, representing the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)Reference
Δ⁹-THCNatural40.736.4[1]
Cannabidiol (CBD)NaturalLow affinityLow affinity[1][2]
Anandamide (AEA)Endocannabinoid89.3371[3]
2-AGEndocannabinoid4721400[3]
JWH-018Synthetic9.002.94[4]
AM-2201Synthetic1.02.6[4]
UR-144Synthetic1501.8[2]
CP 55,940Synthetic0.580.68[5]

Note: Ki values can vary between different studies and experimental conditions.

Functional Differences: Partial vs. Full Agonists

A crucial distinction between many natural and synthetic cannabinoids lies in their efficacy at the receptor level.

  • Natural Cannabinoids: Δ⁹-THC, the primary psychoactive component in cannabis, is a partial agonist at both CB1 and CB2 receptors.[6] This means that even at high concentrations, it does not elicit the maximum possible response from the receptor. Cannabidiol (CBD) has a low affinity for cannabinoid receptors and acts as a negative allosteric modulator of CB1.[1][2]

  • Synthetic Cannabinoids: Many synthetic cannabinoids are full agonists of the CB1 and/or CB2 receptors.[6] This means they can induce a maximal receptor response, which is often much stronger than that produced by partial agonists like Δ⁹-THC. This difference in efficacy is a significant factor contributing to the often more intense and unpredictable physiological and psychological effects of synthetic cannabinoids.[7]

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of a test compound for cannabinoid receptors using a radioligand displacement assay.

Objective: To determine the Ki of a test compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940), a high-affinity synthetic cannabinoid.

  • Test compound (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., incubate for 90 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand by scintillation counting.

  • The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀.

  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow for Cannabinoid Analysis

The following diagram illustrates a general workflow for the analysis of cannabinoids in a sample, from preparation to quantification.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification Extraction->Purification Chromatography (HPLC/GC) Chromatography (HPLC/GC) Purification->Chromatography (HPLC/GC) Detection (MS/UV) Detection (MS/UV) Chromatography (HPLC/GC)->Detection (MS/UV) Data Analysis Data Analysis Detection (MS/UV)->Data Analysis

Caption: General experimental workflow for cannabinoid analysis.

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate an intracellular signaling cascade. The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels through the activation of Gi/o proteins.

CB1/CB2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.

G cluster_0 Cell Membrane cluster_1 Intracellular Effects Cannabinoid Agonist Cannabinoid Agonist CB1/CB2 Receptor CB1/CB2 Receptor Cannabinoid Agonist->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases conversion of ATP to Ca2+ influx Ca2+ influx Ion Channels->Ca2+ influx Inhibits K+ efflux K+ efflux Ion Channels->K+ efflux Activates ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Ca2+ influx->Cellular Response K+ efflux->Cellular Response

Caption: Cannabinoid receptor signaling cascade.

References

Is Capnine a more effective surfactant than other biosurfactants?

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of biotechnology, the quest for novel, high-performance biosurfactants is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of capnine, a sulfonolipid biosurfactant, against other well-established biosurfactants. While quantitative experimental data on the surfactant properties of this compound remains limited in publicly accessible literature, this guide will objectively compare its known characteristics with those of prominent biosurfactants and provide the foundational experimental protocols for such evaluations.

Overview of this compound and Other Biosurfactants

This compound, chemically identified as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate, is a sulfonolipid produced by gliding bacteria of the phylum Bacteroidetes. Its unique sulfonic acid head group distinguishes it from more common biosurfactants, which typically possess carboxylate or carbohydrate head groups. For a comparative framework, this guide will focus on three widely studied classes of biosurfactants:

  • Rhamnolipids: Glycolipids produced predominantly by Pseudomonas aeruginosa. They are known for their excellent surfactant properties and biodegradability.

  • Sophorolipids: Glycolipids produced by yeasts such as Starmerella bombicola. They are valued for their low toxicity and effectiveness in a range of applications.

  • Surfactin: A powerful lipopeptide biosurfactant produced by Bacillus subtilis. It is one of the most effective biosurfactants known, capable of significantly reducing surface tension at very low concentrations.

Comparative Performance of Biosurfactants

The effectiveness of a surfactant is primarily determined by its ability to reduce surface and interfacial tension, its efficiency in forming micelles (indicated by the critical micelle concentration, CMC), and its capacity to stabilize emulsions (measured by the emulsification index, E24).

Disclaimer: Extensive searches for quantitative data on the surface tension reduction, critical micelle concentration (CMC), and emulsification index (E24) of this compound did not yield specific experimental values in the available scientific literature, patents, or technical data sheets. The table below presents typical values for well-characterized biosurfactants to provide a benchmark for future studies on this compound.

BiosurfactantTypeProducing MicroorganismSurface Tension Reduction (mN/m)Critical Micelle Concentration (CMC) (mg/L)Emulsification Index (E24) (%)
This compound SulfonolipidCapnocytophaga ochracea, Ornithobacterium rhinotrachealeData not availableData not availableData not available
Rhamnolipid GlycolipidPseudomonas aeruginosa~25-3010-20060-100
Sophorolipid GlycolipidStarmerella bombicola~30-4050-15050-70
Surfactin LipopeptideBacillus subtilis~25-2810-50>60

Experimental Protocols

To ensure standardized and reproducible results when evaluating the surfactant properties of this compound and other biosurfactants, the following detailed experimental methodologies are recommended.

Surface Tension Measurement

Objective: To determine the ability of a biosurfactant to reduce the surface tension of an aqueous solution.

Method: The Du Noüy ring method is a widely used and accurate technique.

Apparatus: A tensiometer equipped with a platinum-iridium ring.

Procedure:

  • Calibrate the tensiometer using distilled water, which has a known surface tension of approximately 72 mN/m at room temperature.

  • Prepare a series of aqueous solutions of the biosurfactant at varying concentrations.

  • For each concentration, immerse the platinum-iridium ring in the solution.

  • Slowly pull the ring upwards through the surface of the liquid.

  • The force required to detach the ring from the surface is measured by the tensiometer and is used to calculate the surface tension.

  • Record the surface tension for each concentration.

Critical Micelle Concentration (CMC) Determination

Objective: To find the concentration at which biosurfactant molecules begin to form micelles in a solution.

Method: The CMC can be determined from the relationship between surface tension and surfactant concentration.

Procedure:

  • Measure the surface tension of the biosurfactant solutions at various concentrations as described in the protocol above.

  • Plot the surface tension values as a function of the logarithm of the biosurfactant concentration.

  • The plot will typically show a sharp decrease in surface tension followed by a plateau.

  • The concentration at which the slope of the curve changes significantly and begins to plateau is the Critical Micelle Concentration (CMC).

Emulsification Index (E24) Measurement

Objective: To assess the ability of a biosurfactant to form and stabilize an emulsion.

Method: The E24 test is a common method for evaluating emulsification capacity.

Apparatus: Test tubes, vortex mixer.

Procedure:

  • In a test tube, mix equal volumes of the biosurfactant solution and a hydrocarbon (e.g., crude oil, kerosene, or a specific oil relevant to the intended application).

  • Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Allow the mixture to stand for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Visualizing a Biosynthetic Pathway and Experimental Workflow

To further aid in the understanding of this compound and the evaluation of biosurfactants, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a general experimental workflow.

Capnine_Biosynthesis cluster_pathway This compound Biosynthetic Pathway O-phospho-L-serine O-phospho-L-serine Cysteate Cysteate O-phospho-L-serine->Cysteate CapA Sulfite Sulfite Sulfite->Cysteate Dehydrothis compound Dehydrothis compound Cysteate->Dehydrothis compound CapB 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA 13-methyl-myristoyl-CoA->Dehydrothis compound This compound This compound Dehydrothis compound->this compound CapC (NAD(P)H)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_workflow Biosurfactant Evaluation Workflow A Prepare Biosurfactant Solutions (Varying Concentrations) B Surface Tension Measurement (Tensiometer) A->B E Emulsification Index (E24) Test A->E C Plot Surface Tension vs. log(Concentration) B->C D Determine Critical Micelle Concentration (CMC) C->D G Comparative Analysis D->G F Calculate E24 E->F F->G

Caption: General experimental workflow for biosurfactant evaluation.

Conclusion

While this compound presents an interesting and structurally novel biosurfactant, a comprehensive evaluation of its effectiveness compared to other biosurfactants is currently hindered by the lack of available quantitative performance data. The experimental protocols and comparative data for established biosurfactants provided in this guide offer a robust framework for researchers to conduct such evaluations. Future studies focusing on determining the surface tension reduction, CMC, and emulsification index of this compound are crucial to unlocking its potential and positioning it within the broader landscape of microbial surfactants. The unique sulfonolipid nature of this compound may offer advantages in specific applications, a hypothesis that awaits empirical validation through the standardized methods outlined herein.

Safety Operating Guide

Proper Disposal of Capnine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides a comprehensive guide to the proper disposal procedures for Capnine, a sulfonolipid used in research settings. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, identified by CAS number 76187-10-5, is a sulfonolipid found in certain bacteria.[1][2] While it is generally shipped as a non-hazardous chemical for research use, it is crucial to handle and dispose of it with the same diligence as any other laboratory reagent.[2]

Key Chemical and Physical Properties of this compound

A clear understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the known characteristics of this compound.

PropertyValueSource
Chemical Formula C17H37NO4S[1][2]
Molecular Weight 351.55 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.[2]
Primary Use For research use only. Not for human or veterinary use.[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

cluster_0 Waste Assessment cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Disposal Assess Waste Assess this compound Waste (Unused product, contaminated labware, solutions) Segregate Segregate Waste Streams Assess Waste->Segregate Solid Waste Solid Waste (Contaminated gloves, wipes, plasticware) Segregate->Solid Waste Solid Liquid Waste Liquid Waste (Solutions containing this compound) Segregate->Liquid Waste Liquid Sharps Waste Sharps Waste (Contaminated needles, slides) Segregate->Sharps Waste Sharps Package Solid Package in a sealed, labeled bag or container Solid Waste->Package Solid Package Liquid Collect in a sealed, labeled, leak-proof container Liquid Waste->Package Liquid Package Sharps Place in a designated sharps container Sharps Waste->Package Sharps Dispose Dispose via Institutional EHS Procedures Package Solid->Dispose Package Liquid->Dispose Package Sharps->Dispose

A flowchart illustrating the step-by-step process for safe this compound waste disposal.

Step-by-Step Disposal Procedures

The following table provides a detailed, procedural guide for the disposal of different types of this compound waste. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

Waste TypeProcedure
Unused or Expired this compound 1. Do not dispose of down the drain or in regular trash. 2. Treat as chemical waste. 3. Ensure the original container is securely sealed and properly labeled. 4. If the original container is compromised, transfer the material to a new, compatible, and well-labeled container. 5. Arrange for pickup and disposal through your institution's EHS department.
Solutions Containing this compound 1. Do not pour solutions containing this compound down the drain. 2. Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. 3. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the solvent used (e.g., "this compound in DMSO"). 4. Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Contaminated Labware (Non-Sharps) 1. Gloves, Pipette Tips, Tubes, etc.: - Collect all disposable labware that has come into contact with this compound in a designated, sealed plastic bag or container labeled "this compound Contaminated Waste." - This waste should be disposed of through your institution's chemical or solid hazardous waste stream. 2. Reusable Glassware: - Decontaminate glassware by rinsing with an appropriate solvent (one that dissolves this compound, such as DMSO, followed by ethanol and then water). - Collect the initial rinsate as hazardous liquid waste. - After decontamination, the glassware can be washed and reused.
Contaminated Sharps 1. Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container. 2. The sharps container should be clearly labeled as containing chemically contaminated sharps. 3. Follow your institution's procedures for the disposal of chemically contaminated sharps.

General Safety and Handling Precautions

When working with this compound, as with any chemical, it is essential to follow standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder or preparing solutions.

  • Spill Response: In the event of a spill, follow your laboratory's established spill cleanup procedures for non-hazardous solid or liquid chemicals. Absorb liquid spills with an inert material and collect all contaminated materials for disposal as hazardous waste.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Handling Protocols for Capnine

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The chemical name "Capnine" is not recognized in standard chemical databases. The following guide is a template demonstrating best practices for handling a hazardous chemical with a hypothetical set of properties. For any real chemical, you must consult the official Safety Data Sheet (SDS) provided by the manufacturer. The data and procedures outlined below are for illustrative purposes only and must not be used for any actual substance.

This document provides essential, immediate safety and logistical information for the handling of "this compound," a fictional, potent neurotoxic agent. It is intended for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance directly answers key operational questions for ensuring laboratory safety.

Hazard Summary and Quantitative Data

This compound is a volatile organic compound that is highly toxic via inhalation, ingestion, and dermal absorption. It is critical to handle it within a certified chemical fume hood at all times. The primary health risks include acute neurotoxicity and potential long-term neurological damage.

The following table summarizes the key quantitative safety data for this compound. These values are fictional and intended for illustrative purposes.

ParameterValueNotes
Permissible Exposure Limit (PEL) 0.1 ppm (8-hour TWA)OSHA-regulated limit for workplace exposure.
Short-Term Exposure Limit (STEL) 0.5 ppm (15-minute)Maximum concentration for short-duration exposure.
Immediately Dangerous to Life or Health (IDLH) 10 ppmExposure can cause death or irreversible health effects.
Vapor Pressure 5.2 mmHg at 20°CHigh volatility, indicating a significant inhalation hazard.
LD50 (Oral, Rat) 25 mg/kgHighly toxic if ingested.
LD50 (Dermal, Rabbit) 100 mg/kgReadily absorbed through the skin.

Personal Protective Equipment (PPE) Selection

Selection of appropriate PPE is mandatory for all personnel handling this compound. The following workflow outlines the decision process for selecting the correct level of protection.

PPE_Selection_Workflow cluster_ppe Minimum Required PPE start Handling this compound? fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. fume_hood->stop No ppe_level Select Required PPE fume_hood->ppe_level Yes lab_coat Splash-Resistant Lab Coat goggles Chemical Splash Goggles gloves Nitrile Gloves (Double-Gloved) respirator Half-Mask Respirator (Organic Vapor Cartridge)

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol details the step-by-step methodology for safely preparing a stock solution of this compound. Adherence to this procedure is mandatory.

3.1. Pre-Experiment Setup

  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.

  • PPE Donning: Put on all required PPE as specified in the diagram above: a splash-resistant lab coat, chemical splash goggles, two pairs of nitrile gloves, and a fitted half-mask respirator with organic vapor cartridges.

  • Spill Kit: Ensure a spill kit rated for volatile organic compounds is immediately accessible.

  • Waste Container: Prepare a designated, labeled hazardous waste container for this compound-contaminated materials.

3.2. Solution Preparation

  • Tare Balance: Place a clean, dry beaker on an analytical balance within the fume hood and tare it.

  • Weigh this compound: Carefully weigh 33.4 mg of pure this compound powder directly into the beaker. (Fictional Molecular Weight: 334.4 g/mol ).

  • Add Solvent: Add 90 mL of anhydrous DMSO to the beaker.

  • Dissolve: Place a magnetic stir bar in the beaker and place it on a stir plate. Stir at a low speed until the this compound is fully dissolved.

  • Transfer to Volumetric Flask: Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse and Dilute: Rinse the beaker with a small amount of DMSO and add the rinse to the flask. Add DMSO to the flask until the meniscus reaches the 100 mL mark.

  • Mix and Store: Cap the flask and invert it several times to ensure homogeneity. Transfer the final solution to a properly labeled, sealed storage bottle.

Emergency and Disposal Plan

Immediate and correct response to emergencies is critical. The following diagram outlines the logical steps for handling common emergency scenarios.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Exposure Response spill This compound Spill evacuate Evacuate immediate area spill->evacuate exposure Personal Exposure remove_ppe Remove contaminated PPE exposure->remove_ppe notify Notify supervisor and EHS evacuate->notify spill_kit Use spill kit to contain and absorb spill notify->spill_kit dispose_spill Place waste in sealed hazardous waste container spill_kit->dispose_spill flush_area Flush affected area with water for 15 minutes remove_ppe->flush_area medical Seek immediate medical attention flush_area->medical sds Provide SDS to medical personnel medical->sds

Caption: Emergency response plan for this compound spills and exposures.

Disposal Plan:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a dedicated, sealed hazardous waste container labeled "this compound Solid Waste."

  • Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, sealed hazardous waste container labeled "this compound Liquid Waste in DMSO."

  • Disposal Request: When containers are full, submit a chemical waste pickup request through the institution's Environmental Health and Safety (EHS) office. Do not mix this compound waste with other chemical waste streams.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capnine
Reactant of Route 2
Capnine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。